molecular formula C38H27F2N7O6S B560593 JAK2 JH2 Tracer

JAK2 JH2 Tracer

Numéro de catalogue: B560593
Poids moléculaire: 747.7 g/mol
Clé InChI: OAJQEPALUDJGLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

JAK2 JH2 Tracer is a fluorescent probe for the JAK2 JH2 domain, with Kd of 0.2 μM.

Propriétés

IUPAC Name

1-[[4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H27F2N7O6S/c1-46(18-19-5-7-20(8-6-19)42-36-44-35(41)47(45-36)33(50)32-28(39)3-2-4-29(32)40)37(54)43-21-9-12-25-24(15-21)34(51)53-38(25)26-13-10-22(48)16-30(26)52-31-17-23(49)11-14-27(31)38/h2-17,48-49H,18H2,1H3,(H,43,54)(H3,41,42,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJQEPALUDJGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)NC2=NN(C(=N2)N)C(=O)C3=C(C=CC=C3F)F)C(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H27F2N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Role of the JAK2 JH2 Pseudokinase Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Beyond a "Pseudo" Function

The Janus kinase 2 (JAK2) protein is a critical mediator of signal transduction for a multitude of cytokines and growth factors, playing a central role in hematopoiesis and immune response. A unique feature of the JAK family of tyrosine kinases is the presence of a tandem kinase domain architecture: a C-terminal catalytic kinase domain (JH1) and an adjacent pseudokinase domain (JH2). Historically considered catalytically inert, the JH2 domain of JAK2 is now understood to be a pivotal regulatory hub, possessing its own enzymatic activity and acting as a key modulator of JH1 function.[1][2][3][4][5] This guide provides an in-depth technical overview of the functions of the JAK2 JH2 domain, its role in disease, and the experimental approaches used to elucidate its mechanisms.

Dual Functionality of the JH2 Domain: Autoinhibition and Catalysis

The primary and most well-established function of the JAK2 JH2 domain is the autoinhibition of the adjacent JH1 kinase domain. This negative regulation is crucial for maintaining JAK2 in a low-activity state in the absence of cytokine stimulation. The autoinhibition is thought to be mediated by a direct intramolecular interaction between the JH2 and JH1 domains, where the JH2 domain sterically hinders the catalytic activity of the JH1 domain.

Contrary to its "pseudo" designation, the JAK2 JH2 domain possesses dual-specificity kinase activity , phosphorylating JAK2 at two key negative regulatory sites: Serine 523 (Ser523) and Tyrosine 570 (Tyr570). Phosphorylation of these residues is critical for maintaining the basal inactive state of JAK2. In vivo studies suggest that JH2 is primarily responsible for the phosphorylation of Ser523. The catalytic activity of the JH2 domain is weak, estimated to be approximately 10% of the JH1 domain's activity, which is consistent with a regulatory role rather than robust substrate phosphorylation.

Quantitative Analysis of JH2 Domain Interactions and Activity

The regulatory functions of the JH2 domain are underpinned by its specific biochemical and kinetic parameters. The following tables summarize key quantitative data from published literature.

ParameterWild-Type JAK2V617F MutantNotesReference(s)
Kd for ATP (JH2 Domain) ~1.3 µM~1.3 µMThe V617F mutation does not significantly alter the ATP binding affinity of the JH2 domain.
Km of JH1 for ATP (in JH1-JH2 construct) 88 ± 9 µM106 ± 11 µMThe presence of the JH2 domain increases the Km of the JH1 domain for ATP, suggesting a reduced affinity.
Km of JH1 for ATP (isolated JH1 domain) 44 ± 6 µM-The isolated JH1 domain has a higher affinity for ATP compared to the JH1-JH2 construct.

Table 1: ATP Binding and Kinetic Parameters of JAK2 Domains

ParameterDescriptionReference(s)
JH2 Catalytic Activity Estimated to be ~10% of the JH1 domain's catalytic activity.
Phosphorylation of Tyr570 Phosphorylation of Tyr570 in the JH2 domain inhibits JAK2-dependent signaling.

Table 2: Catalytic Properties of the JAK2 JH2 Domain

The JH2 Domain in Pathogenesis: The V617F Mutation

The clinical significance of the JH2 domain is underscored by the high frequency of gain-of-function mutations within this domain in patients with myeloproliferative neoplasms (MPNs). The most prevalent of these is the V617F mutation , a substitution of valine for phenylalanine at position 617. This single amino acid change disrupts the autoinhibitory function of the JH2 domain, leading to constitutive, cytokine-independent activation of the JH1 kinase domain and uncontrolled cell proliferation. While the V617F mutation does not significantly impact the ATP binding affinity of the JH2 domain, it is thought to induce conformational changes that favor an active state of the JH1 domain. In the context of the V617F mutation, the JH2 domain may also mediate cytokine-independent dimerization of JAK2, facilitating trans-phosphorylation and activation of the JH1 domains.

Signaling Pathways and Regulatory Mechanisms

The JAK2 JH2 domain is a central player in the canonical JAK-STAT signaling pathway. Upon cytokine binding to its receptor, the autoinhibitory constraint imposed by the JH2 domain is released, leading to the activation of the JH1 domain. Activated JAK2 then phosphorylates downstream STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression. The JH2 domain's own catalytic activity adds another layer of regulation to this pathway.

JAK2_Activation_Cycle cluster_inactive Inactive State cluster_active Active State Inactive_JAK2 Inactive JAK2 JH2_Inhibition JH2 autoinhibits JH1 Inactive_JAK2->JH2_Inhibition Cytokine_Binding Cytokine Binding to Receptor Active_JAK2 Active JAK2 Active_JAK2->Inactive_JAK2 Dephosphorylation/ Negative Feedback STAT_Phosphorylation STAT Phosphorylation Active_JAK2->STAT_Phosphorylation Phosphorylates Cytokine_Binding->Active_JAK2 Conformational Change V617F_Mutation V617F Mutation V617F_Mutation->Active_JAK2 Constitutive Activation

JAK2 Activation and Inhibition Cycle.

Experimental Protocols

A variety of biochemical and cellular assays are employed to investigate the function of the JAK2 JH2 domain. Below are detailed methodologies for key experiments.

Recombinant JAK2 Domain Expression and Purification

Objective: To produce purified JAK2 JH1 and JH2 domains for in vitro assays.

Methodology: Baculovirus Expression System

  • Cloning: Subclone the cDNA encoding the desired JAK2 domain (e.g., JH2, residues 523-816) into a baculovirus transfer vector (e.g., pFastBac) with an N- or C-terminal 6xHis-tag.

  • Bacmid Generation: Transform the recombinant transfer vector into DH10Bac E. coli competent cells to generate a recombinant bacmid via site-specific transposition.

  • Transfection: Transfect insect cells (e.g., Sf9) with the purified recombinant bacmid DNA to generate a P1 viral stock.

  • Virus Amplification: Amplify the P1 viral stock to a high-titer P2 or P3 stock by infecting a larger culture of Sf9 cells.

  • Protein Expression: Infect a large-scale culture of insect cells (e.g., High Five) with the high-titer viral stock. Harvest the cells 48-72 hours post-infection.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors) and lyse by sonication or microfluidization.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Further Purification (Optional): For higher purity, perform size-exclusion chromatography to separate the target protein from aggregates and other contaminants.

  • Verification: Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.

Recombinant_Protein_Purification_Workflow Cloning Cloning into Baculovirus Transfer Vector Bacmid_Generation Bacmid Generation in E. coli Cloning->Bacmid_Generation Transfection Transfection of Insect Cells (Sf9) Bacmid_Generation->Transfection Virus_Amplification Virus Amplification Transfection->Virus_Amplification Protein_Expression Protein Expression in Insect Cells (High Five) Virus_Amplification->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Ni_NTA_Purification Ni-NTA Affinity Chromatography Cell_Lysis->Ni_NTA_Purification SEC Size-Exclusion Chromatography (Optional) Ni_NTA_Purification->SEC Verification SDS-PAGE & Western Blot SEC->Verification

References

The Role of the JAK2 JH2 Domain in Cytokine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase 2 (JAK2) is a critical mediator of signal transduction for a multitude of cytokines and hormones, playing a pivotal role in hematopoiesis and immune regulation. A unique feature of JAK family kinases is the presence of a tandem arrangement of a C-terminal catalytically active kinase domain (JH1) and an N-terminal pseudokinase domain (JH2). Historically considered catalytically inert, the JH2 domain of JAK2 is now recognized as a crucial negative regulator of the JH1 domain's activity. This technical guide provides an in-depth exploration of the multifaceted role of the JAK2 JH2 domain in cytokine signaling. We will delve into its structural characteristics, its autoinhibitory function, its own catalytic activity, and the profound impact of its mutations in the pathogenesis of myeloproliferative neoplasms (MPNs). This document consolidates quantitative biochemical data, detailed experimental protocols, and visual representations of signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field.

Introduction to JAK2 and Cytokine Signaling

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are essential for signaling downstream of type I and type II cytokine receptors. These receptors lack intrinsic kinase activity and rely on constitutively associated JAKs to initiate the intracellular signaling cascade. Upon cytokine binding, the receptors dimerize or oligomerize, bringing the associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This canonical JAK-STAT pathway is a fundamental mechanism for converting extracellular cytokine signals into cellular responses.

The Architecture of JAK2: A Multi-Domain Tyrosine Kinase

JAK2 is a large protein with a modular domain structure. From N-terminus to C-terminus, it consists of a FERM (band 4.1, ezrin, radixin, moesin) domain (JH7-JH5), an SH2 (Src Homology 2)-like domain (JH4-JH3), a pseudokinase domain (JH2), and a tyrosine kinase domain (JH1). The FERM and SH2-like domains are crucial for the association of JAK2 with the cytoplasmic tails of cytokine receptors. The JH1 domain is the catalytic engine of the protein, responsible for the phosphotransferase activity that drives the signaling cascade. The JH2 domain, which shares structural homology with kinase domains but lacks key catalytic residues, plays a sophisticated regulatory role.

The Autoinhibitory Role of the JH2 Domain

A primary function of the JAK2 JH2 domain is to act as a brake on the catalytic activity of the JH1 domain in the absence of cytokine stimulation, thereby maintaining a low basal signaling output. This autoinhibition is achieved through a direct intramolecular interaction between the JH2 and JH1 domains.[1][2] This interaction sterically hinders the JH1 domain, keeping it in an inactive conformation.

The JH1-JH2 Interaction Interface

Molecular modeling and structural studies have provided insights into the autoinhibitory interface between the JH1 and JH2 domains.[3] The N-lobe of the JH2 domain makes critical contacts with the C-lobe of the JH1 domain. This interaction is crucial for maintaining the inactive state of the kinase. Disruption of this interface through mutations leads to constitutive activation of JAK2.

The Pseudokinase Domain is a Catalytically Active Kinase

Contrary to its "pseudo" designation, the JAK2 JH2 domain possesses intrinsic, albeit weak, dual-specificity kinase activity.[2] It can autophosphorylate on serine and tyrosine residues, a feature that appears to be unique to JAK2 among the JAK family members.

Autophosphorylation Sites and Their Regulatory Function

The JH2 domain of JAK2 has been shown to phosphorylate itself on at least two key residues: Serine 523 (Ser523) and Tyrosine 570 (Tyr570).[2] Phosphorylation of these sites is thought to enhance the autoinhibitory function of the JH2 domain, further suppressing the basal activity of the JH1 domain.

Impact of JH2 Domain Mutations in Myeloproliferative Neoplasms

The critical regulatory role of the JH2 domain is underscored by the high frequency of gain-of-function mutations within this domain in patients with myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).

The V617F Mutation: A Paradigm of Pathogenic Activation

The most prevalent of these mutations is a valine to phenylalanine substitution at codon 617 (V617F). This single amino acid change in the JH2 domain leads to constitutive activation of the JAK2 kinase, resulting in cytokine-independent cell proliferation. The V617F mutation is believed to disrupt the autoinhibitory interaction between the JH1 and JH2 domains, leading to a conformational change that mimics the activated state. This results in the kinase being "stuck" in the on position, driving the overproduction of blood cells characteristic of MPNs.

Other Pathogenic JH2 Mutations

Besides the V617F mutation, a number of other mutations in the JH2 domain have been identified in MPNs and other hematological malignancies. These include mutations in exon 12 and the R683G/S mutation. These mutations also lead to the constitutive activation of JAK2, highlighting the JH2 domain as a mutational hotspot for hematologic cancers.

Quantitative Data on JAK2 JH2 Function

The following tables summarize key quantitative data related to the biochemical and biophysical properties of the JAK2 JH2 domain and its mutants.

Table 1: ATP Binding and Catalytic Activity of JAK2 Domains

ProteinKm for ATP (µM)Kd for ATP (µM)Vmax (relative activity)Reference(s)
JAK2 JH144 ± 6-20-fold higher than JH1-JH2 WT
JAK2 JH1-JH2 WT88 ± 91.3 ± 0.11
JAK2 JH1-JH2 V617F106 ± 111.3 ± 0.13-fold higher than JH1-JH2 WT

Table 2: Thermal Stability of the JAK2 JH2 Domain

ProteinTm (°C)Reference(s)
JAK2 JH2 WT42.6 ± 0.2
JAK2 JH2 V617F39.3 ± 0.3

Table 3: Functional Impact of Various JAK2 JH2 Mutations

MutationLocationEffect on JAK2 ActivityDisease AssociationReference(s)
V617FExon 14Constitutive activationPV, ET, PMF
N542-E543delExon 12Constitutive activation, favors erythrocytosisPV
E543-D544delExon 12Constitutive activation, favors erythrocytosisPV
K539LExon 12Constitutive activationPV
R683G/SExon 16Significant increase in activityB-cell Acute Lymphoblastic Leukemia (B-ALL)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the JAK2 JH2 domain.

Co-Immunoprecipitation to Study JH1-JH2 Interaction

This protocol is designed to assess the in vivo or in vitro interaction between the JAK2 JH1 and JH2 domains.

Materials:

  • Cells expressing tagged versions of JAK2 domains (e.g., HA-JH1 and Myc-JH2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against one of the tags (e.g., anti-HA antibody)

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for Western blotting (e.g., anti-HA and anti-Myc antibodies)

Procedure:

  • Cell Lysis: Lyse cells expressing the tagged proteins in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-HA) to form immune complexes.

  • Capture of Immune Complexes: Add protein A/G agarose beads to the lysate to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and boiling.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both tags (e.g., anti-HA and anti-Myc) to detect the co-precipitated protein.

In Vitro Kinase Assay for JAK2 JH2 Domain

This protocol is for measuring the catalytic activity of the purified recombinant JAK2 JH2 domain.

Materials:

  • Purified recombinant JAK2 JH2 protein

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT)

  • [γ-32P]ATP

  • Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu-Tyr) or a specific peptide substrate)

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, the substrate, and the purified JAK2 JH2 protein.

  • Initiation: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose membrane).

  • Detection: Quantify the incorporation of 32P into the substrate using a scintillation counter or a phosphorimager.

Expression and Purification of Recombinant JAK2 JH2 Domain

This protocol describes the expression and purification of the JAK2 JH2 domain for biochemical and structural studies.

Materials:

  • Baculovirus expression vector containing the coding sequence for the human JAK2 JH2 domain (e.g., residues 536-812) with an affinity tag (e.g., His6-tag).

  • Sf9 insect cells

  • Insect cell culture medium

  • Baculovirus for protein expression

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., lysis buffer with 250 mM imidazole)

  • Size-exclusion chromatography column

Procedure:

  • Expression: Infect Sf9 insect cells with the recombinant baculovirus and incubate to allow for protein expression.

  • Harvesting and Lysis: Harvest the cells and lyse them in lysis buffer.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged JH2 protein with elution buffer.

  • Size-Exclusion Chromatography: Further purify the eluted protein using a size-exclusion chromatography column to remove aggregates and other impurities.

  • Quality Control: Assess the purity and homogeneity of the final protein preparation by SDS-PAGE and Coomassie blue staining.

Visualizing the Role of JAK2 JH2 in Cytokine Signaling

The following diagrams, generated using the DOT language, illustrate key aspects of JAK2 signaling and the regulatory role of the JH2 domain.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Cytokine Receptor Cytokine->Receptor_L 1. Ligand Binding Receptor_R Cytokine Receptor JAK2_L JAK2 Receptor_L->JAK2_L STAT_R STAT Receptor_R->STAT_R 4. STAT Recruitment JAK2_R JAK2 JAK2_L->JAK2_R Trans-phosphorylation JAK2_R->Receptor_R JAK2_R->STAT_R 5. STAT Phosphorylation STAT_L STAT STAT_L->STAT_R 6. STAT Dimerization STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 8. Gene Transcription

Figure 1: Canonical JAK-STAT Signaling Pathway. This diagram illustrates the sequential steps of the JAK-STAT pathway, from cytokine binding to the activation of gene expression.

JAK2_Autoinhibition cluster_inactive Inactive State (Autoinhibited) cluster_active Active State cluster_mutant V617F Mutant (Constitutively Active) JH1_inactive JH1 (Kinase Domain) Inactive JH1_active JH1 (Kinase Domain) Active JH1_inactive->JH1_active Cytokine Signal JH1_mutant JH1 (Kinase Domain) Active JH1_inactive->JH1_mutant V617F Mutation JH2_inactive JH2 (Pseudokinase Domain) JH2_inactive->JH1_inactive Inhibitory Interaction JH2_active JH2 (Pseudokinase Domain) JH2_mutant JH2 (V617F) JH2_mutant->JH1_mutant Disrupted Inhibition

Figure 2: Autoinhibition of JAK2 and the Effect of the V617F Mutation. This diagram depicts the inhibitory interaction between the JH1 and JH2 domains in the inactive state, the release of this inhibition upon cytokine signaling, and the constitutive activation caused by the V617F mutation.

CoIP_Workflow start Start: Cells expressing tagged JAK2 domains lysis Cell Lysis start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clear with Protein A/G Beads clarify->preclear ip Immunoprecipitation with Primary Antibody preclear->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE and Western Blot Analysis elute->analysis end End: Detect Co-precipitated Protein analysis->end

Figure 3: Workflow for Co-Immunoprecipitation. This diagram outlines the major steps involved in a co-immunoprecipitation experiment to study the interaction between JAK2 domains.

Conclusion and Future Directions

The JAK2 JH2 domain has emerged from the shadows of its "pseudo" designation to be recognized as a sophisticated and critical regulator of cytokine signaling. Its multifaceted role, encompassing autoinhibition, catalytic activity, and being a hotspot for pathogenic mutations, makes it a prime target for therapeutic intervention. A deeper understanding of the structural and molecular mechanisms governing JH2 function will undoubtedly pave the way for the development of novel, more specific, and effective therapies for MPNs and other diseases driven by aberrant JAK2 signaling. Future research should focus on elucidating the precise conformational changes induced by different JH2 mutations and on the development of small molecules that can specifically modulate the regulatory functions of the JH2 domain. This will require a continued interdisciplinary approach, combining structural biology, biochemistry, and cell biology, to fully unravel the complexities of this fascinating and clinically important protein domain.

References

Structural Blueprint of the JAK2 JH2 ATP-Binding Pocket: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characteristics of the Janus Kinase 2 (JAK2) JH2 pseudokinase domain's ATP-binding pocket. A thorough understanding of this domain is critical for the rational design of next-generation therapeutic agents targeting myeloproliferative neoplasms (MPNs) and other JAK2-mediated diseases. This guide synthesizes crystallographic data, biophysical measurements, and functional studies to present a detailed molecular landscape of the JH2 domain, with a focus on features relevant to inhibitor design and development.

Architectural Overview of the JAK2 JH2 Domain

The JAK2 protein is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[1][2] It comprises several domains, including a C-terminal tyrosine kinase domain (JH1) and a preceding pseudokinase domain (JH2). While initially thought to be catalytically inactive, the JH2 domain is now understood to possess low-level catalytic activity and, more importantly, functions as a key negative regulator of the JH1 domain's kinase activity.[1][2][3] The majority of disease-associated mutations in JAKs are found in the JH2 domain, highlighting its critical regulatory function.

Crystal structures of the human JAK2 JH2 domain reveal that it adopts a prototypical protein kinase fold, consisting of an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe). The N-lobe is primarily composed of a five-stranded β-sheet and a single α-helix (αC), while the C-lobe is predominantly α-helical. The ATP-binding pocket is situated in the cleft between these two lobes. A notable feature is a relatively short activation loop compared to the JH1 domain.

The ATP-Binding Pocket: A Non-Canonical Landscape

The ATP-binding pocket of the JAK2 JH2 domain exhibits several unique features that distinguish it from canonical kinase domains, offering opportunities for selective inhibitor design. While it binds ATP, it does so in a non-canonical fashion.

Key Structural Features:

  • P-loop (Glycine-rich loop): This flexible loop positions the phosphate groups of ATP.

  • Hinge Region: Forms critical hydrogen bonds with the adenine ring of ATP. Key residues in the hinge region of JAK2 JH2 include E627 and V629, which form direct interactions with ligands.

  • αC Helix: In its active conformation, this helix moves inward to correctly orient key catalytic residues. The V617F mutation, a hallmark of many MPNs, is located in the β4-β5 loop and is known to rigidify the αC helix, promoting a constitutively active state.

  • Activation Loop: In contrast to active kinases, the activation loop of JH2 is shorter and lacks a phosphorylatable residue, contributing to its low catalytic activity.

Key Residue Interactions:

Crystal structures have revealed specific interactions between the JH2 domain and ATP or small molecule inhibitors. For instance, the gatekeeper residue, Q626, and the conserved β3 lysine, K581, are involved in ligand binding. The binding mode of ATP is stabilized by non-canonical interactions, leading to a higher affinity (Kd of ~1 µM) compared to typical protein kinases.

Conformational States: Wild-Type vs. V617F Mutant

The pathogenic V617F mutation induces significant, albeit localized, conformational changes in the JH2 domain.

  • Wild-Type (WT) JAK2 JH2: In the wild-type structure, the αC helix is more flexible. The overall conformation is in a "closed" state, which is not significantly altered upon ATP binding.

  • V617F Mutant JAK2 JH2: The substitution of valine with the bulkier phenylalanine at position 617 leads to a rigidification of the αC helix. This stabilization is thought to be due to π-stacking interactions between F617, F595, and F594. This rigidification facilitates the trans-phosphorylation of the JH1 domain, leading to constitutive kinase activation. Overall, the structures of the wild-type and V617F JH2 domains are highly similar, with a root-mean-square deviation (r.m.s.d.) of Cα positions of only 0.76 Å.

Quantitative Analysis of Ligand Binding

A variety of small molecules have been identified that bind to the ATP-binding pocket of the JAK2 JH2 domain. The binding affinities of these compounds have been characterized using various biophysical techniques, providing valuable data for structure-activity relationship (SAR) studies.

CompoundTarget Domain(s)Assay TypeKd (nM)IC50 (µM)Reference(s)
ATP (mant-ATP)JAK2 JH2FRET1000-
JNJ-7706621JAK2 JH1 & JH2ITC31 (JH1), 106 (JH2)-
AT9283JAK2 JH1 & JH2ITC11 (JH1), 1323 (JH2)-
Compound 1 JAK2 JH2 V617FFP-0.80 ± 0.05
Reversine (7 )JAK2 JH2 V617FFP-1.3 ± 0.1
CB_7644166 (4 )JAK2 JH2 V617FFP-11.0 ± 1.0
Diaminotriazole 18 JAK2 JH2-->100
Diaminotriazine 4 JAK2 JH2 V617F--26.6 ± 3.5
Diaminotriazine 24 JAK2 JH2 V617F--37.8 ± 4.9

Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.

Experimental Protocols for Structural and Functional Characterization

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments used to characterize the JAK2 JH2 domain.

Protein Expression and Purification for Crystallography
  • Cloning: The cDNA encoding the human JAK2 JH2 domain (e.g., residues 536-812) is cloned into a suitable expression vector, such as pFASTBAC1 for baculovirus expression or a bacterial expression vector. A hexa-histidine tag is often added to the C-terminus to facilitate purification.

  • Mutagenesis: The V617F mutation and other desired mutations are introduced using a site-directed mutagenesis kit (e.g., QuikChange) with specifically designed primers. All constructs should be verified by DNA sequencing.

  • Expression: The recombinant protein is expressed in a suitable host system, such as Spodoptera frugiperda (Sf9) insect cells for baculovirus expression or E. coli.

  • Purification:

    • Cells are harvested and lysed.

    • The protein is first purified using Ni-NTA affinity chromatography.

    • Further purification is achieved by size-exclusion chromatography (SEC) to obtain a homogenous protein sample.

    • Protein purity should be assessed by SDS-PAGE.

X-ray Crystallography
  • Crystallization:

    • The purified JAK2 JH2 protein is concentrated to 10-20 mg/mL.

    • Crystallization screening is performed using the hanging-drop or sitting-drop vapor diffusion method at a constant temperature (e.g., 20°C). A wide range of crystallization screens should be tested.

    • For co-crystallization with ligands, the protein is incubated with a molar excess of the compound (e.g., 1-5 mM ATP with 5 mM MgCl2) prior to setting up the crystallization drops.

  • Data Collection:

    • Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement:

    • The diffraction data are processed and scaled.

    • The structure is solved by molecular replacement using a known kinase domain structure as a search model.

    • The model is built into the electron density map and refined using crystallographic software. The quality of the final model is assessed using validation tools.

NMR Spectroscopy for Protein-Ligand Interaction Studies
  • Sample Preparation:

    • Uniformly 15N- and/or 13C-labeled JAK2 JH2 is expressed and purified.

    • The protein is buffer-exchanged into a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT in 90% H2O/10% D2O).

  • Data Acquisition:

    • A series of 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectra are recorded for the protein in the absence and presence of increasing concentrations of the ligand.

  • Data Analysis:

    • Chemical shift perturbations (CSPs) of the protein's backbone amide resonances upon ligand binding are monitored.

    • The magnitude of the CSPs can be used to map the ligand-binding site on the protein surface.

    • The dissociation constant (Kd) can be determined by fitting the titration curves of the CSPs.

Site-Directed Mutagenesis
  • Primer Design: Complementary forward and reverse primers containing the desired mutation are designed.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) and the plasmid containing the wild-type JAK2 JH2 sequence as a template. The entire plasmid is amplified.

  • Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells.

  • Verification: The resulting colonies are screened, and the presence of the desired mutation is confirmed by DNA sequencing.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental methodologies is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the JAK-STAT signaling pathway and the general workflows for key experimental techniques.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (active) P-Tyr JAK2_inactive->JAK2_active 3. Trans-phosphorylation JAK2_active->Receptor JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT (active) P-Tyr STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 9. Transcriptional Regulation

Caption: The JAK-STAT signaling pathway.

XRay_Crystallography_Workflow Protein_Purification 1. Protein Expression & Purification Crystallization 2. Crystallization Protein_Purification->Crystallization Data_Collection 3. X-ray Data Collection Crystallization->Data_Collection Phasing 4. Phase Determination Data_Collection->Phasing Model_Building 5. Model Building & Refinement Phasing->Model_Building Validation 6. Structure Validation Model_Building->Validation PDB_Deposition 7. PDB Deposition Validation->PDB_Deposition

Caption: Workflow for protein X-ray crystallography.

NMR_Workflow Protein_Labeling 1. Isotope Labeling (15N, 13C) & Purification NMR_Titration 2. NMR Titration with Ligand Protein_Labeling->NMR_Titration Data_Analysis 3. Data Analysis (CSP) NMR_Titration->Data_Analysis Binding_Site_Mapping 4. Binding Site Mapping Data_Analysis->Binding_Site_Mapping Kd_Determination 5. Kd Determination Data_Analysis->Kd_Determination

References

An In-depth Technical Guide on the Mechanism of JAK2 Autoinhibition by the JH2 Domain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the Janus Kinase 2 (JAK2) autoinhibitory mechanism mediated by its pseudokinase domain (JH2). It covers the structural basis of this regulation, the disruption of autoinhibition by disease-associated mutations, and the experimental methodologies used to study these processes.

Introduction to JAK2 and its Regulatory Domains

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase essential for signal transduction from numerous cytokine and hormone receptors, playing a critical role in processes like hematopoiesis and immune response.[1][2] JAKs are unique among tyrosine kinases for possessing a tandem domain structure composed of a C-terminal tyrosine kinase domain (JH1) and an adjacent, catalytically deficient pseudokinase domain (JH2).[3][4] The JH2 domain's primary function is not catalysis but rather the negative regulation of the JH1 domain's kinase activity.[5] This autoinhibitory function is crucial for maintaining JAK2 in a low-activity state in the absence of cytokine stimulation, preventing aberrant signaling. Mutations within the JH2 domain that disrupt this autoinhibition are causally linked to myeloproliferative neoplasms (MPNs), making this mechanism a key area of study for therapeutic intervention.

The Molecular Mechanism of Autoinhibition

The autoinhibition of JAK2 is achieved through a direct, intramolecular interaction between the JH2 and JH1 domains. This interaction sterically hinders the JH1 domain, stabilizing it in an inactive conformation.

2.1. Structural Basis of the JH2-JH1 Interaction While a crystal structure of the full tandem kinase domains was long sought, molecular dynamics simulations and subsequent crystal structures of related JAK family members (like TYK2) have provided a robust model. In this model, the N-lobe of the JH2 domain docks onto the N-lobe of the JH1 domain. This interaction locks the JH1 domain in an inactive state, reminiscent of the autoinhibition seen in other kinases like Abl. A striking feature of this model is that nearly all disease-causing mutations found in patients with MPNs map directly to this JH2-JH1 interface, underscoring its physiological importance.

2.2. The Dual Function of the JH2 Domain The JH2 domain exhibits a dual regulatory function. While it suppresses basal JAK2 activity in the absence of a stimulus, it is also required for the kinase to become fully active upon cytokine stimulation. Deletion of the JH2 domain leads to a constitutively active kinase that, paradoxically, cannot be further activated by cytokines. This suggests that cytokine receptor binding induces a conformational change that releases the JH2-mediated inhibition, allowing for JH1-JH1 trans-phosphorylation and activation.

Caption: JAK2 domain architecture and JH2-mediated autoinhibition.

2.3. Catalytic Activity of the JH2 Domain Contrary to its "pseudokinase" designation, the JH2 domain is not catalytically inert. It possesses a low level of dual-specificity kinase activity and can autophosphorylate two key negative regulatory sites: Serine 523 (Ser523) and Tyrosine 570 (Tyr570). Phosphorylation at these sites is believed to strengthen the autoinhibitory interaction between JH2 and JH1, further ensuring a low basal activity state. The discovery of this catalytic function provided a new layer of understanding to the regulatory complexity of JAK2.

Disruption of Autoinhibition in Myeloproliferative Neoplasms (MPNs)

The most prevalent mutation in MPNs is a valine-to-phenylalanine substitution at position 617 (V617F), located within the JH2 domain. This mutation and others in the JH2 domain (e.g., in exon 12) lead to constitutive activation of JAK2 by disrupting the delicate autoinhibitory balance.

The V617F mutation does not reside directly at the JH2-JH1 binding interface but is thought to allosterically disrupt the autoinhibitory conformation. Structural studies show the V617F mutation rigidifies the αC helix in the N-lobe of the JH2 domain. This conformational change is proposed to destabilize the inhibitory interaction with JH1, shifting the equilibrium towards an active state and permitting ligand-independent trans-phosphorylation and downstream signaling. This results in uncontrolled cell proliferation, a hallmark of MPNs.

Autoinhibition_Disruption_Logic cluster_WT Wild-Type JAK2 cluster_Mutant Mutant JAK2 (e.g., V617F) wt_start WT JH2 Domain interaction Stable JH2-JH1 Interaction wt_start->interaction inhibition JH1 Kinase Activity Inhibited interaction->inhibition basal Low Basal Signaling inhibition->basal mut_start V617F Mutation in JH2 disruption Disrupted JH2-JH1 Interaction mut_start->disruption activation JH1 Kinase Activity Released disruption->activation constitutive Constitutive Signaling activation->constitutive

Caption: Logical flow of wild-type autoinhibition vs. mutant activation.

Quantitative Analysis of JAK2 Regulation

Kinetic studies have been instrumental in quantifying the effect of the JH2 domain on JH1's catalytic activity. These analyses consistently show that the presence of the JH2 domain reduces the maximal velocity (Vmax) of the kinase reaction without significantly altering the Michaelis constant (Km) for the peptide substrate, a hallmark of non-competitive inhibition.

Parameter JAK2 Construct Value/Effect Significance Reference
Catalytic Efficiency JH1 (Kinase Domain alone)Higher VmaxDemonstrates the intrinsic catalytic potential of the JH1 domain.
JH1-JH2 (Tandem Domains)Lower VmaxQuantifies the inhibitory effect of the JH2 domain on JH1 activity.
Substrate Affinity JH1 vs. JH1-JH2No significant change in KmIndicates JH2 does not block the substrate-binding site (non-competitive).
ATP Binding Affinity (Kd) JH2 Domain~1 µMShows high-affinity, albeit non-canonical, ATP binding to the JH2 domain.
Inhibitor Potency (IC50) Ruxolitinib on JAK2Low nanomolar (e.g., ~3 nM)Provides a benchmark for ATP-competitive inhibitors targeting the JH1 domain.
Pacritinib on JAK2Low nanomolar (e.g., ~23 nM)Demonstrates potency of another clinical-stage JH1 inhibitor.
SOCS3 on JAK2 (WT & V617F)Similar IC50 valuesShows the physiological inhibitor SOCS3 can inhibit both WT and mutant JAK2.

Key Experimental Protocols

Studying the JAK2 autoinhibitory mechanism requires a combination of biochemical, cellular, and structural biology techniques.

5.1. Recombinant Protein Expression and Purification

  • Objective: To produce pure JAK2 domain constructs (e.g., JH1, JH1-JH2) for in vitro assays.

  • Methodology:

    • Cloning: The cDNA corresponding to the desired human JAK2 domains is cloned into a baculovirus transfer vector (e.g., pFastBac) containing an N-terminal affinity tag (e.g., 6x-His).

    • Expression: The recombinant vector is used to generate baculovirus in Spodoptera frugiperda (Sf9) insect cells. Large-scale cultures of Sf9 or High Five cells are then infected to express the protein.

    • Lysis: Cells are harvested and lysed via sonication in a buffer containing protease and phosphatase inhibitors.

    • Purification: The lysate is clarified by centrifugation. The supernatant is first passed over a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. After washing, the His-tagged protein is eluted with imidazole.

    • Further Purification: The eluted protein is often further purified by size-exclusion chromatography to ensure homogeneity and proper folding. Protein purity is assessed by SDS-PAGE.

5.2. In Vitro Kinase Assay

  • Objective: To measure the catalytic activity of purified JAK2 constructs and assess the effect of inhibitors.

  • Methodology:

    • Reaction Setup: Assays are typically performed in 96- or 384-well plates. Each well contains the purified recombinant JAK2 enzyme, a kinase assay buffer (containing MgCl2 and DTT), and a specific peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide or a STAT5-derived peptide).

    • Initiation: The kinase reaction is initiated by the addition of ATP.

    • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

    • Detection: The amount of ATP consumed (which correlates with kinase activity) is measured. A common method is the Kinase-Glo® Luminescent Kinase Assay, which uses luciferase to measure the remaining ATP. A lower light signal indicates higher kinase activity.

    • Inhibitor Screening: For IC50 determination, the assay is run with serial dilutions of a test compound. The resulting data are plotted to calculate the concentration at which 50% of kinase activity is inhibited.

Kinase_Assay_Workflow step1 1. Purify Recombinant JAK2 Enzyme step2 2. Prepare Assay Plate: - Enzyme - Peptide Substrate - Assay Buffer - Inhibitor (if any) step1->step2 step3 3. Initiate Reaction (Add ATP) step2->step3 step4 4. Incubate (e.g., 30°C for 45 min) step3->step4 step5 5. Stop Reaction & Add Detection Reagent (e.g., Kinase-Glo®) step4->step5 step6 6. Measure Signal (Luminescence) step5->step6 step7 7. Analyze Data (Calculate Activity / IC50) step6->step7

Caption: Experimental workflow for an in vitro JAK2 kinase assay.

5.3. Co-Immunoprecipitation (Co-IP)

  • Objective: To demonstrate the physical interaction between the JH1 and JH2 domains within a cellular context.

  • Methodology:

    • Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with plasmids encoding the JH2 domain fused to one epitope tag (e.g., HA-tag) and the JH1 domain fused to another (e.g., Myc-tag).

    • Cell Lysis: After 24-48 hours, cells are washed and lysed in a non-denaturing Co-IP lysis buffer.

    • Immunoprecipitation: The lysate is pre-cleared with protein A/G beads. An antibody targeting one of the tags (e.g., anti-HA) is added to the lysate and incubated to form an antibody-antigen complex. Protein A/G beads are then added to capture this complex.

    • Washing: The beads are washed several times to remove non-specific binding proteins.

    • Elution and Western Blot: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting using an antibody against the second tag (e.g., anti-Myc) to detect the co-precipitated protein. A band for the Myc-JH1 protein confirms its interaction with the HA-JH2 protein.

Conclusion and Therapeutic Implications

The JH2 domain is the master regulator of JAK2 activity. It functions as an intramolecular switch, holding the JH1 kinase domain in an inhibited state until activation by an upstream cytokine signal. This autoinhibitory mechanism is a critical safeguard against uncontrolled signaling. The high frequency of mutations in the JH2 domain in MPNs highlights this interface as a key node of pathogenesis. While current JAK2 inhibitors are effective, they target the ATP-binding site of the active JH1 domain and do not distinguish between wild-type and mutant JAK2. A deeper understanding of the JH2-JH1 autoinhibitory interface could pave the way for novel allosteric inhibitors that specifically target the mutant, activated conformation of JAK2 or that stabilize the inhibited state, potentially offering greater selectivity and fewer off-target effects.

JAK_STAT_Signaling_Pathway cluster_membrane Plasma Membrane receptor Cytokine Receptor jak JAK2 p_jak P-JAK2 (active) receptor->p_jak 2. JAK2 Trans- phosphorylation cytokine Cytokine cytokine->receptor 1. Binding & Dimerization stat STAT (inactive) stat->p_jak 3. STAT Recruitment p_stat P-STAT p_jak->p_stat 4. STAT Phosphorylation dimer P-STAT Dimer p_stat->dimer 5. Dimerization nucleus Nucleus dimer->nucleus 6. Nuclear Translocation gene Gene Transcription nucleus->gene 7. Gene Regulation

Caption: Simplified overview of the canonical JAK-STAT signaling pathway.

References

The Structural and Functional Ramifications of the V617F Mutation on the JAK2 Pseudokinase Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the somatic V617F mutation in the Janus kinase 2 (JAK2) gene represents a landmark in the understanding of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1][2][3][4][5] This single nucleotide substitution, leading to the replacement of valine with phenylalanine at position 617 within the pseudokinase (JH2) domain, results in constitutive activation of the JAK2 kinase, driving uncontrolled cell proliferation. This guide provides an in-depth technical overview of the structural and functional consequences of the V617F mutation on the JAK2 JH2 domain, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling and experimental workflows.

Structural Impact of the V617F Mutation on the JH2 Domain

The JH2 domain of JAK2, while lacking robust catalytic activity, plays a crucial autoinhibitory role on the adjacent kinase (JH1) domain. The V617F mutation disrupts this autoinhibition, leading to persistent kinase activation.

Crystal structures of the wild-type (WT) and V617F mutant JAK2 JH2 domains have revealed subtle yet critical conformational changes. The overall fold of the JH2 domain in the V617F mutant is highly similar to the wild-type structure. However, significant structural deviations are observed in the αC helix and the loops connecting β3-αC and β4-β5 in the N-lobe of the JH2 domain.

Molecular dynamics simulations and crystallographic data indicate that the V617F mutation leads to a rigidification of the αC helix . This stabilization is thought to be mediated, in part, by π-stacking interactions between the introduced Phe617 and neighboring residues Phe594 and Phe595. This increased stability of the αC helix is crucial for the constitutive activity of the V617F mutant. The mutation of F595 to alanine, for instance, dramatically reduces the constitutive activity of JAK2 V617F.

While the overall structures of the wild-type and V617F JH2 domains are similar, with a root-mean-square deviation (RMSD) in Cα positions of 0.76 Å, the localized conformational changes have profound functional consequences.

Quantitative Analysis of the V617F Mutation's Impact

The functional consequences of the V617F mutation have been quantified through various biochemical and biophysical assays. These studies have shed light on the altered enzymatic activity and substrate affinity of the mutant protein.

ParameterJAK2 WT (JH1+JH2)JAK2 V617F (JH1+JH2)JAK2 (JH1 only)MethodReference
Km for ATP (µM) 88 ± 9106 ± 1144 ± 6Peptide Microarray
Vmax (relative units) LowerHigher-In vitro kinase assay
Substrate Affinity (Km) HigherLower-Kinetic studies

The data indicates that the JH2 domain in the wild-type protein decreases the affinity for ATP, and the V617F mutation does not significantly alter this parameter. However, kinetic studies have shown that the V617F mutant exhibits a lower Km for its substrates, suggesting an increased affinity, which contributes to its hyperactivation. It is important to note that some studies have reported similar kinetic properties between the full-length wild-type and V617F proteins, suggesting the mutation's primary role is in disrupting autoinhibition rather than directly altering catalytic efficiency.

Signaling Pathways Activated by JAK2 V617F

The constitutive activation of JAK2 by the V617F mutation leads to the persistent phosphorylation and activation of several downstream signaling pathways, driving cell proliferation and survival. The primary pathway affected is the JAK-STAT pathway.

Upon activation, JAK2 V617F phosphorylates STAT3 and STAT5, leading to their dimerization, nuclear translocation, and transcription of target genes involved in cell cycle progression and apoptosis inhibition. In addition to the STAT pathway, JAK2 V617F also activates the Ras/MEK/ERK and PI3K/Akt signaling cascades.

JAK2_V617F_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_V617F JAK2 V617F (Constitutively Active) CytokineReceptor->JAK2_V617F Associates with STAT3 STAT3 JAK2_V617F->STAT3 Phosphorylates STAT5 STAT5 JAK2_V617F->STAT5 Phosphorylates Ras Ras JAK2_V617F->Ras PI3K PI3K JAK2_V617F->PI3K pSTAT3 pSTAT3 pSTAT5 pSTAT5 MEK MEK Ras->MEK Akt Akt PI3K->Akt STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerization ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt->Gene_Expression STAT3_dimer->Gene_Expression Nuclear Translocation & Transcription STAT5_dimer->Gene_Expression Nuclear Translocation & Transcription

JAK2 V617F Signaling Pathways

Experimental Protocols

The characterization of the JAK2 V617F mutation has relied on a variety of sophisticated experimental techniques. Below are overviews of the key methodologies employed.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the JAK2 JH2 domain (both wild-type and V617F mutant) at atomic resolution.

Methodology:

  • Protein Expression and Purification: The human JAK2 JH2 domain (residues 537-808) is cloned into an expression vector (e.g., pET-28a) and expressed in E. coli. The protein is then purified using a series of chromatography steps, such as Ni-NTA affinity chromatography, ion exchange, and size-exclusion chromatography.

  • Crystallization: Purified JH2 protein is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. Crystals are grown using methods like sitting-drop or hanging-drop vapor diffusion.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement, with a known kinase domain structure as a search model, followed by model building and refinement.

Xray_Crystallography_Workflow A Gene Cloning (JAK2 JH2) B Protein Expression (E. coli) A->B C Protein Purification (Chromatography) B->C D Crystallization C->D E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G 3D Structure of JAK2 JH2 F->G

X-ray Crystallography Workflow
In Vitro Kinase Assays

Objective: To measure the enzymatic activity of wild-type and V617F mutant JAK2.

Methodology:

  • Enzyme and Substrate Preparation: Purified recombinant JAK2 (full-length or specific domains) is used as the enzyme. A synthetic peptide derived from a known JAK2 substrate (e.g., STAT5) is used as the substrate.

  • Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP (often radiolabeled with ³²P or ³³P), and a reaction buffer containing Mg²⁺. The reaction is allowed to proceed for a defined time at a specific temperature.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by separating the phosphorylated peptide from unreacted ATP using phosphocellulose paper and measuring radioactivity with a scintillation counter, or by using non-radioactive methods such as fluorescence-based assays.

Kinase_Assay_Workflow A Prepare Reagents: - Purified JAK2 (WT or V617F) - Substrate Peptide - Radiolabeled ATP B Initiate Kinase Reaction (Incubate at 30°C) A->B C Stop Reaction B->C D Separate Phosphorylated Substrate C->D E Quantify Phosphorylation (e.g., Scintillation Counting) D->E F Determine Kinase Activity E->F

In Vitro Kinase Assay Workflow
Molecular Dynamics Simulations

Objective: To investigate the dynamic behavior and conformational changes of the JAK2 JH2 domain in silico.

Methodology:

  • System Setup: The crystal structure of the JAK2 JH2 domain (wild-type or V617F) is used as the starting point. The protein is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Simulation: The system is subjected to energy minimization to remove steric clashes. A molecular dynamics simulation is then run for an extended period (nanoseconds to microseconds), where the movements of all atoms are calculated over time based on a force field.

  • Analysis: The trajectory of the simulation is analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific interactions between residues.

Implications for Drug Development

The detailed understanding of the structural and functional consequences of the V617F mutation has significant implications for the development of targeted therapies for MPNs. While current JAK2 inhibitors, such as ruxolitinib, target the ATP-binding pocket of the active JH1 domain and are effective in managing symptoms, they do not specifically target the mutant protein and can have side effects.

Future drug discovery efforts are focused on developing inhibitors that specifically target the V617F mutant or the unique conformation of the JH2 domain it induces. The structural insights gained from crystallography and molecular dynamics simulations are invaluable for the structure-based design of such novel therapeutics. The identification of small molecules that bind to the JH2 domain and allosterically modulate JAK2 activity is a promising avenue of research.

Conclusion

The V617F mutation in the JAK2 JH2 domain is a key driver of myeloproliferative neoplasms. Its impact on the structure of the JH2 domain, particularly the rigidification of the αC helix, leads to the constitutive activation of the JAK2 kinase and its downstream signaling pathways. A thorough understanding of these molecular mechanisms, supported by quantitative data and detailed experimental methodologies, is crucial for the continued development of more specific and effective therapies for patients with these hematological malignancies.

References

The Tandem Kinase: An In-depth Technical Guide to the Evolution and Function of Pseudokinase Domains in the JAK Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of non-receptor tyrosine kinases represents a cornerstone of cytokine signaling, playing a pivotal role in immunity, hematopoiesis, and inflammation. A unique and defining feature of this family is the presence of a tandem kinase architecture, comprising a catalytically active kinase domain (JH1) and a catalytically-impaired or inactive pseudokinase domain (JH2). Initially dismissed as a vestigial remnant of a gene duplication event, the JH2 domain has emerged as a critical allosteric regulator of JAK activity. Its evolution has been a journey of functional divergence, transforming a redundant kinase into a sophisticated regulatory module. This technical guide delves into the evolutionary trajectory of the JAK pseudokinase domain, its structural and functional intricacies, and its profound implications for cellular signaling and disease. We provide a comprehensive overview of the current understanding of JH2 evolution, summarize key quantitative data, detail essential experimental protocols for its study, and visualize the complex signaling and experimental workflows.

Introduction: The Enigma of the Pseudokinase

Approximately 10% of the human kinome consists of pseudokinases, proteins that share sequence homology with protein kinases but lack key catalytic residues.[1] For many years, these were considered evolutionary relics. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, is a prime example of proteins harboring such a domain.[2] Each member possesses a C-terminal tyrosine kinase domain (JH1) responsible for downstream signaling, preceded by a pseudokinase domain (JH2).[3][4] The discovery of activating mutations within the JH2 domain of JAK2, particularly the V617F mutation, in myeloproliferative neoplasms (MPNs) unequivocally established the critical regulatory function of this enigmatic domain.[5] This finding ignited a surge of research into the structure, function, and evolution of JAK pseudokinases, revealing them to be not merely inactive domains but key allosteric regulators of their catalytically active counterparts.

Evolutionary Origins and Divergence of the JAK Pseudokinase Domain

The canonical JAK domain architecture, featuring a pseudokinase domain, is believed to be unique to bilateria, with the fruit fly homolog Hopscotch representing an early example. Phylogenetic analyses suggest that the JH2 domain arose from a local duplication and subsequent divergence of the primordial JH1 domain within a JAK-like precursor. This duplication event set the stage for a fascinating evolutionary trajectory where one kinase domain maintained its catalytic function while the other evolved to fulfill a regulatory role.

Analysis of selective pressures on the JH1 and JH2 domains reveals a significant shift in evolutionary rates. The JH1 domain exhibits strong conservation of residues critical for catalysis, while the JH2 domain shows higher variability in these regions. Conversely, specific residues within the JH2 domain that are crucial for its regulatory function are highly conserved. This pattern of "shifted evolutionary rates" provides compelling evidence for the functional divergence of the two domains following the duplication event.

The four mammalian JAK family members (JAK1, JAK2, JAK3, and TYK2) were generated through two rounds of whole-genome duplication in the early stages of vertebrate evolution. Phylogenetic trees show a closer relationship between JAK1/TYK2 and JAK2/JAK3, suggesting they arose from common intermediates. This evolutionary history has resulted in subtle but significant differences in the pseudokinase domains of each family member, contributing to their unique regulatory properties and roles in distinct signaling pathways.

Structural and Functional Characterization of the JH2 Domain

The pseudokinase domains of all JAK family members adopt a canonical protein kinase fold, with an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe). However, they exhibit key substitutions in conserved catalytic motifs, such as the DFG and HRD motifs, which are typically required for phosphotransfer. Despite these alterations, the JH2 domains of JAK1, JAK2, and TYK2 have been shown to bind ATP, a feature that is critical for their structural integrity and regulatory function.

Allosteric Regulation of the JH1 Domain

A primary function of the JH2 domain is the allosteric inhibition of the adjacent JH1 kinase domain. Crystal structures of the TYK2 pseudokinase-kinase domain module have revealed an extensive inhibitory interface between the two domains. The JH2 domain physically interacts with the JH1 domain, holding it in an inactive conformation. Disease-associated mutations in the JH2 domain often cluster at this interface, disrupting the autoinhibitory interaction and leading to constitutive kinase activation.

ATP Binding to the Pseudokinase Domain

The ability of JAK pseudokinase domains to bind ATP is a key aspect of their function. ATP binding appears to stabilize the JH2 domain, which is necessary for its regulatory role. Disruption of the ATP-binding pocket in the JH2 domain can ameliorate the hyperactivation of pathogenic JAK mutants, highlighting this site as a potential therapeutic target.

Table 1: ATP Binding Affinities of JAK Family Pseudokinase (JH2) Domains

JAK Family MemberLigandMethodDissociation Constant (Kd)Reference(s)
JAK2Mant-ATPFluorescence Spectroscopy~1 µM
JAK2ATPIsothermal Titration Calorimetry1.3 µM
TYK2ATPSurface Plasmon Resonance24 µM
TYK2Mant-ATPFluorescence Spectroscopy15 µM
JAK3MANT-ATPFluorescence Spectroscopy0.4 µM
JAK3ATPDifferential Scanning Fluorimetry40.4 ± 97.1 µM
The Unique Catalytic Activity of the JAK2 JH2 Domain

Contrary to the initial classification of all JH2 domains as catalytically dead, the pseudokinase domain of JAK2 has been shown to possess dual-specificity kinase activity, capable of phosphorylating both serine and tyrosine residues. This activity is significantly weaker than that of the JH1 domain. The JAK2 JH2 domain autophosphorylates two negative regulatory sites, Ser523 and Tyr570, which helps to maintain a low basal activity of the JAK2 kinase.

Table 2: Kinetic Parameters of the JAK2 Pseudokinase (JH2) Domain

SubstrateKmVmaxkcatkcat/KmReference(s)
ATP (with STAT5A peptide)88 ± 9 µMLowered by JH2--
Specific peptide substratesData not availableData not availableData not availableData not available

Signaling Pathways and Regulatory Mechanisms

The JAK-STAT pathway is a primary signaling cascade downstream of many cytokine receptors. The regulatory role of the JH2 domain is central to the proper functioning of this pathway.

JAK_STAT_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (JH1-JH2) Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor 5. STAT Recruitment P_STAT pSTAT STAT_dimer STAT Dimer P_STAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_expression Gene Expression DNA->Gene_expression 9. Gene Transcription

Figure 1: The JAK-STAT Signaling Pathway.

Experimental Protocols

The study of JAK pseudokinase domains requires a combination of biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.

Recombinant Protein Expression and Purification of JAK Pseudokinase Domains

Objective: To produce pure, folded, and active JAK JH2 domains for in vitro assays.

Protocol:

  • Cloning: The cDNA encoding the desired JAK JH2 domain (e.g., human JAK2 residues 536-812) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N- or C-terminal tag (e.g., GST or 6xHis) for purification.

  • Baculovirus Generation: The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid DNA is then transfected into insect cells (e.g., Sf9) to produce a high-titer viral stock.

  • Protein Expression: Suspension cultures of insect cells (e.g., High Five) are infected with the recombinant baculovirus and incubated for 48-72 hours.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or microfluidization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins). The column is washed extensively, and the protein is eluted.

  • Tag Cleavage (Optional): If a cleavable tag is used, the eluted protein is incubated with a specific protease (e.g., TEV or thrombin) to remove the tag.

  • Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography to remove aggregates and any remaining impurities. The purity and homogeneity of the final protein are assessed by SDS-PAGE.

In Vitro Kinase Assay for JAK2 JH2 Domain

Objective: To measure the catalytic activity of the JAK2 JH2 domain.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the purified JAK2 JH2 domain (1-5 µg) with a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Substrate Addition: Add the desired substrate. For autophosphorylation assays, no exogenous substrate is needed. For substrate phosphorylation, a peptide or protein substrate is added.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP. For radioactive assays, [γ-³²P]ATP (10 µCi) is used. For non-radioactive assays, unlabeled ATP is used.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: The reaction is stopped by adding SDS-PAGE loading buffer.

  • Analysis: The samples are resolved by SDS-PAGE. For radioactive assays, the gel is dried and exposed to a phosphor screen or X-ray film to visualize the phosphorylated protein. For non-radioactive assays, phosphorylation can be detected by Western blotting using phospho-specific antibodies or by mass spectrometry.

ATP Binding Assay using Fluorescence Polarization

Objective: To determine the binding affinity (Kd) of ATP to the JAK JH2 domain.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled ATP analog (tracer) at a low nanomolar concentration in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a serial dilution of the purified JAK JH2 domain in the same assay buffer.

    • For competition assays, prepare a serial dilution of unlabeled ATP or a test compound.

  • Assay Plate Setup: In a black, low-volume 384-well plate, add the tracer to all wells. Then, add the serially diluted JH2 protein (for direct binding) or a fixed concentration of JH2 and serially diluted competitor (for competition assays).

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis: The change in fluorescence polarization is plotted against the protein or competitor concentration. The data are fitted to a suitable binding model (e.g., one-site binding) to determine the Kd or IC50 value.

Visualizing Experimental Workflows

The study of pseudokinase evolution involves a multi-faceted approach, from sequence analysis to functional validation.

Experimental_Workflow cluster_bioinformatics Bioinformatics & Phylogenetics cluster_biochemistry Biochemical & Biophysical Characterization cluster_structural Structural Biology cluster_cellular Cellular & In Vivo Studies Seq_retrieval Sequence Retrieval (JAK family members) MSA Multiple Sequence Alignment Seq_retrieval->MSA Phylo_tree Phylogenetic Tree Construction MSA->Phylo_tree Selection_analysis Analysis of Selective Pressures Phylo_tree->Selection_analysis Site_directed_mutagenesis Site-Directed Mutagenesis Selection_analysis->Site_directed_mutagenesis Hypothesis Generation Cloning_expression Cloning & Recombinant Protein Expression Purification Protein Purification Cloning_expression->Purification Binding_assay ATP Binding Assays (FP, ITC) Purification->Binding_assay Kinase_assay In Vitro Kinase Assays Purification->Kinase_assay Crystallization Crystallization Trials Purification->Crystallization Xray_diffraction X-ray Diffraction Crystallization->Xray_diffraction Structure_determination Structure Determination & Analysis Xray_diffraction->Structure_determination Structure_determination->Site_directed_mutagenesis Structure-Guided Mutagenesis Cell_based_assays Cell-Based Signaling Assays Site_directed_mutagenesis->Cell_based_assays Cell_based_assays->Binding_assay Functional Validation Disease_modeling Disease Modeling (e.g., MPNs) Cell_based_assays->Disease_modeling

Figure 2: Experimental Workflow for Studying Pseudokinase Evolution.

Conclusion and Future Directions

The evolution of the JAK pseudokinase domain is a compelling example of neofunctionalization, where a duplicated gene acquires a new, regulatory role. Far from being a passive, inactive domain, the JH2 domain is a dynamic and essential component of the JAK signaling machinery. Its ability to allosterically regulate the JH1 domain, bind ATP, and in the case of JAK2, exhibit catalytic activity, underscores its multifaceted nature. The high prevalence of disease-causing mutations within the JH2 domain further emphasizes its critical role in maintaining cellular homeostasis.

Future research will likely focus on several key areas. A deeper understanding of the precise molecular mechanisms by which different JH2 domains confer specific regulatory properties to each JAK family member is needed. The development of selective small molecule inhibitors that target the ATP-binding site of the JH2 domain holds great promise for the treatment of diseases driven by hyperactive JAK signaling. Finally, continued exploration of the evolutionary history of pseudokinases across different species will undoubtedly provide further insights into the intricate ways in which nature has repurposed and refined these fascinating regulatory domains.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Identifying Novel Binding Sites on the JAK2 JH2 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase 2 (JAK2) protein is a critical mediator of cytokine signaling, playing a pivotal role in hematopoiesis and immune response. While the catalytic kinase domain (JH1) has been the primary target for drug development, the pseudokinase domain (JH2) has emerged as a compelling target for a new generation of selective and allosteric inhibitors. This technical guide provides an in-depth overview of the strategies and methodologies for identifying and characterizing novel binding sites on the JAK2 JH2 domain, offering a roadmap for the development of next-generation JAK2-targeted therapies.

The JAK-STAT Signaling Pathway: A Central Role for JAK2

The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines, growth factors, and hormones. Upon cytokine binding, receptor dimerization brings two JAK2 molecules into close proximity, leading to their trans-phosphorylation and activation. The activated JAK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate gene expression.[1][2][3][4] Dysregulation of this pathway, often driven by mutations in JAK2, is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.

JAK_STAT_Signaling cluster_membrane Cell Membrane receptor Cytokine Receptor jak2 JAK2 receptor->jak2 association receptor->jak2 2. JAK2 Activation (trans-phosphorylation) jak2->receptor 3. Receptor Phosphorylation stat STAT jak2->stat 5. STAT Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding & Dimerization stat->receptor 4. STAT Recruitment p_stat p-STAT dimer STAT Dimer p_stat->dimer 6. Dimerization nucleus Nucleus dimer->nucleus 7. Nuclear Translocation gene Gene Transcription nucleus->gene 8. Gene Regulation

Figure 1: The JAK-STAT Signaling Pathway.

The Allure of the JH2 Domain: A Paradigm Shift in JAK2 Inhibition

The JH2 domain, historically considered a catalytically inactive "pseudokinase," is now understood to be a crucial regulator of the JH1 kinase domain's activity.[1] The discovery of the prevalent V617F mutation within the JH2 domain in MPN patients has highlighted its significance in disease pathogenesis. This mutation leads to constitutive activation of JAK2, driving uncontrolled cell proliferation.

Targeting the JH2 domain offers several potential advantages over conventional JH1 inhibitors:

  • Enhanced Selectivity: The ATP-binding site of the JH1 domain is highly conserved across the kinase family, making it challenging to develop highly selective inhibitors. The JH2 domain, with its distinct structural features, presents an opportunity for developing inhibitors with greater specificity for JAK2, potentially reducing off-target effects.

  • Allosteric Modulation: The JH2 domain allosterically regulates the activity of the JH1 domain. Small molecules that bind to novel pockets on the JH2 domain can modulate the conformation of the entire JAK2 protein, offering a more nuanced and potentially more effective means of inhibition.

  • Targeting Mutant JAK2: The V617F mutation in the JH2 domain creates a constitutively active state. Inhibitors that specifically recognize and bind to the altered conformation of the mutant JH2 domain could offer a truly disease-specific therapeutic strategy.

Experimental Workflow for Identifying Novel JH2 Binding Sites

A systematic approach is essential for the successful identification and validation of novel binding sites and corresponding ligands for the JAK2 JH2 domain. The following workflow outlines a typical drug discovery cascade, from initial screening to structural and functional characterization.

Experimental_Workflow cluster_screening High-Throughput Screening (HTS) cluster_hit_validation Hit Validation & Characterization cluster_structural Structural Biology cluster_functional Functional Assays hts Compound Library Screening (e.g., Fluorescence Polarization) itc Isothermal Titration Calorimetry (ITC) (Binding Affinity, Thermodynamics) hts->itc Hit Confirmation dsf Differential Scanning Fluorimetry (DSF) (Thermal Stability Shift) hts->dsf Hit Confirmation xray X-ray Crystallography (Binding Mode) itc->xray Structural Elucidation cell_assays Cell-based Assays (e.g., pSTAT inhibition, Cell Viability) itc->cell_assays Functional Validation xray->cell_assays Functional Validation lead_opt lead_opt cell_assays->lead_opt Lead Optimization start Start start->hts

Figure 2: A typical experimental workflow for identifying novel binding sites.

Quantitative Analysis of Ligand Binding to the JAK2 JH2 Domain

A critical aspect of identifying novel binders is the quantitative assessment of their interaction with the JAK2 JH2 domain. The following tables summarize key binding affinity data for various compounds reported in the literature.

Table 1: In Vitro Binding Affinities of Small Molecules to JAK2 Domains

CompoundTarget DomainAssayKd (μM)IC50 (μM)Reference
ATP JAK2 JH2FP~7-9-
JNJ-7706621 JAK2 JH2ITC0.106-
JAK2 JH1ITC0.031-
JAK2 JH2FP->3.5
JAK2 JH1FP->3.5
AT9283 JAK2 JH2FP->100
JAK2 JH1FP-11
Reversine JAK2 JH2 V617FFP-4.8
JAK2 JH1FP-1.8
CB_7644166 JAK2 JH2 V617FFP-91
JAK2 JH1FP->100
Indoloxytriazine 22 JAK2 JH2 V617FFP65-
JAK2 JH1FPNo binding-

Table 2: Cellular Activity of Selected JAK2 JH2 Domain Binders

CompoundCell LineAssayIC50 (μM)Reference
JNJ-7706621 HEL (JAK2 V617F)Cell Viability1.1
SET-2 (JAK2 V617F)Cell Viability1.1
AT9283 HEL (JAK2 V617F)Cell Viability0.04
SET-2 (JAK2 V617F)Cell Viability0.02
Reversine HEL (JAK2 V617F)Cell Viability0.3
SET-2 (JAK2 V617F)Cell Viability0.4

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in drug discovery research. This section provides detailed methodologies for key experiments used to identify and characterize novel binders to the JAK2 JH2 domain.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful high-throughput screening technique to identify compounds that bind to a target protein by measuring the displacement of a fluorescently labeled probe.

  • Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the rotational motion of the tracer is significantly slowed, leading to an increase in fluorescence polarization. Competitive inhibitors will displace the tracer, causing a decrease in polarization.

  • Materials:

    • Purified recombinant JAK2 JH2 protein (wild-type and/or V617F mutant)

    • Fluorescently labeled tracer (e.g., BODIPY-ATP or a high-affinity fluorescently labeled known binder)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

    • Test compounds dissolved in DMSO

    • 384-well black, low-volume microplates

    • Plate reader with fluorescence polarization capabilities

  • Protocol:

    • Tracer and Protein Optimization: Determine the optimal concentrations of the fluorescent tracer and JAK2 JH2 protein. This is typically done by titrating the protein against a fixed concentration of the tracer to generate a binding curve and determine the Kd of the tracer-protein interaction. For competitive assays, a protein concentration that gives approximately 80% of the maximum polarization signal is often used.

    • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

    • Assay Plate Preparation:

      • Add a small volume (e.g., 5 µL) of the diluted test compounds or DMSO (for control wells) to the microplate wells.

      • Add the JAK2 JH2 protein solution (e.g., 10 µL) to all wells except for the "no protein" control.

      • Add the fluorescent tracer solution (e.g., 5 µL) to all wells.

    • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

    • Measurement: Read the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to protein.

  • Materials:

    • Purified, highly concentrated, and dialyzed JAK2 JH2 protein

    • Ligand of interest, accurately weighed and dissolved in the same dialysis buffer

    • Isothermal titration calorimeter

  • Protocol:

    • Sample Preparation:

      • Thoroughly dialyze the JAK2 JH2 protein against the chosen assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching between the protein and ligand solutions.

      • Prepare the ligand solution in the final dialysis buffer. The ligand concentration should ideally be 10-20 times that of the protein concentration.

      • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

    • Instrument Setup:

      • Set the desired experimental temperature (e.g., 25°C).

      • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Titration:

      • Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, followed by a series of larger, equal-volume injections (e.g., 2-3 µL).

      • Allow sufficient time between injections for the signal to return to baseline.

    • Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

    • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the interaction between a ligand and its protein target, revealing the precise binding mode and key molecular interactions.

  • Principle: A high-quality crystal of the protein-ligand complex is irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

  • Materials:

    • Highly pure and concentrated JAK2 JH2 protein

    • Ligand of interest

    • Crystallization screens and reagents

    • X-ray diffraction equipment (in-house or synchrotron source)

  • Protocol:

    • Protein-Ligand Complex Formation:

      • Co-crystallization: Incubate the JAK2 JH2 protein with a molar excess of the ligand before setting up crystallization trials. This method is often preferred for high-affinity ligands. For some ligands, co-crystallization may be required to obtain a complex structure.

      • Soaking: Grow apo-crystals of JAK2 JH2 first and then soak them in a solution containing the ligand. This method is suitable for ligands with good solubility and can be a faster approach if apo-crystals are readily available.

    • Crystallization:

      • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion. A reported condition for JAK2 JH2 involves using HEPES buffer and PEG 3350 as a precipitant.

    • Crystal Harvesting and Cryo-protection:

      • Carefully harvest the crystals and transfer them to a cryoprotectant solution (e.g., the crystallization solution supplemented with 20-25% glycerol) to prevent ice formation during freezing.

    • Data Collection:

      • Flash-cool the crystal in liquid nitrogen and mount it on the X-ray diffractometer.

      • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

    • Structure Determination and Refinement:

      • Process the diffraction data to obtain a set of structure factors.

      • Solve the crystal structure using molecular replacement, using a known structure of JAK2 JH2 (e.g., PDB ID: 4FVQ) as a search model.

      • Build and refine the atomic model of the protein-ligand complex against the experimental data.

    • Structural Analysis: Analyze the final structure to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the JAK2 JH2 domain.

Conclusion

The JAK2 JH2 domain represents a promising frontier in the development of novel and selective therapies for a range of diseases. By leveraging the advanced screening and biophysical techniques outlined in this guide, researchers can systematically identify and characterize novel binding sites and allosteric modulators. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of JAK2-targeted therapeutics. The continued exploration of the JH2 domain holds the key to unlocking a new generation of safer and more effective treatments for patients with myeloproliferative neoplasms and other JAK2-driven disorders.

References

An In-depth Technical Guide to the Biochemical Properties of the JAK2 JH2 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—that are critical mediators of signal transduction for a vast array of cytokines, hormones, and growth factors.[1][2] This signaling is essential for vital cellular processes such as hematopoiesis, immune regulation, cell proliferation, and differentiation.[3][4] Structurally, JAKs are characterized by a series of seven JAK Homology (JH) domains. The C-terminal region contains the catalytically active tyrosine kinase domain (JH1), which is immediately preceded by a pseudokinase domain (JH2).[5]

Historically, the JH2 domain was classified as a catalytically inactive "pseudokinase" due to the substitution of key amino acid residues that are typically conserved in active protein kinases. However, extensive research has overturned this initial classification, revealing that the JAK2 JH2 domain is a multifaceted regulatory hub. It not only binds ATP but also possesses a low level of intrinsic, dual-specificity kinase activity. Its primary role is to function as an intramolecular negative regulator of the JH1 domain's catalytic activity. The clinical significance of this function is underscored by the discovery that mutations within the JH2 domain, most notably the V617F substitution, lead to constitutive activation of JAK2. This hyperactivity is a primary driver of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This guide provides a comprehensive overview of the core biochemical properties of the JAK2 JH2 domain, its regulatory mechanisms, and the experimental methodologies used for its characterization.

Structural and Functional Properties

Overall Structure

The crystal structure of the JAK2 JH2 domain reveals that it adopts the canonical fold of a prototypical protein kinase, consisting of an N-terminal lobe (N-lobe) with a five-stranded β-sheet and a single α-helix (αC), and a predominantly α-helical C-terminal lobe (C-lobe). Despite this structural homology, it possesses unique features, including a non-canonical mode of binding Mg-ATP and a relatively short activation loop compared to the JH1 domain. The pathogenic V617F mutation is located in a loop between β-strands in the N-lobe. Structural analyses indicate that this mutation induces a conformational change that rigidifies the αC helix, which is believed to facilitate the trans-phosphorylation and activation of the JH1 domain.

Biochemical Activities and Regulation

ATP Binding and Catalytic Activity Contrary to its initial designation, the JAK2 JH2 domain binds ATP with micromolar affinity. This binding is crucial for its structural stability and regulatory functions. Furthermore, the domain exhibits dual-specificity kinase activity, autophosphorylating on two key negative regulatory sites: Serine 523 (Ser523) and Tyrosine 570 (Tyr570). This autophosphorylation is essential for maintaining the low basal activity of JAK2 in the absence of cytokine stimulation. The loss of this catalytic function through mutations is a pathogenic mechanism in MPNs.

Autoinhibitory Regulation of the JH1 Domain The paramount function of the JH2 domain is the negative regulation of the JH1 kinase domain. It is proposed that an intramolecular interaction between JH2 and JH1 holds the kinase in a suppressed, low-activity state. Deletion of the JH2 domain leads to a significant increase in the basal catalytic activity of JAK2, confirming its inhibitory role. The V617F mutation abrogates this autoinhibitory interaction, leading to cytokine-independent, constitutive kinase activity. Interestingly, while the JH2 domain negatively regulates basal activity, it also plays a positive role in the pathological activation of JAK2 by V617F and other mutations. This suggests a complex mechanism where the mutated JH2 domain, once its autoinhibitory function is lost, may mediate dimerization of JAK2, facilitating JH1 trans-phosphorylation and hyperactivation.

Quantitative Biochemical Data

The following tables summarize key quantitative data from biochemical and biophysical analyses of the JAK2 JH2 domain.

Table 1: Binding Affinities for the JAK2 JH2 Domain
LigandMethodDissociation Constant (Kd)Reference(s)
Mant-ATPSpectrofluorometry~1 µM
ATPSurface Plasmon Resonance24 µM (for TYK2 JH2)
JNJ-7706621Isothermal Titration Calorimetry (ITC)106 nM
JNJ-7706621Fluorescence Polarization (FP)0.80 ± 0.05 µM
AT9283Isothermal Titration Calorimetry (ITC)1323 nM
NVP-BSK805Fluorescence Polarization (FP)42.0 ± 3.5 µM
BODIPY-ATPFluorescence Polarization (FP)7 µM
Table 2: Kinetic Parameters of JAK2 Constructs
Protein ConstructSubstrateMichaelis Constant (Km) for ATPReference(s)
JAK2 JH1 DomainPeptide44 ± 6 µM
JAK2 JH1-JH2 (Wild-Type)Peptide88 ± 9 µM
JAK2 JH1-JH2 (V617F)Peptide106 ± 11 µM

Note: The presence of the JH2 domain increases the Km for ATP, indicating it reduces the affinity of the JH1 domain for ATP as part of its inhibitory mechanism.

Table 3: X-ray Crystallography Data
StructurePDB IDResolution (Å)Reference(s)
JAK2 JH2 in complex with Reversine8EX11.50
JAK2 JH2 (Wild-Type) with Mg-ATPNot specified1.75
JAK2 JH2 (Wild-Type) apoNot specified2.0

Visualizations of Pathways and Workflows

JAK_STAT_Signaling_Pathway Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) STAT_inactive STAT (Cytoplasmic) Receptor->STAT_inactive 4. STAT Recruitment (via SH2 domain) Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding JAK2_active JAK2 (Active) (JH1-P) JAK2_inactive->JAK2_active 2. JAK2 trans- phosphorylation JAK2_active->Receptor 3. Receptor phosphorylation JAK2_active->STAT_inactive STAT_active STAT-P STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation DNA DNA STAT_dimer->DNA 8. Binds to Promoter Transcription Gene Transcription DNA->Transcription

Caption: The canonical JAK-STAT signaling pathway.

JH2_Regulation cluster_wt Wild-Type JAK2 (Basal State) cluster_v617f V617F Mutant JAK2 WT_JH2 JH2 Domain WT_JH1 JH1 (Kinase) Domain (Inactive) WT_JH2->WT_JH1 Autoinhibitory Interaction WT_Result Result: Low Basal Activity V617F_JH2 JH2 Domain (V617F) V617F_JH1 JH1 (Kinase) Domain (Constitutively Active) V617F_JH2->V617F_JH1 Inhibition Lost V617F_Result Result: Hyperactivation

Caption: Autoinhibitory regulation of JH1 by the JH2 domain.

Protein_Purification_Workflow Cloning 1. Cloning JAK2 JH2 cDNA into pFASTBAC1 vector Baculovirus 2. Baculovirus Generation in Sf9 cells Cloning->Baculovirus Expression 3. Protein Expression in High Five™ or Sf9 insect cells Baculovirus->Expression Harvest 4. Cell Harvesting & Lysis Expression->Harvest NiNTA 5. Affinity Chromatography (Ni-NTA for His-tag) Harvest->NiNTA SEC 6. Size Exclusion Chromatography (SEC) NiNTA->SEC PurifiedProtein Purified JAK2 JH2 Protein SEC->PurifiedProtein

Caption: Workflow for recombinant JAK2 JH2 protein purification.

Detailed Experimental Protocols

Protein Expression and Purification of JAK2 JH2

This protocol is based on methods described for expressing JAK domains in baculovirus-infected insect cells.

  • Cloning: The cDNA sequence for human JAK2 JH2 (e.g., residues 536-812) is amplified by PCR and cloned into a baculovirus transfer vector, such as pFASTBAC1. A tag, commonly a C-terminal 6xHis-tag, is included for purification. Site-directed mutagenesis can be used to introduce mutations like V617F.

  • Baculovirus Generation: The recombinant plasmid is used to generate high-titer baculovirus stock in Spodoptera frugiperda (Sf9) insect cells according to the manufacturer's protocol (e.g., Bac-to-Bac system).

  • Protein Expression: High Five™ or Sf9 cells are grown in suspension culture to a high density (e.g., 2.5–4.0 x 10⁶ cells/mL) and infected with the P3 baculovirus stock. Cells are incubated for approximately 48-72 hours at 27°C to allow for protein expression.

  • Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris pH 8.0, 500 mM NaCl, 20% glycerol, 0.25 mM TCEP, and protease inhibitors) and lysed, for example, by sonication or microfluidization.

  • Affinity Chromatography: The lysate is clarified by high-speed centrifugation. The supernatant containing the His-tagged JH2 domain is loaded onto a Ni-NTA affinity column. After washing, the protein is eluted using an imidazole gradient.

  • Size-Exclusion Chromatography (SEC): The eluted fractions containing JH2 are pooled and further purified by SEC (e.g., using a Superdex 75 or 200 column) to separate the monomeric protein from aggregates, yielding a highly pure and homogenous sample.

In Vitro Autophosphorylation Assay

This assay measures the catalytic activity of the purified JH2 domain.

  • Reaction Setup: In a microcentrifuge tube, combine the purified JAK2 JH2 protein (e.g., 1 µg) with a reaction buffer. The buffer typically contains 20 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% (v/v) glycerol, 0.5 mM TCEP, and a divalent cation, critically MnCl₂ (e.g., 20 mM), which is often preferred over MgCl₂ for pseudokinase activity assays.

  • Initiation: Start the reaction by adding ATP. For detecting phosphorylation, use a mix of unlabeled ATP (e.g., 10 mM) and [γ-³²P]ATP (e.g., 10 µCi).

  • Incubation: Incubate the reaction at room temperature for a specified time course (e.g., 0-60 minutes).

  • Termination: Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling.

  • Detection: Analyze the samples by SDS-PAGE. The gel is stained with Coomassie Blue to visualize total protein and then dried. The ³²P-labeled (phosphorylated) JH2 protein is detected by autoradiography.

ATP Binding Assays

1. Surface Plasmon Resonance (SPR) SPR is used to measure real-time binding kinetics and affinity.

  • Chip Preparation: Covalently immobilize the purified His-tagged JAK2 JH2 protein onto a sensor chip (e.g., a CM5 chip via amine coupling or a Ni-NTA chip).

  • Binding Analysis: Flow solutions of ATP at various concentrations over the chip surface. A reference flow cell without the protein is used for background subtraction.

  • Data Acquisition: The binding of ATP to JH2 is measured in real-time as a change in resonance units (RU).

  • Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).

2. Isothermal Titration Calorimetry (ITC) ITC directly measures the heat change upon binding to determine thermodynamic parameters.

  • Sample Preparation: Place the purified JAK2 JH2 protein in the sample cell of the calorimeter and the ligand (e.g., a small molecule inhibitor) in the injection syringe. Both must be in identical buffer solutions.

  • Titration: Perform a series of small injections of the ligand into the protein solution.

  • Data Acquisition: The heat released or absorbed after each injection is measured.

  • Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to calculate the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

3. Fluorescence Polarization (FP) Assay This is a competitive binding assay suitable for high-throughput screening.

  • Assay Principle: The assay relies on a fluorescently labeled tracer that binds to the JH2 ATP pocket. When the small tracer is bound to the large protein, it tumbles slowly in solution, resulting in a high FP signal. Unbound tracer tumbles rapidly, giving a low FP signal. An unlabeled compound that competes with the tracer for binding will displace it, causing a decrease in the FP signal.

  • Tracer Selection: A high-affinity fluorescent probe is required (e.g., fluorescein-labeled JNJ-7706621, Kd = 0.2 µM).

  • Assay Procedure: In a microplate, incubate a fixed concentration of purified JAK2 JH2 protein and the fluorescent tracer with varying concentrations of the unlabeled test compound.

  • Measurement: After reaching equilibrium, measure the fluorescence polarization using a suitable plate reader.

  • Analysis: Plot the FP signal against the logarithm of the inhibitor concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Interaction Between JAK2 JH1 and JH2 Domains

The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a multitude of cytokines and hormones, making it essential for processes like hematopoiesis and immune responses.[1][2][3] JAK2 possesses a unique domain architecture, featuring a C-terminal tyrosine kinase domain (JH1) responsible for its catalytic activity, and an adjacent, catalytically inactive pseudokinase domain (JH2).[1][4] The interaction between these two domains is the cornerstone of JAK2 regulation, maintaining a state of low basal activity and preventing aberrant signaling. Dysregulation of this interaction, often through mutations in the JH2 domain, leads to constitutive kinase activity and is a primary driver of myeloproliferative neoplasms (MPNs). This guide provides a detailed examination of the JH1-JH2 interaction, covering its structural basis, quantitative aspects, and the experimental methodologies used to study it.

The Structural Basis of Autoinhibition

In its inactive state, the JH2 domain functions as a negative regulator of the JH1 domain through a direct, intramolecular interaction. This autoinhibitory mechanism is crucial for preventing cytokine-independent signaling. While the crystal structure of the full-length JAK2 remains elusive, molecular modeling and mutagenesis studies have provided significant insights into the architecture of the JH1-JH2 complex.

The interaction interface is complex, involving two main contact points:

  • Interface 1: Characterized by electrostatic complementarity, this interface involves the αC helix region of the JH2 domain and the αEF/αF loop region of the JH1 kinase domain. Key residues mediating this interaction include R588 and E592 in JH2, and E1028 and K1030 in JH1.

  • Interface 2: This interface is predominantly hydrophobic and includes residues such as V706 and L707 from JH2, and I901, R971, I973, and V1033 from JH1.

The JH2 domain effectively "clamps" the JH1 domain in an inactive conformation by restricting the movement of the JH1 activation loop and the αC helix, which are critical for catalytic activity.

Pathogenic mutations found in MPNs, such as the canonical V617F mutation, are frequently located at or near this interface. These mutations disrupt the stabilizing autoinhibitory interactions, releasing the JH1 domain from JH2-mediated suppression and leading to constitutive kinase activation. For instance, the R683S mutation is predicted to directly break the inhibitory JH2-JH1 interaction.

Quantitative Analysis of JAK2 Domain Interactions and Activity

The regulatory role of the JH2 domain is quantitatively reflected in the enzymatic kinetics of JAK2. The presence of the JH2 domain significantly alters the catalytic parameters of the JH1 domain and influences its affinity for ATP and substrates.

Table 1: Kinetic Parameters of JAK2 Constructs
ConstructSubstrateKm (ATP)Vmax/kcatReference
JAK2 JH1STAT5A Peptide44 ± 6 µM-
JAK2 JH1-JH2 (WT)STAT5A Peptide88 ± 9 µMLowered kcat
JAK2 JH1-JH2 (V617F)STAT5A Peptide106 ± 11 µM-
JAK3 JH1STAT5A Peptide35 ± 5 µM-

As shown in the table, the presence of the JH2 domain doubles the Km for ATP, indicating a reduced affinity of the JH1 domain for ATP when in complex with JH2.This is consistent with an inhibitory role where JH2 may sterically hinder or induce a conformational change in the JH1 ATP-binding pocket.

Table 2: Binding Affinities of Small Molecules to JAK2 Domains
CompoundDomainBinding Affinity (Kd/IC50)MethodReference
JNJ-7706621JAK2 JH131 nM (Kd)ITC
JNJ-7706621JAK2 JH2220 nM (Kd)-
ATPJAK2 JH2 (WT)Micromolar Affinity-
Compound 20Full-length JAK2160 nM (IC50)Biochemical Assay
RuxolitinibJAK2 JH1Low-nanomolar (IC50)Kinase Assay
FedratinibJAK2 JH1Low-nanomolar (IC50)Kinase Assay
PacritinibJAK2 JH1Low-nanomolar (IC50)Kinase Assay
BODIPY-ATPJAK2 JH27 µM (Kd)FP

These data highlight that both the JH1 and JH2 domains possess ATP binding pockets, which have become targets for therapeutic inhibitors.Notably, the JH2 domain, despite being a "pseudokinase," binds ATP with micromolar affinity.

Signaling Pathways and Logical Frameworks

The interaction between JH1 and JH2 is a critical checkpoint in the canonical JAK/STAT signaling pathway.

JAK_STAT_Signaling cluster_inactive 1. Inactive State cluster_active 2. Activation cluster_stat 3. STAT Signaling cluster_nucleus 4. Gene Expression receptor Cytokine Receptor jak2 JAK2 receptor->jak2 associated receptor->jak2 Dimerization & Trans-phosphorylation stat STAT receptor->stat STAT recruited via SH2 domain cytokine Cytokine cytokine->receptor binds jak2->receptor Phosphorylates Receptor Tail jak2->stat Phosphorylates STAT stat->stat nucleus Nucleus stat->nucleus Translocation gene Target Gene Transcription nucleus->gene Binds DNA JH1 autoinhibited by JH2

Caption: The canonical JAK/STAT signaling pathway.

Logical Flow: From JH2 Mutation to Constitutive Activation

A mutation in the JH2 domain can initiate a cascade of events leading to uncontrolled cell signaling.

Mutation_Activation_Logic mutation Activating Mutation (e.g., V617F) in JH2 disruption Disruption of Autoinhibitory JH1-JH2 Interaction mutation->disruption conformational_change Conformational Change in JH1 Domain disruption->conformational_change activation Constitutive JH1 Kinase Activity conformational_change->activation downstream Cytokine-Independent Downstream Signaling (pSTAT, etc.) activation->downstream proliferation Uncontrolled Cell Proliferation downstream->proliferation

Caption: Logical cascade from JH2 mutation to pathology.

Experimental Protocols

The study of the JH1-JH2 interaction relies on a combination of biochemical, biophysical, and cell-based assays.

Experimental Workflow: Assessing a Novel JH2 Mutation

Experimental_Workflow start Identify Novel JH2 Mutation cloning Site-Directed Mutagenesis to create JAK2 mutant construct start->cloning expression Protein Expression (e.g., Insect Cells) & Purification cloning->expression cell_based Cell-Based Assays (e.g., Ba/F3 cells) Assess STAT phosphorylation & factor-independent growth cloning->cell_based biochem In Vitro Kinase Assay (Compare WT vs Mutant Activity) expression->biochem biophys Biophysical Analysis (e.g., ITC, FP) to assess binding changes expression->biophys conclusion Determine Pathogenicity and Mechanism of Action biochem->conclusion biophys->conclusion cell_based->conclusion

Caption: Workflow for characterizing a JAK2 JH2 mutation.

Protocol 1: In Vitro JAK2 Kinase Assay

This protocol is adapted from methodologies used to measure JAK2 catalytic activity for screening and profiling applications.

Objective: To quantify the phosphotransferase activity of purified JAK2 constructs (e.g., JH1-JH2 WT vs. V617F).

Materials:

  • Purified recombinant JAK2 enzyme (WT or mutant)

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.4)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1, or a specific STAT5 peptide)

  • ATP solution

  • Kinase-Glo® MAX reagent (Promega) or similar ADP/luminescence-based detection system

  • White, opaque 96-well microplates

Procedure:

  • Reaction Setup: Thaw all reagents on ice. Prepare a master mix of Kinase Assay Buffer, substrate peptide, and ATP.

  • Enzyme Addition: To the wells of a 96-well plate, add 5 µL of the purified JAK2 enzyme solution. For a negative control, add 5 µL of Kinase Assay Buffer without enzyme.

  • Initiate Reaction: Add 5 µL of the master mix to each well to initiate the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: After incubation, add 10 µL of Kinase-Glo® MAX reagent to each well.

  • Readout: Incubate for an additional 15 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a microplate reader.

  • Analysis: The luminescent signal is inversely proportional to the amount of ADP produced, and therefore directly proportional to the remaining ATP. Kinase activity is calculated by subtracting the signal of the reaction wells from the "no enzyme" control wells.

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol is based on standard biophysical methods to determine the thermodynamic parameters of binding.

Objective: To measure the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of a small molecule ligand to a JAK2 domain.

Materials:

  • Purified JAK2 domain protein (e.g., JH1 or JH2) dialyzed extensively against the ITC buffer.

  • Small molecule ligand dissolved in the final dialysis buffer.

  • ITC Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP, pH 7.5).

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation: Prepare the protein solution to a concentration of ~20-50 µM in the sample cell. Prepare the ligand solution to a concentration ~10-15 times that of the protein in the injection syringe. Degas both solutions immediately before the experiment.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.4 µL injection followed by 19 subsequent 2 µL injections).

  • Titration: Perform the titration by injecting the ligand solution into the protein-containing sample cell. The instrument measures the heat released or absorbed during the binding event after each injection.

  • Data Analysis: Integrate the raw heat-change data to generate a binding isotherm (kcal/mol vs. molar ratio). Fit the isotherm to a suitable binding model (e.g., one-site binding) using the manufacturer's software (e.g., MicroCal Origin) to determine the Kd, ΔH, and n.

Protocol 3: Fluorescence Polarization (FP) Assay

This protocol provides a high-throughput method for measuring binding affinities, particularly for inhibitor screening.

Objective: To determine the binding affinity of unlabeled compounds to a JAK2 domain by measuring their ability to displace a fluorescently labeled tracer.

Materials:

  • Purified JAK2 domain protein (e.g., JH2).

  • Fluorescently labeled tracer with known affinity for the target (e.g., BODIPY-ATP or a custom-synthesized fluorescent ligand).

  • Unlabeled test compounds (inhibitors).

  • FP Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.5).

  • Black, low-volume 384-well microplates.

  • Microplate reader with fluorescence polarization capabilities.

Procedure:

  • Reagent Preparation: Prepare a solution of the JAK2 protein and the fluorescent tracer in FP Assay Buffer. The concentration of the protein should be approximately equal to the Kd of the tracer, and the tracer concentration should be low (e.g., 1-10 nM) to minimize background.

  • Compound Plating: Serially dilute the test compounds and add them to the wells of the 384-well plate. Include controls for high polarization (protein + tracer, no inhibitor) and low polarization (tracer only, no protein).

  • Reaction and Incubation: Add the protein/tracer mix to all wells. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a plate reader.

  • Data Analysis: The FP values will decrease as the unlabeled compound displaces the fluorescent tracer. Plot the FP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

References

Methodological & Application

Application Notes and Protocols for a JAK2 JH2 Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are critical mediators of cytokine and growth factor signaling.[1][2] The JAK2 protein consists of a kinase domain (JH1) and a pseudokinase domain (JH2), which negatively regulates the activity of the JH1 domain.[3][4] Dysregulation of JAK2 activity, often through mutations in the JH2 domain such as V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[5] Consequently, the JAK2 JH2 domain has emerged as an attractive target for the development of selective therapeutic agents.

Fluorescence Polarization (FP) is a robust and sensitive technique used to monitor molecular interactions in solution. The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a tracer or probe) upon binding to a larger molecule, such as a protein. In its unbound state, the small tracer rotates rapidly, resulting in low polarization. When bound to the larger protein, its rotation is slowed, leading to an increase in polarization. This principle can be applied in a competitive binding format to screen for and characterize inhibitors that displace the fluorescent tracer from the protein's binding site.

These application notes provide a detailed protocol for a competitive fluorescence polarization assay to identify and characterize small molecule binders of the JAK2 JH2 domain.

Signaling Pathway

The JAK/STAT signaling pathway is initiated by the binding of cytokines or growth factors to their specific receptors, leading to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

Caption: The JAK/STAT signaling pathway.

Experimental Workflow

The competitive fluorescence polarization assay for JAK2 JH2 involves the incubation of the JAK2 JH2 protein with a fluorescently labeled tracer. The addition of a small molecule inhibitor that binds to the same site as the tracer will displace it, leading to a decrease in the measured fluorescence polarization.

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Data Acquisition & Analysis Buffer Prepare FP Buffer Protein Dilute JAK2 JH2 Protein Buffer->Protein Tracer Dilute Fluorescent Tracer Buffer->Tracer Inhibitor Prepare Inhibitor Serial Dilutions Buffer->Inhibitor Add_Protein Add JAK2 JH2 to wells Protein->Add_Protein Add_Inhibitor Add Inhibitor/DMSO to wells Inhibitor->Add_Inhibitor Add_Protein->Add_Inhibitor Add_Tracer Add Tracer to all wells Add_Inhibitor->Add_Tracer Incubate Incubate at Room Temperature Add_Tracer->Incubate Read_Plate Read Fluorescence Polarization Incubate->Read_Plate Analyze Calculate IC50/Kd values Read_Plate->Analyze

Caption: Experimental workflow for the JAK2 JH2 FP assay.

Materials and Methods

Reagents and Buffers
ReagentSupplierCatalog Number
Recombinant Human JAK2 JH2 (WT)BPS Bioscience78103
Fluorescent Tracer (e.g., JH2 Probe 1)BPS Bioscience78103
Tris-HClSigma-AldrichT5941
NaClSigma-AldrichS9888
GlycerolSigma-AldrichG5516
TCEPSigma-AldrichC4706
Tween 20Sigma-AldrichP9416
DMSOSigma-AldrichD8418
384-well black, flat-bottom platesCorning3571

FP Buffer Composition:

  • 20 mM Tris-HCl, pH 8.0

  • 150 mM NaCl

  • 20% Glycerol

  • 0.5 mM TCEP

  • 0.01% Tween 20

Equipment
  • Fluorescence microplate reader capable of measuring fluorescence polarization.

  • Multichannel pipettes

  • Acoustic liquid handler (optional, for high-throughput screening)

Experimental Protocol

This protocol is for a competitive binding assay in a 384-well plate format.

1. Reagent Preparation:

  • FP Buffer: Prepare a stock solution of the FP buffer and store it at 4°C.

  • JAK2 JH2 Protein: Thaw the recombinant JAK2 JH2 protein on ice. Dilute the protein to the desired final concentration in FP buffer. The optimal concentration should be determined empirically but is typically around the Kd of the tracer. For a tracer with a Kd of 0.2 µM, a working concentration of 2.96 µM (for addition to the plate) can be used.

  • Fluorescent Tracer: Prepare a stock solution of the fluorescent tracer in DMSO. Further dilute the tracer to the desired final concentration in FP buffer. A typical final concentration is in the low nanomolar range (e.g., 24 nM). Protect the tracer solution from light.

  • Test Compounds (Inhibitors): Prepare a stock solution of the test compounds in 100% DMSO. Perform a serial dilution of the compounds in DMSO to create a concentration range for IC50 determination.

2. Assay Procedure:

  • Blank Wells: Add 200 µL of FP buffer to the wells designated as blanks (e.g., column 1).

  • Control Wells (No Inhibitor): Add 150 µL of FP buffer to the control wells (e.g., column 2).

  • Assay Wells: Add 140 µL of FP buffer to the remaining assay wells (columns 3-24).

  • Protein Addition: Add 10 µL of the diluted JAK2 JH2 protein solution to all wells except the blank wells.

  • Compound/DMSO Addition:

    • Add 2 µL of DMSO to the blank and control wells.

    • Add 2 µL of the serially diluted test compounds to the assay wells.

  • Tracer Addition: Add 50 µL of the diluted fluorescent tracer solution to all wells except the blank wells.

  • Incubation: Mix the plate gently and incubate at room temperature for 60-90 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., for fluorescein, excitation at 485 nm and emission at 535 nm).

Data Analysis

  • Calculate Fluorescence Polarization (FP): The instrument software will calculate the FP values in millipolarization units (mP) using the following equation: FP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) Where I_parallel is the fluorescence intensity parallel to the excitation plane, I_perpendicular is the fluorescence intensity perpendicular to the excitation plane, and G is the G-factor.

  • Data Normalization: Normalize the data by setting the average FP value of the control wells (protein + tracer + DMSO) as 100% binding and the average FP value of wells with a saturating concentration of a known inhibitor (or no protein) as 0% binding.

  • IC50 Determination: Plot the normalized FP values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.

Quantitative Data Summary

The following table provides example dissociation constants (Kd) and IC50 values for known compounds binding to the JAK2 JH2 domain, as determined by fluorescence polarization and other biophysical methods.

CompoundAssay TypeKd (µM)IC50 (µM)Reference
JNJ7706621FP0.80 ± 0.05-
NVP-BSK805FP42.0 ± 3.5-
Filgotinib (GLPG0634)FP>50-
Compound 8FP57.3 ± 2.8-
JNJ7706621FP-~0.5
AT9283FP-~3.5

Troubleshooting

IssuePossible CauseSolution
Low FP signal Low tracer concentration.Increase tracer concentration.
Low protein concentration.Increase protein concentration.
Incorrect filter settings.Verify excitation and emission wavelengths.
High background Autofluorescence from compounds or plate.Subtract background from blank wells. Use non-binding fluorescent compounds to test for interference.
Light scattering.Centrifuge the plate before reading. Ensure reagents are fully dissolved.
Poor Z'-factor Small assay window.Optimize tracer and protein concentrations. Use a higher affinity tracer.
High variability.Ensure proper mixing and accurate pipetting.

Conclusion

This application note provides a comprehensive guide for performing a fluorescence polarization assay to screen for and characterize inhibitors of the JAK2 JH2 domain. The detailed protocol and data analysis guidelines will enable researchers to reliably identify and evaluate potential therapeutic candidates targeting this critical domain in the JAK/STAT signaling pathway.

References

Applications of JAK2 JH2 Probes in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway. Each JAK protein contains a tandem C-terminal pseudokinase domain (JH2) and a tyrosine kinase domain (JH1). While the JH1 domain possesses catalytic activity, the JH2 domain, once thought to be inert, is now recognized as a key regulatory domain. The JH2 domain of JAK2 binds ATP and allosterically regulates the activity of the JH1 domain.[1][2][3] Notably, the prevalent V617F mutation within the JAK2 JH2 domain is a driver of myeloproliferative neoplasms (MPNs), leading to constitutive activation of the kinase.[1][3]

Targeting the JH2 domain offers a promising strategy for developing selective JAK2 inhibitors. Unlike the highly conserved ATP-binding site of the JH1 domain across the JAK family, the JH2 domain provides an opportunity for developing allosteric and more selective inhibitors. Small molecule probes that bind to the JAK2 JH2 domain are invaluable tools for validating it as a therapeutic target, screening for novel inhibitors, and elucidating the molecular mechanisms of JAK2 regulation. Recent studies have demonstrated that displacing ATP from the JAK2 JH2 domain can selectively inhibit the hyperactivation of the oncogenic JAK2 V617F mutant while sparing the wild-type protein.

These application notes provide an overview of the use of JAK2 JH2 probes in drug discovery, including detailed protocols for key biochemical and cellular assays.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 associates with p_jak2 p-JAK2 (Active) jak2->p_jak2 cytokine Cytokine cytokine->receptor stat STAT p_jak2->stat phosphorylates p_stat p-STAT stat_dimer p-STAT Dimer p_stat->stat_dimer dimerizes gene Target Gene Expression stat_dimer->gene translocates & regulates

Figure 1: Simplified JAK-STAT signaling pathway.

Applications of JAK2 JH2 Probes

Small molecule probes targeting the JAK2 JH2 domain have several key applications in drug discovery:

  • Target Validation: Probes that selectively bind to the JH2 domain and modulate JAK2 activity in cellular models help to validate the pseudokinase domain as a druggable target.

  • High-Throughput Screening (HTS): Fluorescently labeled probes are utilized in HTS campaigns to identify small molecules that bind to the JH2 domain from large compound libraries.

  • Structure-Activity Relationship (SAR) Studies: JH2 probes are essential for characterizing the binding affinity and selectivity of newly synthesized compounds, guiding the optimization of lead candidates.

  • Biophysical and Structural Studies: These probes facilitate the use of techniques like Isothermal Titration Calorimetry (ITC) and X-ray crystallography to understand the thermodynamics of binding and the molecular interactions between inhibitors and the JH2 domain.

  • Cellular Target Engagement: Cell-permeable probes can be used to confirm that a compound engages the JAK2 JH2 domain within a cellular context.

Quantitative Data Summary

The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of various compounds targeting the JAK2 JH2 and JH1 domains, as reported in the literature.

Table 1: Binding Affinities (Kd) of Compounds for JAK2 Domains

CompoundTarget DomainAssay MethodKd (nM)Reference
JNJ-7706621JAK2 JH2ITC106
JNJ-7706621JAK2 JH1ITC31
AT9283JAK2 JH2ITC1323
AT9283JAK2 JH1ITC11
Compound 10 JAK2 JH2 (WT)FP33
Compound 10 JAK2 JH2 (V617F)FP37
Compound 10 JAK2 JH1FP650
Compound 11 JAK2 JH2 (WT)FP75
Compound 12 JAK2 JH2 (WT)FP36
Compound 14 JAK2 JH2 (WT)FP33
ATPJAK2 JH21300

Table 2: Inhibitory Concentrations (IC50) of Compounds against JAK Family Kinases

CompoundTargetAssayIC50 (nM)Reference
JNJ-7706621JAK2 JH2 V617FFP<3500
ReversineJAK2 JH2 V617FFP<3500
CB_7644166JAK2 JH2 V617FFP32,000
RuxolitinibJAK1Kinase Assay3.3
RuxolitinibJAK2Kinase Assay2.8
TofacitinibJAK1Kinase Assay10
TofacitinibJAK2Kinase Assay28
AZD1480STAT5a Transcriptional ActivityCellular Assay150
AZD1480STAT5b Transcriptional ActivityCellular Assay250

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the JAK2 JH2 domain. The principle is based on the change in polarization of the emitted light from the fluorescent probe upon binding to the larger protein.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer E Add Protein, Probe, and Compound to 384-well plate A->E B Prepare JAK2 JH2 Protein Solution B->E C Prepare Fluorescent Probe Solution C->E D Prepare Test Compound Dilution Series D->E F Incubate at Room Temperature E->F G Measure Fluorescence Polarization F->G H Calculate Percent Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Figure 2: Workflow for a Fluorescence Polarization (FP) assay.

Materials:

  • Purified recombinant human JAK2 JH2 domain

  • Fluorescently labeled JAK2 JH2 probe (e.g., BODIPY-ATP or a custom tracer)

  • Test compounds

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of JAK2 JH2 protein in Assay Buffer. The final concentration in the assay will need to be optimized but is typically in the low micromolar range.

    • Prepare a working solution of the fluorescent probe in Assay Buffer. The final concentration should be close to its Kd for the JAK2 JH2 domain.

    • Prepare a serial dilution of the test compounds in DMSO, and then dilute further in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • Add 5 µL of the test compound solution to the wells of the 384-well plate.

    • Add 5 µL of the JAK2 JH2 protein solution to each well.

    • Add 5 µL of the fluorescent probe solution to each well.

    • Include control wells:

      • Negative control (0% inhibition): Protein, probe, and Assay Buffer with DMSO.

      • Positive control (100% inhibition): Probe and Assay Buffer with DMSO (no protein).

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive) / (mP_negative - mP_positive)]) where mP is the millipolarization value.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Purified recombinant human JAK2 JH2 domain

  • Test compound

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Dialyze the JAK2 JH2 protein extensively against the chosen dialysis buffer.

    • Dissolve the test compound in the final dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the JAK2 JH2 protein solution (typically 10-50 µM).

    • Fill the injection syringe with the test compound solution (typically 10-20 times the protein concentration).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell, with sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).

    • A typical experiment consists of 20-30 injections.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Cellular STAT5 Phosphorylation Inhibition Assay

This assay assesses the ability of a compound to inhibit the JAK2-mediated phosphorylation of STAT5 in a cellular context.

Materials:

  • Human cell line expressing JAK2 (e.g., HEL cells, which are JAK2 V617F positive, or cytokine-dependent Ba/F3 cells expressing wild-type JAK2).

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IL-3 or EPO for wild-type JAK2)

  • Test compounds

  • Lysis buffer

  • Antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5

  • Western blotting reagents and equipment or an alternative detection method like AlphaLISA.

Protocol:

  • Cell Culture and Treatment:

    • Culture the cells to the desired density.

    • Starve the cells of serum or cytokines for several hours to reduce basal signaling.

    • Pre-incubate the cells with serially diluted test compounds or vehicle (DMSO) for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with the appropriate cytokine (e.g., 2 ng/mL IL-3) for a short period (e.g., 20 minutes) to induce STAT5 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Detection of Phospho-STAT5:

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Probe the membrane with anti-phospho-STAT5 and anti-total-STAT5 antibodies.

      • Detect the signals using an appropriate secondary antibody and chemiluminescence.

      • Quantify the band intensities and normalize the phospho-STAT5 signal to the total-STAT5 signal.

    • AlphaLISA:

      • Use a commercially available AlphaLISA SureFire Ultra p-STAT5 kit according to the manufacturer's protocol for a high-throughput alternative to Western blotting.

  • Data Analysis:

    • Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration relative to the stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Conclusion

The JAK2 JH2 pseudokinase domain has emerged as a compelling target for the development of selective JAK2 inhibitors. The use of specific probes in the assays described herein is fundamental to the discovery and characterization of novel therapeutic agents for myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling. The provided protocols offer a framework for researchers to employ these powerful tools in their drug discovery efforts.

References

Application Notes and Protocols for High-Throughput Screening of JAK2 JH2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, regulating processes such as hematopoiesis, inflammation, and immune response. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. A unique feature of JAKs is the presence of a catalytically inactive pseudokinase domain (JH2) that precedes the active kinase domain (JH1). The JH2 domain allosterically regulates the activity of the JH1 domain, and mutations within the JH2 domain of JAK2, such as the prevalent V617F mutation, are drivers of myeloproliferative neoplasms (MPNs).[1][2] This critical regulatory role makes the JAK2 JH2 domain an attractive target for the development of selective, allosteric inhibitors that could offer a therapeutic advantage over traditional ATP-competitive inhibitors targeting the highly conserved JH1 domain.

These application notes provide detailed protocols for developing and executing a high-throughput screen (HTS) to identify small molecule inhibitors of the JAK2 JH2 domain. The described assays are robust, scalable, and suitable for screening large compound libraries.

JAK2 Signaling Pathway

The JAK2 signaling cascade is initiated by the binding of a cytokine (e.g., erythropoietin, thrombopoietin) to its cognate receptor, leading to receptor dimerization and the apposition of two JAK2 molecules. This proximity facilitates the trans-phosphorylation and activation of the JAK2 JH1 domains. Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAK2, leading to their dimerization, nuclear translocation, and the regulation of target gene expression. The JH2 domain plays a crucial inhibitory role in the absence of cytokine stimulation, preventing aberrant activation of this pathway.

HTS_Workflow Primary_Screen Primary HTS (e.g., FP, TR-FRET, TSA) Single Concentration Hit_Confirmation Hit Confirmation Re-test in Primary Assay Primary_Screen->Hit_Confirmation Primary Hits Dose_Response Dose-Response Analysis IC50 / ΔTm Determination Hit_Confirmation->Dose_Response Confirmed Hits Counterscreens Counterscreens - Assay Interference - JH1 Selectivity Dose_Response->Counterscreens Potent Hits Orthogonal_Assays Orthogonal Assays (e.g., SPR, ITC) Counterscreens->Orthogonal_Assays Selective Hits Hit_Prioritization Hit Prioritization & SAR Orthogonal_Assays->Hit_Prioritization Validated Hits Hit_Validation_Logic Confirmed_Hits Confirmed Hits from Dose-Response Assay_Interference Assay Interference Counterscreen (e.g., test against assay components) Confirmed_Hits->Assay_Interference JH1_Selectivity JH1 Selectivity Counterscreen (e.g., FP or activity assay with JH1) Assay_Interference->JH1_Selectivity No Interference drop1 Discard Assay_Interference->drop1 Interference Orthogonal_Assay Orthogonal Assay Confirmation (e.g., SPR, ITC, MST) JH1_Selectivity->Orthogonal_Assay Selective for JH2 drop2 Discard or De-prioritize JH1_Selectivity->drop2 Not Selective SAR_Analysis SAR by Analogs Purchase or synthesize analogs Orthogonal_Assay->SAR_Analysis Binding Confirmed drop3 Discard Orthogonal_Assay->drop3 No Binding Validated_Hit_Series Validated Hit Series for Lead Optimization SAR_Analysis->Validated_Hit_Series

References

synthesis of a novel fluorescent probe for JAK2 JH2

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Synthesis and Application of JH2-Fluor-1: A Novel Fluorescent Probe for the JAK2 JH2 Pseudokinase Domain

Audience: Researchers, scientists, and drug development professionals.

Introduction The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1] Each JAK protein contains a C-terminal kinase domain (JH1) and a regulatory pseudokinase domain (JH2). While the JH2 domain has minimal to no catalytic activity, it plays a crucial allosteric role in regulating the activity of the JH1 domain.[2] Notably, mutations within the JAK2 JH2 domain, such as the V617F mutation, are linked to myeloproliferative neoplasms (MPNs), making this domain a compelling target for therapeutic intervention.[1][3] The development of selective ligands that target the JH2 domain is a promising strategy to modulate JAK2 activity.[4]

This application note describes the synthesis and characterization of JH2-Fluor-1 , a novel fluorescent probe designed to bind with high affinity to the ATP-binding site of the JAK2 JH2 domain. This probe enables the development of robust and sensitive binding assays, such as fluorescence polarization (FP), for the high-throughput screening and characterization of unlabeled small molecule inhibitors targeting the JAK2 pseudokinase domain.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, where they regulate gene transcription. The pathway is integral to processes like immunity, cell proliferation, and differentiation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor Cytokine->Receptor_L Receptor_R Receptor Cytokine->Receptor_R 1. Ligand Binding JAK_L JAK2 Receptor_L->JAK_L JAK_R JAK2 Receptor_R->JAK_R STAT_A STAT Receptor_R->STAT_A 4. STAT Recruitment & Phosphorylation JAK_L->JAK_R 2. Trans-phosphorylation JAK_R->Receptor_R 3. Receptor Phosphorylation STAT_Dimer STAT Dimer STAT_A->STAT_Dimer 5. Dimerization STAT_B STAT STAT_B->STAT_Dimer DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 7. Gene Activation Synthesis_Workflow Start Core Ligand (with amino group) Reaction Conjugation Reaction (Thiourea Linkage Formation) Start->Reaction FITC Fluorescein Isothiocyanate (FITC) FITC->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Crude Product Product JH2-Fluor-1 Probe Purification->Product Purified Probe QC Quality Control (Mass Spec, NMR) Product->QC Final Final Product QC->Final Verified Experimental_Workflow cluster_prep Assay Preparation cluster_assay FP Assay Execution cluster_analysis Data Analysis A1 Prepare Reagents (Probe, Protein, Buffer) B1 Dispense Reagents into 384-well Plate A1->B1 A2 Prepare Compound Dilution Series A2->B1 B2 Incubate at RT B1->B2 B3 Read Fluorescence Polarization (mP) B2->B3 C1 Plot mP vs. [Concentration] B3->C1 C2 Fit Data to Binding Model C1->C2 C3 Determine Kd / IC50 C2->C3

References

Application Notes and Protocols: Utilizing BODIPY-ATP as a Tracer for JAK2 JH2 Domain Binding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling through the JAK-STAT pathway. These proteins are composed of multiple domains, including a catalytically active kinase domain (JH1) and a pseudokinase domain (JH2). The JH2 domain, despite lacking significant catalytic activity, is a critical regulator of the JH1 domain's function and binds ATP. The discovery of mutations in the JH2 domain of JAK2, such as the prevalent V617F mutation in myeloproliferative neoplasms, has highlighted its importance as a therapeutic target. Consequently, assays to identify and characterize small molecules that bind to the JAK2 JH2 domain are of significant interest.

BODIPY-ATP, a fluorescently labeled ATP analog, has been employed as a tracer in fluorescence polarization (FP) assays to facilitate the discovery of such molecules. These application notes provide a comprehensive overview and detailed protocols for using BODIPY-ATP to study its binding to the JAK2 JH2 domain.

Data Presentation

Table 1: Binding Affinity of Fluorescent Tracers for JAK2 JH2

TracerDissociation Constant (Kd)Assay MethodReference
BODIPY-ATP~7 µMFluorescence Polarization[1][2]
MANT-ATP~1.3 µMFRET-based Assay[3]
Tracer 5 (FITC-labeled)~0.2 µMFluorescence Polarization[1]
BODIPY FL-labeled JNJ-7706621Not specified (higher affinity)Fluorescence Polarization[2]

Table 2: Binding Affinities of Selected Compounds to JAK2 Domains Determined by Assays Utilizing Fluorescent Tracers

CompoundTarget DomainInhibition Constant (Ki) / Dissociation Constant (Kd)Assay MethodReference
JNJ-7706621JAK2 JH2106 nMIsothermal Titration Calorimetry
JNJ-7706621JAK2 JH131 nMIsothermal Titration Calorimetry
AT9283JAK2 JH21323 nMIsothermal Titration Calorimetry
AT9283JAK2 JH111 nMIsothermal Titration Calorimetry

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Based Competitive Binding Assay for JAK2 JH2

This protocol describes a competitive FP assay to screen for small molecule inhibitors that bind to the ATP-binding site of the JAK2 JH2 domain by displacing BODIPY-ATP.

Materials:

  • Purified recombinant human JAK2 JH2 protein (wild-type or V617F mutant)

  • BODIPY® FL ATP-γ-S (BODIPY-ATP)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • Test compounds dissolved in 100% DMSO

  • ATP (for positive control)

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X stock solution of JAK2 JH2 protein in Assay Buffer. The final concentration in the assay should be approximately 7 µM, based on the Kd of BODIPY-ATP.

    • Prepare a 2X stock solution of BODIPY-ATP in Assay Buffer. The final concentration should be optimized, but a starting point is typically at or below the Kd (e.g., 100-200 nM).

    • Prepare serial dilutions of test compounds in 100% DMSO. Then, create intermediate dilutions in Assay Buffer to achieve the desired final concentrations with a constant DMSO percentage (typically ≤1%).

    • Prepare a 10 mM ATP solution in Assay Buffer as a positive control for displacement.

  • Assay Plate Setup:

    • Add 5 µL of the test compound dilutions or control (DMSO for negative control, ATP for positive control) to the wells of the 384-well plate.

    • Add 5 µL of the 2X JAK2 JH2 protein solution to all wells except those for the "tracer alone" control. To these, add 5 µL of Assay Buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction and Measurement:

    • Add 10 µL of the 2X BODIPY-ATP solution to all wells.

    • Incubate the plate for at least 1 hour at room temperature, protected from light. The incubation time may need to be optimized.

    • Measure the fluorescence polarization on a suitable plate reader. Excitation is typically around 485 nm and emission around 535 nm for BODIPY-FL.

  • Data Analysis:

    • The fluorescence polarization (mP) values are calculated by the instrument's software.

    • A decrease in mP indicates displacement of BODIPY-ATP from the JAK2 JH2 domain by the test compound.

    • Plot the mP values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Note: Due to the relatively weak affinity of BODIPY-ATP for JAK2 JH2, this assay is best suited for identifying inhibitors with micromolar affinities. For more potent inhibitors, a higher affinity tracer is recommended.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine_Receptor Extracellular Domain Transmembrane Domain Intracellular Domain JAK2_inactive JAK2 (inactive) Cytokine Cytokine Cytokine->Cytokine_Receptor:r1 1. Ligand Binding JAK2_active JAK2 (active, phosphorylated) JAK2_inactive->JAK2_active 2. Receptor Dimerization & JAK2 Activation JAK2_active->Cytokine_Receptor:r3 3. Receptor Phosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT (active, phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 5. STAT Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression 7. Gene Transcription

Caption: A diagram illustrating the canonical JAK-STAT signaling cascade.

Experimental Workflow for Competitive FP Assay

FP_Assay_Workflow Workflow for JAK2 JH2 Competitive Fluorescence Polarization Assay cluster_reagents Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Prepare_Protein Prepare 2X JAK2 JH2 (e.g., 14 µM) Add_Protein 2. Add 5 µL 2X JAK2 JH2 Incubate 15 min Prepare_Protein->Add_Protein Prepare_Tracer Prepare 2X BODIPY-ATP (e.g., 200 nM) Add_Tracer 3. Add 10 µL 2X BODIPY-ATP Incubate >1 hr Prepare_Tracer->Add_Tracer Prepare_Compounds Prepare Serial Dilutions of Test Compounds Add_Compound 1. Add 5 µL Compound/Control to 384-well plate Prepare_Compounds->Add_Compound Add_Compound->Add_Protein Add_Protein->Add_Tracer Read_Plate 4. Measure Fluorescence Polarization Add_Tracer->Read_Plate Plot_Data Plot mP vs. [Compound] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Calculate_IC50

Caption: A flowchart detailing the experimental steps for the FP-based binding assay.

References

Application Notes and Protocols: Cellular Assays to Measure JAK2 JH2 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for numerous cytokine and growth factor receptors, regulating processes like hematopoiesis.[1][2] The JAK2 protein is composed of several domains, including a C-terminal tyrosine kinase domain (JH1) and an adjacent pseudokinase domain (JH2). The JH2 domain, despite lacking significant catalytic activity, serves a crucial autoinhibitory role, modulating the activity of the JH1 domain.[1][2]

Mutations within the JH2 domain, most notably the V617F mutation, are strongly associated with myeloproliferative neoplasms (MPNs), such as polycythemia vera and essential thrombocythemia.[3] This mutation disrupts the autoinhibitory function of JH2, leading to constitutive activation of the JAK2 kinase and downstream signaling pathways like the STAT pathway. Consequently, the ATP-binding pocket of the JH2 domain has emerged as a promising therapeutic target for the development of selective inhibitors that can modulate JAK2 activity.

Verifying that a small molecule compound engages its intended target within a living cell is a critical step in drug discovery. Cellular target engagement assays provide direct evidence of a drug's ability to bind to its target in a physiologically relevant context. This document provides detailed protocols for two prominent methods to quantify JAK2 JH2 target engagement in a cellular environment: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

JAK2-STAT Signaling Pathway

The canonical JAK2 signaling pathway is initiated by cytokine binding to its receptor, leading to receptor dimerization and the apposition of two JAK2 molecules. This proximity facilitates the trans-phosphorylation and activation of the JAK2 kinase (JH1) domains, a process regulated by the JH2 domain. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

JAK2_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 (JH2-JH1) receptor->jak2 association p_jak2 Phosphorylated JAK2 (Active) receptor->p_jak2 2. JAK2 Activation cytokine Cytokine cytokine->receptor stat STAT p_jak2->stat p_stat Phosphorylated STAT dimer_stat STAT Dimer p_stat->dimer_stat 4. Dimerization gene Target Gene Transcription dimer_stat->gene 5. Nuclear Translocation

A simplified diagram of the JAK2-STAT signaling pathway.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target in living cells. The assay relies on energy transfer from a NanoLuc® luciferase, genetically fused to the target protein (JAK2), to a fluorescent tracer that reversibly binds to the same target. When a test compound is introduced, it competes with the tracer for binding to the JAK2-NanoLuc® fusion protein. This displacement of the tracer leads to a dose-dependent decrease in the BRET signal, allowing for the quantitative determination of intracellular compound affinity (IC50).

Experimental Workflow: NanoBRET™ Assay

NanoBRET_Workflow start Start transfect Transfect cells (e.g., HEK293) with JAK2-NanoLuc® Fusion Vector start->transfect seed Seed transfected cells into a multi-well plate (e.g., 96-well) transfect->seed incubate1 Incubate overnight to allow for protein expression seed->incubate1 add_tracer Add NanoBRET™ Tracer and serially diluted test compounds incubate1->add_tracer incubate2 Incubate cells (e.g., 2 hours at 37°C) to reach binding equilibrium add_tracer->incubate2 add_substrate Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor incubate2->add_substrate measure Measure Donor (460nm) and Acceptor (618nm) emissions add_substrate->measure analyze Calculate BRET ratio and determine IC50 values measure->analyze end End analyze->end

Workflow for the NanoBRET™ Target Engagement Assay.
Protocol: JAK2 NanoBRET™ Target Engagement Assay

This protocol is adapted from standard Promega NanoBRET™ TE Intracellular Kinase Assay procedures.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM + 10% FBS

  • JAK2-NanoLuc® Fusion Vector

  • Transfection Carrier DNA

  • Transfection reagent (e.g., FuGENE® HD)

  • White, 96-well assay plates

  • NanoBRET™ Tracer K-10

  • Test compounds (solubilized in DMSO)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Luminometer capable of measuring filtered luminescence (460nm and >600nm)

Procedure:

  • Cell Transfection (Day 1):

    • Prepare a transfection mix of JAK2-NanoLuc® Vector and Transfection Carrier DNA at a 1:9 ratio in Opti-MEM™.

    • Add transfection reagent according to the manufacturer's protocol and incubate to form complexes.

    • Add the DNA-reagent complex to a suspension of HEK293 cells.

    • Plate the transfected cell suspension into a cell culture flask and incubate at 37°C, 5% CO₂ for 24 hours.

  • Cell Plating (Day 2):

    • Trypsinize and harvest the transfected cells.

    • Resuspend the cells in Opti-MEM™ to the desired density.

    • Seed the cells into the wells of a white, 96-well plate.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of your test compounds in Opti-MEM™.

    • Prepare the NanoBRET™ Tracer solution in Opti-MEM™ at the desired concentration (typically determined through preliminary tracer titration experiments).

    • Add the test compound dilutions to the appropriate wells.

    • Immediately after, add the tracer solution to all wells (including vehicle controls).

    • Incubate the plate for 2 hours at 37°C, 5% CO₂.

  • Signal Detection (Day 2):

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent by mixing the substrate with the Extracellular NanoLuc® Inhibitor in Opti-MEM™, according to the technical manual.

    • Add the detection reagent to all wells.

    • Read the plate within 10-15 minutes on a luminometer equipped with two filters: a donor filter (e.g., 460nm) and an acceptor filter (e.g., 618nm Long Pass).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratios to the vehicle (DMSO) control.

    • Plot the normalized BRET ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells or tissue lysates. The principle is based on ligand-induced thermal stabilization of the target protein. When a protein binds to a ligand (e.g., a small molecule inhibitor), its conformational stability often increases, resulting in a higher melting temperature (Tagg). In a typical CETSA experiment, cells treated with a test compound are heated to various temperatures. At elevated temperatures, unbound proteins denature and aggregate. After separating the soluble and aggregated fractions, the amount of soluble target protein (JAK2) remaining at each temperature is quantified, typically by Western blot or other immunoassays. An increase in the amount of soluble JAK2 in compound-treated cells compared to control cells indicates target engagement.

It is important to note that the absence of a thermal shift does not definitively prove a lack of binding, as some binding events may not significantly alter the protein's thermal stability.

Experimental Workflow: CETSA

CETSA_Workflow start Start treat Treat cultured cells with test compound or vehicle (DMSO) start->treat incubate Incubate cells (e.g., 1 hour at 37°C) to allow for compound uptake treat->incubate heat Aliquot cell suspension and apply a temperature gradient (heat challenge) incubate->heat lyse Lyse cells via freeze-thaw cycles or other appropriate method heat->lyse centrifuge Separate soluble and aggregated proteins by high-speed centrifugation lyse->centrifuge collect Collect the supernatant (soluble protein fraction) centrifuge->collect quantify Quantify soluble JAK2 protein levels (e.g., Western Blot, ELISA) collect->quantify analyze Plot % soluble protein vs. temperature to generate melt curves and determine ΔTm quantify->analyze end End analyze->end

Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for JAK2 Target Engagement

This protocol provides a general framework for performing CETSA with detection by Western blot.

Materials:

  • Human cell line expressing endogenous JAK2 (e.g., HEL 92.1.7, Ba/F3-EpoR-JAK2V617F)

  • Complete cell culture medium

  • Test compounds (solubilized in DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Microcentrifuge for high-speed centrifugation (4°C)

  • Reagents for cell lysis (e.g., liquid nitrogen)

  • Reagents for protein quantification (e.g., BCA assay kit)

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibody against JAK2

  • Primary antibody for a loading control (e.g., GAPDH, Tubulin)

  • HRP-conjugated secondary antibody

  • ECL substrate for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Culture cells to a sufficient density.

    • Treat cells with the desired concentration of the test compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors to a specific cell density.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments). Include an unheated control sample.

  • Cell Lysis and Fractionation:

    • Immediately after the heat challenge, lyse the cells. A common method is to perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE with Laemmli buffer and boil.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for JAK2.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Quantify the band intensities using densitometry software.

    • Strip and re-probe the membrane for a loading control to ensure equal protein loading.

  • Data Analysis:

    • For each treatment condition, normalize the JAK2 band intensity at each temperature to the intensity of the unheated (room temperature) sample.

    • Plot the normalized soluble JAK2 fraction against temperature to generate a "melt curve".

    • The shift in the melt curve between the vehicle- and compound-treated samples (ΔTm) indicates the degree of thermal stabilization and target engagement.

Data Presentation: Quantitative Analysis of Target Engagement

The following tables present example data that could be generated from the assays described above for a set of hypothetical JAK2 JH2-targeting compounds.

Table 1: Target Engagement Measured by NanoBRET™ Assay

This table summarizes the intracellular potency of compounds in displacing a tracer from the JAK2 JH2 domain in live HEK293 cells.

Compound IDDescriptionCell LineTracerIncubation TimeIC50 (nM)
Cmpd-A Pyrrolopyrimidine coreHEK293K-102 hours85
Cmpd-B Diaminotriazole coreHEK293K-102 hours150
Cmpd-C Indoloxytriazine coreHEK293K-102 hours450
Control-X Known JH1 InhibitorHEK293K-102 hours>10,000

Table 2: Target Engagement Measured by Cellular Thermal Shift Assay (CETSA)

This table shows the thermal stabilization of endogenous JAK2 in HEL 92.1.7 cells upon compound treatment, indicating direct target binding.

Compound IDDescriptionCell LineCompound Conc.Tagg (Vehicle)Tagg (Compound)ΔTm (°C)
Cmpd-A Pyrrolopyrimidine coreHEL 92.1.71 µM52.1°C56.3°C+4.2
Cmpd-B Diaminotriazole coreHEL 92.1.71 µM52.1°C54.5°C+2.4
Cmpd-C Indoloxytriazine coreHEL 92.1.71 µM52.1°C52.8°C+0.7
Control-Y Non-binding controlHEL 92.1.71 µM52.1°C52.0°C-0.1

References

Application Notes and Protocols for JAK2 JH2 Inhibitor Screening Assay Kit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] They play a pivotal role in the JAK-STAT signaling pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and apoptosis.[2] Each JAK protein consists of a kinase domain (JH1) and a pseudokinase domain (JH2). While the JH1 domain possesses catalytic activity, the JH2 domain, although lacking significant catalytic function, serves as a crucial regulatory domain.[3] Notably, mutations within the JAK2 JH2 domain, such as the V617F mutation, are strongly associated with myeloproliferative neoplasms, making the JH2 domain an attractive target for the development of selective, allosteric inhibitors.[4][5]

This document provides detailed application notes and a comprehensive protocol for a JAK2 JH2 inhibitor screening assay kit. The assay is based on the principle of fluorescence polarization (FP), a robust and homogeneous technique ideal for high-throughput screening (HTS) of compound libraries. In this competitive binding assay, a fluorescently labeled probe binds to the ATP-binding site of the recombinant JAK2 JH2 domain. Inhibitors that bind to this site will displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Association STAT_inactive STAT (Inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (Active) (Autophosphorylation) JAK2_inactive->JAK2_active 3. Activation JAK2_active->Receptor 4. Receptor Phosphorylation JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Transcription Activation Experimental_Workflow A Reagent Preparation B Dispense Test Compounds & Positive/Negative Controls to 384-well plate A->B C Add diluted JAK2 JH2 Protein to all wells (except 'Blank') B->C D Incubate at room temperature C->D E Add Fluorescent Probe to all wells D->E F Incubate at room temperature (protected from light) E->F G Measure Fluorescence Polarization F->G H Data Analysis: Calculate Z' and IC50 values G->H

References

Measuring Binding Affinity to the JAK2 JH2 Pseudokinase Domain using Fluorescence Polarization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling, playing a pivotal role in hematopoiesis, immune regulation, and cellular metabolism.[1] Each JAK protein contains a C-terminal kinase domain (JH1) and an adjacent pseudokinase domain (JH2).[2] While the JH1 domain possesses catalytic activity, the JH2 domain, despite having an ATP-binding site, is largely considered catalytically inactive.[3] Instead, the JH2 domain serves a crucial regulatory function, autoinhibiting the kinase activity of the JH1 domain in the absence of cytokine stimulation.[2][4]

Gain-of-function mutations within the JAK2 JH2 domain, most notably the V617F mutation, are strongly associated with myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. These mutations disrupt the autoinhibitory function of JH2, leading to constitutive activation of JAK2 signaling. Consequently, the JAK2 JH2 domain has emerged as a compelling therapeutic target for the development of selective inhibitors that can modulate JAK2 activity.

Fluorescence Polarization (FP) is a robust, homogeneous, and sensitive biophysical technique widely used in drug discovery for studying molecular interactions in solution. The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) in its free versus bound state. When a small tracer is excited with plane-polarized light, it rotates rapidly, and the emitted light is largely depolarized. However, upon binding to a much larger protein, the rotational motion of the tracer is significantly slowed, resulting in a higher degree of polarization of the emitted light. This change in polarization is directly proportional to the fraction of the tracer bound to the protein, allowing for the quantitative determination of binding affinities (Kd).

This application note provides a detailed protocol for a competitive FP binding assay to measure the affinity of small molecule inhibitors to the JAK2 JH2 domain.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors. The binding of a ligand to its cognate receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This facilitates trans-phosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor Cytokine->Receptor_L Binding Receptor_R Receptor Cytokine->Receptor_R JAK2_L JAK2 Receptor_L->JAK2_L STAT_L STAT Receptor_L->STAT_L Recruitment & Phosphorylation JAK2_R JAK2 Receptor_R->JAK2_R STAT_R STAT Receptor_R->STAT_R Recruitment & Phosphorylation JAK2_L->Receptor_L Phosphorylation JAK2_L->JAK2_R Trans-phosphorylation JAK2_R->Receptor_R Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocation STAT_L->STAT_dimer STAT_R->STAT_dimer Gene Gene Transcription DNA->Gene Regulation FP_Assay_Workflow FP Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Measurement cluster_analysis Data Analysis A Prepare Reagents: - JAK2 JH2 Protein - Fluorescent Tracer - Test Compounds - Assay Buffer B Serial Dilution of Test Compounds A->B D Add Test Compounds (or DMSO for controls) B->D C Add Assay Buffer to Wells C->D E Add Fluorescent Tracer D->E F Add JAK2 JH2 Protein (to all wells except 'Tracer Only') E->F G Incubate Plate (e.g., 1 hour at RT, protected from light) F->G H Measure Fluorescence Polarization (mP) G->H I Plot mP vs. [Compound] H->I J Determine IC50 I->J K Calculate Ki J->K

References

Application Notes and Protocols for the Use of JAK2 JH2 Tracers in Myeloproliferative Neoplasm Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JAK2 JH2 tracers for the study of myeloproliferative neoplasms (MPNs). The Janus kinase 2 (JAK2) protein, particularly its pseudokinase (JH2) domain, is a key therapeutic target in MPNs due to the high frequency of activating mutations, such as V617F, which drive the pathogenesis of these disorders.[1][2][3] JAK2 JH2 tracers are fluorescently labeled molecules designed to specifically bind to the ATP-binding site of the JH2 domain, enabling researchers to investigate its function, identify and characterize inhibitors, and study the mechanism of action of potential therapeutics.

Introduction to JAK2 JH2 Domain in MPNs

The JAK family of non-receptor tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling through the JAK-STAT pathway.[4][5] Each JAK protein contains a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). While the JH2 domain has minimal to no catalytic activity, it plays a critical autoinhibitory role in regulating the activity of the JH1 domain.

In a majority of patients with MPNs, a somatic mutation, V617F, in the JH2 domain of JAK2 leads to constitutive activation of the kinase, driving uncontrolled cell proliferation. This has made the JAK2 JH2 domain an attractive target for the development of selective inhibitors. Small molecules that bind to the ATP site of the JH2 domain can potentially allosterically inhibit the hyperactive V617F mutant while sparing the wild-type enzyme, offering a promising therapeutic strategy.

Applications of JAK2 JH2 Tracers

JAK2 JH2 tracers are versatile tools with a range of applications in MPN research and drug discovery:

  • High-Throughput Screening (HTS): Fluorescent tracers are utilized in assays like Fluorescence Polarization (FP) to screen large compound libraries for potential JAK2 JH2 inhibitors.

  • Binding Affinity Determination: These tracers are instrumental in determining the binding affinities (Kd) of unlabeled compounds for the JAK2 JH2 domain through competitive binding assays.

  • Mechanism of Action Studies: Tracers can be used to elucidate how inhibitor binding to the JH2 domain affects the overall conformation and activity of the JAK2 protein.

  • Target Engagement Studies: In cellular contexts, techniques like the Cellular Thermal Shift Assay (CETSA) can be adapted to use labeled tracers or monitor the stabilization of the target protein by unlabeled ligands, confirming target engagement within the cell.

Data Presentation: Quantitative Binding Data for JAK2 JH2 Ligands

The following table summarizes the binding affinities of various tracers and small molecule inhibitors for the JAK2 JH2 domain. This data is crucial for comparing the potency and selectivity of different compounds.

Compound/TracerAssay TypeTargetBinding Affinity (K_d or IC_50)Reference
Tracers
Fluorescein-labeled ligand 5FPJAK2 JH2K_d = 0.2 µM
BODIPY-ATP (4)FPJAK2 JH2K_d = 7 µM
Small Molecules
JNJ7706621ITCJAK2 JH2K_d = 106 nM
JNJ7706621FPJAK2 JH2K_d = 0.456 ± 0.124 μM
NVP-BSK805FPJAK2 JH2K_d = 0.82 ± 0.05 µM
Filgotinib (GLPG0634)FPJAK2 JH2K_d = 2.0 ± 0.2 µM
Compound 10FPJAK2 JH2K_d = 0.142 ± 0.015 μM
Compound 12FPJAK2 JH2K_d = 0.147 ± 0.015 μM
Compound 15FPJAK2 JH2K_d = 0.197 ± 0.021 μM
AT9283ITCJAK2 JH2K_d = 1323 nM
JNJ7706621ITCJAK2 JH1K_d = 31 nM
AT9283ITCJAK2 JH1K_d = 11 nM
CYT387Kinase AssayJAK2IC_50 = 18 nM
SB1518Kinase AssayJAK2 (wild-type)IC_50 = 23 nM
SB1518Kinase AssayJAK2 (mutated)IC_50 = 19 nM
XL019Kinase AssayJAK2IC_50 = 2 nM
INCB018424 (Ruxolitinib)Kinase AssayJAK2IC_50 = 2.8 nM
Compound 1 (JNJ7706621)Autophosphorylation AssayWT JAK2IC_50 = 2.96 ± 0.41 μM
Compound 1 (JNJ7706621)Autophosphorylation AssayV617F JAK2IC_50 = 11.05 ± 3.21 μM
Compound 10Autophosphorylation AssayWT JAK2IC_50 = 46.53 ± 4.74 μM

Mandatory Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2 (Active) p-JAK2 JAK2_inactive->JAK2_active 3. JAK2 Activation (Trans-phosphorylation) STAT_inactive STAT JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. STAT Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 7. Transcriptional Regulation

Figure 1: The JAK-STAT signaling pathway initiated by cytokine binding.

Experimental_Workflow cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Prep Recombinant JAK2 JH2 Protein Purification Assay_Setup Incubate JAK2 JH2, Tracer, and Test Compound Protein_Prep->Assay_Setup Tracer_Prep JAK2 JH2 Fluorescent Tracer Preparation Tracer_Prep->Assay_Setup Compound_Prep Test Compound Serial Dilution Compound_Prep->Assay_Setup Measurement Measure Signal (e.g., Fluorescence Polarization) Assay_Setup->Measurement Data_Processing Data Normalization and Curve Fitting Measurement->Data_Processing Result Determine Binding Affinity (Kd or IC50) Data_Processing->Result

Figure 2: A typical experimental workflow for a competitive binding assay.

Competitive_Binding_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor JAK2_1 JAK2 JH2 Bound_1 JAK2 JH2-Tracer Complex (High Polarization) JAK2_1->Bound_1 Tracer_1 Tracer Tracer_1->Bound_1 JAK2_2 JAK2 JH2 Bound_2 JAK2 JH2-Inhibitor Complex JAK2_2->Bound_2 Tracer_2 Tracer Free_Tracer Free Tracer (Low Polarization) Tracer_2->Free_Tracer Inhibitor Inhibitor Inhibitor->Bound_2

Figure 3: Mechanism of a competitive fluorescence polarization assay.

Experimental Protocols

Herein are detailed methodologies for key experiments involving JAK2 JH2 tracers.

Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is adapted from commercially available kits and published literature.

Objective: To determine the binding affinity (IC_50) of a test compound for the JAK2 JH2 domain by measuring its ability to displace a fluorescent tracer.

Materials:

  • Recombinant human JAK2 JH2 domain (e.g., BPS Bioscience, Cat. #79074)

  • JAK2 JH2 fluorescent tracer (e.g., JH2 Probe 1, BPS Bioscience, Cat. #78103)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Test compounds dissolved in 100% DMSO

  • Black, low-volume 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of the test compound in 100% DMSO.

    • Prepare the "Master Mix" by diluting the JAK2 JH2 protein and the fluorescent tracer in the Assay Buffer to the desired final concentrations. A good starting point is a tracer concentration at or near its K_d and a protein concentration that yields a robust signal.

  • Assay Protocol:

    • Add 5 µL of the diluted test compound to the wells of the 384-well plate.

    • For the "Positive Control" wells, add 5 µL of a known inhibitor or buffer with a high concentration of a non-fluorescent binder.

    • For the "Negative Control" (no inhibitor) wells, add 5 µL of DMSO.

    • Initiate the reaction by adding 15 µL of the Master Mix to each well.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Read the fluorescence polarization on a microplate reader equipped for FP measurements (e.g., excitation at 485 nm and emission at 530 nm for a FITC-based tracer).

  • Data Analysis:

    • The fluorescence polarization (mP) values are plotted against the logarithm of the test compound concentration.

    • The IC_50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general framework for assessing the binding kinetics of small molecules to the JAK2 JH2 domain.

Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d) of a compound for the JAK2 JH2 domain.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant His-tagged JAK2 JH2 protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Test compounds dissolved in running buffer

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the His-tagged JAK2 JH2 protein to the surface via standard amine coupling chemistry. Aim for a response unit (RU) level that will provide a good signal without mass transport limitations.

    • Deactivate any remaining active esters with 1 M ethanolamine-HCl pH 8.5.

    • A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound in the running buffer.

    • Inject the different concentrations of the test compound over the sensor surface at a constant flow rate.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

  • Data Analysis:

    • The sensorgrams (response units vs. time) are corrected for the reference flow cell signal.

    • The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine k_on, k_off, and K_d.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm that a compound binds to JAK2 in a cellular environment.

Objective: To assess the target engagement of a compound with endogenous or overexpressed JAK2 in intact cells by measuring the thermal stabilization of the protein.

Materials:

  • MPN-derived cell line (e.g., HEL, SET-2) or a cell line overexpressing JAK2.

  • Cell culture medium and supplements.

  • Test compound and vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis Buffer (e.g., RIPA buffer).

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against JAK2 and a suitable secondary antibody.

  • Thermocycler or heating block.

Procedure:

  • Cell Treatment:

    • Culture cells to the desired density.

    • Treat the cells with the test compound or vehicle at various concentrations for a defined period (e.g., 1-4 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed duration (e.g., 3-5 minutes). The optimal temperature range should be determined empirically but typically falls between 40°C and 70°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Analyze equal amounts of the soluble protein from each sample by SDS-PAGE and Western blotting using a specific anti-JAK2 antibody.

  • Data Analysis:

    • Quantify the band intensities for JAK2 at each temperature point for both the vehicle- and compound-treated samples.

    • Plot the band intensity as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

By employing these detailed protocols and leveraging the provided quantitative data and visualizations, researchers can effectively utilize JAK2 JH2 tracers to advance our understanding of myeloproliferative neoplasms and accelerate the development of novel targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: JAK2 JH2 Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using JAK2 JH2 fluorescent probes in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during fluorescence polarization (FP) assays and other experiments involving JAK2 JH2 fluorescent probes.

Q1: Why is my background fluorescence signal unusually high?

High background fluorescence can mask the specific signal from your probe, leading to a reduced signal-to-noise ratio and inaccurate data.

Possible Causes and Solutions:

  • Buffer Components: Some buffer components can be intrinsically fluorescent.

    • Solution: Test the fluorescence of your buffer alone. If it's high, prepare fresh buffer with high-purity reagents (e.g., HPLC-grade water and analytical grade buffer components). Avoid using bovine serum albumin (BSA), as it can bind to some fluorophores; consider using bovine gamma globulin (BGG) as an alternative carrier protein if necessary.

  • Light Scattering: The presence of aggregated proteins, cellular debris, or precipitated compounds in the sample can cause light scattering, which increases the measured fluorescence polarization.

    • Solution: Ensure your purified JAK2 JH2 protein is of high quality and free of aggregates. Centrifuge your protein stock before use to pellet any aggregates. Similarly, ensure any test compounds are fully dissolved in the assay buffer.

  • Autofluorescence from Compounds or Plates: Test compounds themselves may be fluorescent at the excitation and emission wavelengths of your probe. Additionally, standard polystyrene plates can bind free tracer, increasing background polarization.

    • Solution: Screen test compounds for intrinsic fluorescence before running the assay. Use black, non-binding microplates to minimize background fluorescence and prevent the probe from adhering to the plastic.

  • Contaminated Reagents: Contaminants in your reagents or buffer can contribute to high background.

    • Solution: Use fresh, high-quality reagents. Filter-sterilize buffers to remove any particulate matter.

Q2: My signal-to-noise ratio is low, or the assay window (ΔmP) is too small. What can I do?

A small assay window (the difference in millipolarization, mP, between the bound and free probe) limits the sensitivity and dynamic range of your assay, making it difficult to obtain reliable data.

Possible Causes and Solutions:

  • Suboptimal Probe Concentration: The concentration of the fluorescent probe is critical. If it's too high, you may see a high background signal. If it's too low, the total fluorescence intensity may be insufficient for reliable measurement.

    • Solution: Perform a titration experiment to determine the optimal probe concentration. The ideal concentration should be well below the Kd of the probe-protein interaction and provide a fluorescence intensity at least 3-5 times higher than the buffer background.

  • Low Probe Affinity: If the fluorescent probe has a weak affinity (high Kd) for the JAK2 JH2 domain, a high concentration of protein will be required to achieve significant binding, which can be costly and increase the risk of protein aggregation.

    • Solution: Use a high-affinity probe. For instance, some custom-synthesized FITC-labeled probes have shown significantly higher affinity (Kd ≈ 0.2 µM) compared to probes like BODIPY-ATP (Kd ≈ 7 µM).

  • Fluorophore Quenching: The fluorescence of your probe can be quenched upon binding to the JAK2 JH2 protein or by components in your assay buffer.

    • Solution: Measure the fluorescence intensity of the probe in the presence and absence of the protein. If quenching is significant, consider using a different fluorophore that is less sensitive to the local environment.

  • Incorrect Instrument Settings: Improper gain settings on the plate reader can lead to a poor signal.

    • Solution: Adjust the gain settings on your fluorescence polarization reader. Optimize the settings using a sample of the free probe to ensure the signal is well within the linear range of the detector.

Q3: How can I prevent or minimize photobleaching of my fluorescent probe?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal during repeated or prolonged measurements.

Possible Causes and Solutions:

  • Excessive Exposure to Excitation Light: The most common cause of photobleaching is overexposure of the sample to high-intensity excitation light.

    • Solution: Minimize the sample's exposure time to the excitation source. Use the lowest light intensity that still provides a sufficient signal-to-noise ratio. If your instrument allows, use neutral-density filters to reduce the excitation intensity.

  • Fluorophore Instability: Some fluorophores are inherently more susceptible to photobleaching than others.

    • Solution: If photobleaching is a persistent issue, consider using a more photostable dye. Consult the literature or manufacturer's data to select robust fluorophores.

  • Absence of Antifade Reagents: In imaging applications, the mounting medium can significantly impact photostability.

    • Solution: For fluorescence microscopy, use a commercial or homemade antifade mounting medium to protect your sample from photobleaching.

Q4: I'm observing non-specific binding in my assay. How can I reduce it?

Non-specific binding of the probe or test compounds to surfaces or other proteins can lead to false-positive or false-negative results.

Possible Causes and Solutions:

  • Hydrophobic Interactions: Probes and compounds can non-specifically adhere to the surfaces of microplates or interact with proteins in the assay.

    • Solution: Include a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, in your assay buffer to block non-specific binding sites and reduce hydrophobic interactions.

  • Ionic Interactions: Electrostatic interactions can also contribute to non-specific binding.

    • Solution: Optimize the ionic strength of your assay buffer by adjusting the salt concentration (e.g., NaCl) to minimize non-specific electrostatic interactions.

  • Compound Aggregation: At higher concentrations, some test compounds can form aggregates that may interfere with the assay.

    • Solution: The inclusion of detergents like Tween-20 can help prevent the formation of aggregates. Also, ensure that your compound stock solutions are properly dissolved and diluted.

Q5: My results are inconsistent between experiments. What are the likely causes?

Poor reproducibility can stem from a variety of factors, from reagent handling to environmental conditions.

Possible Causes and Solutions:

  • Reagent Variability: Inconsistent reagent preparation, including buffer pH and component concentrations, can lead to variable results. Repeated freeze-thaw cycles of protein stocks can also cause degradation or aggregation.

    • Solution: Prepare large batches of buffers and reagents to be used across multiple experiments. Aliquot protein stocks into single-use volumes to avoid repeated freeze-thaw cycles.

  • Temperature Fluctuations: Fluorescence polarization is sensitive to temperature changes, as temperature affects the viscosity of the solution and the rotational speed of molecules.

    • Solution: Ensure that all assay components are equilibrated to the same temperature before starting the experiment. Allow the plate to equilibrate to the reader's internal temperature before taking measurements.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially in low-volume formats like 384-well plates, can introduce significant variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For competitive binding assays, prepare master mixes of reagents to minimize well-to-well variability.

Quantitative Data Summary

The following tables summarize key quantitative data for common JAK2 JH2 fluorescent probes and assay conditions mentioned in the literature.

Table 1: Properties of JAK2 JH2 Fluorescent Probes

Probe Name/TypeFluorophoreAffinity (Kd) for JAK2 JH2Recommended ConcentrationReference(s)
Tracer 4 BODIPY7 µM5 nM
Tracer 5 Fluorescein (FITC)~0.2 µM1.5 pM
JH2 Probe 1 Fluorescent TracerNot specified3 nM (final)

Table 2: Typical Fluorescence Polarization Assay Parameters

ParameterTypical Value/RangeNotesReference(s)
Excitation Wavelength 470 ± 5 nmFor fluorescein-based probes.
Emission Wavelength 530 ± 10 nmFor fluorescein-based probes.
Incubation Time 1 hourAt room temperature, protected from light.
Assay Volume (384-well) 20 - 50 µLVaries by protocol.
DMSO Concentration ≤ 1%High DMSO can affect protein stability and binding.

Experimental Protocols

Protocol 1: Determining Optimal Fluorescent Probe Concentration

This protocol is essential for establishing the ideal concentration of your JAK2 JH2 fluorescent probe for use in competitive binding assays.

  • Prepare a serial dilution of the fluorescent probe in assay buffer (e.g., from 100 nM down to 0.1 nM).

  • In parallel, prepare a serial dilution of the free fluorophore (not conjugated to a ligand) at the same concentrations for comparison.

  • Dispense replicates (n=3 or 4) of each probe dilution into the wells of a black, non-binding 384-well plate.

  • Include wells with assay buffer only to measure the background fluorescence.

  • Measure the fluorescence intensity and polarization of each well using a plate reader equipped for FP.

  • Analyze the data:

    • Plot the fluorescence intensity versus the probe concentration. Select the lowest concentration that provides a signal at least 3-5 times higher than the buffer-only background.

    • Plot the polarization (in mP) versus the probe concentration. In the optimal range, the polarization value should be stable and independent of the concentration.

Protocol 2: Competitive FP Binding Assay for Inhibitor Screening

This protocol outlines the steps for screening unlabeled compounds for their ability to bind to the JAK2 JH2 domain.

  • Reagent Preparation:

    • Prepare the JAK2 JH2 protein at 2x the final desired concentration in assay buffer. The optimal protein concentration should be determined empirically but is often around the Kd of the probe-protein interaction.

    • Prepare the fluorescent probe at 2x the optimal concentration determined in Protocol 1.

    • Prepare serial dilutions of your test compounds (inhibitors) at 4x the final desired concentrations.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4x test compound dilutions to the appropriate wells.

    • Add 5 µL of assay buffer to the "no competitor" (high signal) control wells.

    • Add 10 µL of assay buffer to the "probe only" (low signal) control wells.

    • Prepare a master mix of the 2x JAK2 JH2 protein and 2x fluorescent probe.

    • Add 10 µL of the protein/probe master mix to the test compound wells and the "no competitor" wells.

    • Add 10 µL of the 2x fluorescent probe solution (without protein) to the "probe only" wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using an appropriate plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 (JH1-JH2) Inactive Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Activation STAT_inactive STAT (Inactive) Receptor->STAT_inactive 5. STAT Recruitment (via SH2 domain) JAK2_active JAK2 (Phosphorylated) JAK2_inactive->JAK2_active 3. Trans-phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding JAK2_active->Receptor JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT (Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Binds to Promoter

Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.

Experimental Workflow: Competitive FP Assay

FP_Workflow prep 1. Reagent Preparation - JAK2 JH2 Protein - Fluorescent Probe - Test Compounds - Assay Buffer plate 2. Plate Setup (384-well) - Add Test Compounds - Add Controls prep->plate add_reagents 3. Add Assay Mix - Protein + Probe Mix - Probe Only (Control) plate->add_reagents incubate 4. Incubation (e.g., 1-2 hours at RT, protected from light) add_reagents->incubate read 5. Read Plate (Fluorescence Polarization) incubate->read analyze 6. Data Analysis - Calculate % Inhibition - Determine IC50 read->analyze result Result: Compound Affinity analyze->result

Caption: Workflow for a JAK2 JH2 competitive fluorescence polarization assay.

Technical Support Center: High-Sensitivity JAK2 JH2 Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on JAK2 JH2 inhibitor screening assays. Our goal is to help you improve the sensitivity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a JAK2 JH2 inhibitor screen?

A1: The Janus kinase 2 (JAK2) protein has two key domains: an active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[1][2][3] While the JH1 domain is responsible for phosphorylation, the JH2 domain allosterically regulates its activity and has its own ATP-binding pocket.[4][5] Screening for inhibitors that target the JH2 domain is a promising strategy for developing selective JAK2 inhibitors, as the JH2 domain is less conserved among JAK family members than the JH1 domain.

Most screening assays for JAK2 JH2 inhibitors are based on a competitive binding principle. A fluorescently labeled probe molecule, which is known to bind to the ATP-binding site of the JH2 domain, is used. When the probe is unbound and tumbles freely in solution, its fluorescence is depolarized. When bound to the larger JAK2 JH2 protein, its rotation slows, and the emitted light is more polarized. Potential inhibitors are identified by their ability to displace this fluorescent probe, leading to a decrease in fluorescence polarization (FP).

Q2: I am observing a low signal window (low mP difference) in my fluorescence polarization (FP) assay. How can I improve it?

A2: A low signal window in an FP assay can be due to several factors. Here are some troubleshooting steps:

  • Check Probe and Protein Concentrations: Ensure you are using optimal concentrations of both the fluorescent probe and the JAK2 JH2 protein. You can determine the optimal protein concentration by titrating it against a fixed concentration of the probe. The goal is to find a protein concentration that gives a robust signal without being in vast excess.

  • Verify Protein Activity: The JAK2 JH2 protein may have lost its binding activity due to improper storage or handling. It's advisable to run a control with a known binder to ensure the protein is active.

  • Increase Incubation Time: The binding reaction may not have reached equilibrium. Try increasing the incubation time of the protein and probe before reading the plate.

  • Optimize Buffer Conditions: pH, salt concentration, and detergents can all affect protein stability and binding. Ensure your assay buffer is optimized for the JAK2 JH2 protein.

Q3: My Z'-factor is consistently below 0.5. What are the common causes and solutions?

A3: The Z'-factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. A Z'-factor below 0.5 indicates that the assay is not robust enough to reliably identify hits. Here's how to troubleshoot a low Z'-factor:

  • High Data Variability: Large standard deviations in your positive and negative controls are a common cause of a low Z'-factor. This could be due to pipetting errors, inconsistent incubation times, or temperature fluctuations across the plate. Ensure your liquid handling is precise and that the plate is incubated under stable conditions.

  • Low Signal-to-Background Ratio: As discussed in Q2, a small difference between your positive control (probe + protein) and negative control (probe only) will lead to a poor Z'-factor. Re-optimize your assay components to maximize this difference.

  • DMSO Sensitivity: If your test compounds are dissolved in DMSO, ensure the final concentration in the well is consistent and does not exceed the tolerance of the assay. High concentrations of DMSO can denature proteins and interfere with binding. Run a DMSO tolerance curve to determine the maximum acceptable concentration.

Q4: How can I ensure that my hit compounds are selective for the JH2 domain over the JH1 domain?

A4: Achieving selectivity is a primary challenge in developing JAK2 inhibitors. To confirm that your hits are selective for the JH2 domain, you should perform counter-screening assays against the JAK2 JH1 domain. This can be done using a kinase activity assay that measures the phosphorylation of a substrate by the JH1 domain. A truly selective JH2 inhibitor should show potent inhibition in your primary JH2 binding assay but weak or no inhibition in the JH1 activity assay. Covalent modification of non-conserved cysteines in the JH2 domain is one strategy that has been explored to enhance selectivity.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for JAK2 JH2 Inhibitor Screening

This protocol is based on the principle of competitive displacement of a fluorescent probe from the JAK2 JH2 domain.

Materials:

  • Purified recombinant human JAK2 JH2 domain

  • Fluorescently labeled probe (e.g., JH2 probe 1)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in 100% DMSO

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the JAK2 JH2 protein in assay buffer.

    • Prepare a 2X solution of the fluorescent probe in assay buffer.

    • Perform serial dilutions of your test compounds in 100% DMSO. Then, create a 20X working solution of these compounds in assay buffer.

  • Assay Plate Setup:

    • Negative Control (No Inhibition): Add 5 µL of assay buffer with the same percentage of DMSO as your compound wells.

    • Positive Control (Maximum Inhibition/Displacement): Add 5 µL of a known potent, unlabeled inhibitor or a high concentration of your test compound.

    • Test Wells: Add 5 µL of your 20X test compound working solution.

  • Protein Addition:

    • Add 10 µL of the 2X JAK2 JH2 protein solution to all wells except the "probe only" controls. For "probe only" wells, add 10 µL of assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the protein.

  • Probe Addition:

    • Add 5 µL of the 2X fluorescent probe solution to all wells. The final volume should be 20 µL.

  • Final Incubation:

    • Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Read the fluorescence polarization on a suitable plate reader.

Data Presentation

Table 1: Example of Assay Optimization - Titration of JAK2 JH2 Protein
JAK2 JH2 Conc. (nM)Average mPStd. Dev.Signal Window (mP)Z'-Factor
0503.20N/A
101204.5700.45
201805.11300.68
40 230 4.8 180 0.82
802456.21950.75
1602508.12000.65

This table illustrates how titrating the protein concentration can identify an optimal concentration (in this case, 40 nM) that maximizes the Z'-factor and provides a robust signal window.

Table 2: DMSO Tolerance in the JAK2 JH2 FP Assay
Final DMSO Conc. (%)Average mP (Max Signal)Average mP (Min Signal)Signal Window (mP)Z'-Factor
0.1232511810.85
0.5230501800.82
1.0 225 52 173 0.79
2.0190551350.61
5.012060600.23

This table demonstrates the effect of increasing DMSO concentration on assay performance. For this example assay, a final DMSO concentration of 1% or less is recommended to maintain a high Z'-factor.

Visualizations

Caption: The JAK-STAT signaling pathway, highlighting the roles of the JH1 and JH2 domains.

Screening_Workflow start Start plate_prep Prepare 384-well Plate: Add Test Compounds / Controls start->plate_prep add_protein Add JAK2 JH2 Protein Solution plate_prep->add_protein incubate1 Incubate (15-30 min) add_protein->incubate1 add_probe Add Fluorescent Probe Solution incubate1->add_probe incubate2 Incubate to Equilibrium (≥60 min) add_probe->incubate2 read_plate Read Fluorescence Polarization (mP) incubate2->read_plate analyze Analyze Data: Calculate Z', Identify Hits read_plate->analyze end End analyze->end Troubleshooting_Tree start Low Z'-Factor (<0.5) or Low Signal Window q1 Is data variability high (large STDEV in controls)? start->q1 a1_yes Review liquid handling protocols. Ensure consistent timing & temperature. q1->a1_yes Yes q2 Is the signal window (Max-Min mP) too low? q1->q2 No a2_yes Titrate protein and probe concentrations. Check protein activity with a known binder. Increase incubation time. q2->a2_yes Yes q3 Does assay performance drop with compounds vs. controls? q2->q3 No a3_yes Run a DMSO tolerance curve. Check for compound interference (e.g., autofluorescence). q3->a3_yes Yes

References

Technical Support Center: Development of Selective JAK2 JH2 Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of selective JAK2 pseudokinase (JH2) domain ligands.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for targeting the JAK2 JH2 domain?

The Janus kinase 2 (JAK2) protein is a non-receptor tyrosine kinase that plays a crucial role in hematopoiesis through the JAK-STAT signaling pathway.[1][2] JAK2 is composed of several domains, including a C-terminal kinase domain (JH1) responsible for catalytic activity and an adjacent pseudokinase domain (JH2) that regulates JH1 activity.[1][3] The V617F mutation in the JH2 domain is a primary driver of myeloproliferative neoplasms (MPNs) by causing hyperactivation of the kinase.[1]

Current therapies, such as ruxolitinib, are non-selective inhibitors targeting the highly conserved ATP-binding site of the JH1 domain, which leads to side effects like anemia and thrombocytopenia. Targeting the JH2 domain offers a potential avenue for developing more selective, and possibly mutant-specific, therapies that could allosterically modulate the kinase's activity and avoid the toxicities associated with JH1 inhibition. Evidence suggests that displacing ATP from the JH2 domain can reduce the hyperactivation of the oncogenic JAK2 V617F mutant while sparing the wild-type (WT) protein.

Q2: Why is achieving high selectivity for the JAK2 JH2 domain over the JH1 domain so challenging?

Achieving selectivity is a primary hurdle because the pseudokinase JH2 domain, despite lacking significant catalytic activity, adopts a prototypical protein-kinase fold and can bind ATP, similar to the active JH1 kinase domain. The ATP-binding pockets of JH1 and JH2 are well-conserved, making it difficult to develop small molecules that differentiate between the two. However, subtle structural differences do exist and can be exploited. For instance, selectivity has been achieved in some compound series by designing ligands that form specific interactions with non-conserved residues or by targeting unique features within the JH2 ATP-binding site.

Q3: My compound shows good binding affinity to the isolated JH2 domain in a biochemical assay but has no effect on STAT5 phosphorylation in a cellular assay. What are the potential issues?

There are several potential reasons for this discrepancy:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. It is crucial to assess the permeability of your compounds, for example, using a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Low Affinity in a Cellular Context: The binding affinity measured using recombinant protein may not reflect the affinity in a complex cellular environment.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Insufficient Target Engagement: The intracellular concentration of the compound may not be high enough to achieve sufficient engagement with the JAK2 JH2 domain.

  • Mechanism of Action: Simply binding to the JH2 domain may not be sufficient to allosterically inhibit the JH1 domain's activity. The ligand might bind in a way that does not induce the necessary conformational change to attenuate signaling. The prediction of cellular effects for JH2-selective molecules is challenging due to the complex regulatory role of the JH2 domain.

Q4: Is it expected that my JH2-selective ligand will not be selective for the V617F mutant over wild-type JAK2?

Yes, this is generally expected. The V617F mutation is located within the JH2 domain, but the ATP-binding site, where most current JH2 ligands bind, is identical between the wild-type and V617F variants. Therefore, compounds targeting this site are typically not expected to show significant selectivity for the V617F mutant over the wild-type JH2 domain. Some studies, however, have reported minor (2- to 3-fold) stronger binding to the V617F mutant with certain chemical scaffolds, though the structural basis for this remains elusive. The primary goal of targeting JH2 is often to achieve selectivity against JH1 and other kinases, rather than mutant-over-wild-type selectivity within JH2 itself.

Troubleshooting Guides

Issue 1: Low Hit Rate in High-Throughput Screening (HTS)

Problem: You are experiencing a very low hit rate (e.g., ~0.05%) in your HTS campaign to identify JAK2 JH2 binders.

Possible Cause: The ATP-binding pocket of the JAK2 JH2 domain has unique structural characteristics, making it a challenging target for many conventional kinase inhibitor libraries. This low hit rate indicates that the pocket is not amenable to binding a wide variety of small molecules.

Solutions:

  • Expand and Diversify Chemical Libraries: Screen more diverse compound collections beyond kinase-targeted libraries.

  • Use a Sensitive Assay: Employ a highly sensitive screening method. A fluorescence polarization (FP) assay has been shown to be more sensitive and yield a higher hit rate compared to a thermal shift assay (TSA) for this target.

  • Structure-Based Design: Utilize crystal structures of the JAK2 JH2 domain to perform virtual screening or to guide the design of focused libraries more likely to bind.

Issue 2: Difficulty Improving Ligand Potency and Selectivity

Problem: Initial hits have low micromolar affinity and poor selectivity over the JAK2 JH1 domain.

Possible Cause: The initial fragment or hit may not be engaging in optimal interactions within the JH2 binding site or may be making unintended favorable interactions within the homologous JH1 site.

Solutions:

  • Structure-Guided Optimization: Obtain co-crystal structures of your lead compounds complexed with the JAK2 JH2 domain. This will reveal the binding mode and identify opportunities for optimization. For example, crystal structures have revealed that growing ligands toward residues like T555, R715, and W718 can improve affinity and selectivity.

  • Exploit Key Interactions: Design modifications that form specific hydrogen bonds or other interactions with residues that are unique to the JH2 pocket. For example, a carboxylate moiety interacting with Thr555 and Arg715 has been shown to promote selectivity.

  • Targeted Covalent Inhibitors (TCIs): Consider designing covalent inhibitors that target non-conserved cysteine residues within the JH2 domain (e.g., Cys675) to achieve high selectivity.

Quantitative Data Summary

The following tables summarize binding affinity and selectivity data for representative JAK2 JH2 ligands from the literature.

Table 1: Binding Affinities (Kd) and Selectivity of Diaminotriazole-based Ligands

Compound JAK2 JH2 Kd (μM) JAK2 JH1 Kd (μM) Selectivity (JH1 Kd / JH2 Kd) Reference
2 0.346 ± 0.034 ~6.6 ~19-fold
6 0.283 ± 0.016 ~5.6 ~20-fold
11 0.042 ± 0.003 ~6.5 ~155-fold

| 13 | 0.033 ± 0.002 | ~6.6 | ~200-fold | |

Data extracted from competitive Fluorescence Polarization assays.

Table 2: Binding Affinities of Various Compounds to JAK2 Domains

Compound Target Domain Binding Affinity (Kd or IC50) Assay Method Reference
JNJ-7706621 JAK2 JH2 0.46 ± 0.12 μM (Kd) FP
JNJ-7706621 JAK2 JH1 0.67 ± 0.18 μM (Kd) FP
AT9283 JAK2 JH2 0.12 μM (Kd) ITC
AT9283 JAK2 JH1 0.003 μM (Kd) ITC

| BODIPY-ATP | JAK2 JH2 | 7 μM (Kd) | FP | |

FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry.

Experimental Protocols

Key Experiment: Competitive Fluorescence Polarization (FP) Assay

This assay is widely used to determine the binding affinities of unlabeled test compounds that compete with a fluorescently labeled probe (tracer) for binding to the JAK2 JH2 domain.

Objective: To measure the dissociation constant (Kd) of a test ligand for the JAK2 JH2 protein.

Materials:

  • Recombinant human JAK2 JH2 protein (WT or V617F)

  • Fluorescent tracer (e.g., a fluorescein-conjugated high-affinity JH2 ligand)

  • Test compounds

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Tracer Kd Determination: First, determine the Kd of the fluorescent tracer for the JAK2 JH2 protein. A saturation binding experiment is performed by titrating increasing concentrations of the JH2 protein against a fixed, low concentration of the tracer.

  • Assay Setup (Competition):

    • Prepare a dilution series of the test compounds in DMSO.

    • In each well of the 384-well plate, add the assay buffer.

    • Add a fixed concentration of JAK2 JH2 protein (typically at or below the Kd of the tracer).

    • Add a fixed concentration of the fluorescent tracer (typically 1-5 nM).

    • Add the test compounds at varying concentrations. Include controls for 0% inhibition (DMSO only) and 100% inhibition (high concentration of a known non-fluorescent binder or no protein).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Convert the mP values to percent inhibition relative to the controls.

    • Plot percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert the IC50 value to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent tracer and its concentration in the assay.

Visualizations

Signaling Pathway and Experimental Workflow

JAK_STAT_Pathway receptor Cytokine Receptor jak2 JAK2 receptor->jak2 2. Dimerization & Activation cytokine Cytokine cytokine->receptor 1. Binding p_jak2 P-JAK2 jak2->p_jak2 3. Autophosphorylation stat STAT p_stat P-STAT stat->p_stat 5. Phosphorylation p_jak2->stat 4. STAT Recruitment dimer STAT Dimer p_stat->dimer 6. Dimerization nucleus Nucleus dimer->nucleus 7. Translocation gene Gene Expression nucleus->gene 8. Transcription v617f V617F Mutation v617f->jak2 Constitutive Activation jh2_ligand Selective JH2 Ligand jh2_ligand->jak2 Allosteric Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for selective JAK2 JH2 ligands.

Ligand_Development_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: In Vitro & Cellular Characterization start_node Start hts High-Throughput Screen (e.g., FP Assay) start_node->hts process_node process_node decision_node decision_node data_node data_node end_node end_node hits Initial Hits hts->hits binding_assay Biochemical Binding Assays (JH2 vs JH1) hits->binding_assay sbd Structure-Based Design (Co-crystallography) binding_assay->sbd selectivity Potency & Selectivity Met? sbd->selectivity chem_synth Chemical Synthesis of Analogs selectivity->chem_synth No permeability Permeability Assay (e.g., PAMPA) selectivity->permeability Yes chem_synth->binding_assay cellular_assay Cellular Assay (pSTAT5 Inhibition) permeability->cellular_assay cell_active Cellularly Active? cellular_assay->cell_active cell_active->chem_synth No lead_candidate Lead Candidate cell_active->lead_candidate Yes Challenges_and_Strategies main_challenge Develop Potent & Selective JAK2 JH2 Ligands challenge1 High JH1/JH2 Homology main_challenge->challenge1 challenge2 Poor Cell Permeability main_challenge->challenge2 challenge3 Biochemical vs. Cellular Activity main_challenge->challenge3 challenge4 Achieving Mutant Selectivity main_challenge->challenge4 strategy1 Structure-Based Design: Exploit subtle pocket differences challenge1->strategy1 strategy2 Covalent Targeting: Utilize non-conserved Cys/Lys challenge1->strategy2 strategy3 Optimize Physicochemical Properties: Improve ADME profile challenge2->strategy3 strategy4 Allosteric Modulation: Focus on conformational change challenge3->strategy4 challenge4->strategy2 Potential route

References

Technical Support Center: Fluorescently Labeled JAK2 JH2 Tracers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding stability issues with fluorescently labeled JAK2 JH2 tracers. It is intended for researchers, scientists, and drug development professionals using these tools in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the JAK2 JH2 domain and why is it a target for fluorescent tracers?

The Janus kinase 2 (JAK2) protein is a non-receptor tyrosine kinase crucial for signaling pathways that regulate hematopoiesis and immune responses.[1][2] It contains two kinase-like domains: a C-terminal active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[2][3][4] The JH2 domain, despite lacking significant catalytic activity, plays a critical role in modulating the function of the JH1 domain. Mutations in the JH2 domain, such as the V617F mutation, are associated with myeloproliferative neoplasms, making it an important therapeutic target. Fluorescently labeled tracers that bind to the ATP-binding site of the JH2 domain are valuable tools for high-throughput screening of potential inhibitors and for studying the domain's function.

Q2: What are the common stability issues encountered with fluorescently labeled JAK2 JH2 tracers?

Researchers may encounter several stability issues with fluorescently labeled JAK2 JH2 tracers, including:

  • Photobleaching: The irreversible loss of fluorescence upon exposure to light is a primary concern in fluorescence-based assays.

  • Protein Aggregation: The labeled JAK2 JH2 protein may aggregate, leading to inaccurate measurements and loss of function.

  • Fluorophore-induced changes: The attached fluorescent dye can sometimes alter the structure, function, or stability of the JAK2 JH2 protein.

  • Chemical Degradation: The tracer molecule itself can degrade due to factors like oxidation or hydrolysis, especially during storage.

  • Low Binding Affinity: Some fluorescent tracers may exhibit weak binding to the JAK2 JH2 domain, making them unsuitable for sensitive assays.

Q3: How does the choice of fluorophore impact the stability and performance of the JAK2 JH2 tracer?

The choice of fluorophore is critical and can significantly affect the tracer's performance:

  • Photostability: Different dyes have varying levels of resistance to photobleaching. Dyes like the Alexa Fluor and DyLight series are generally more photostable than older dyes like FITC.

  • Size and Hydrophobicity: Large and hydrophobic fluorophores are more likely to interfere with the protein's folding and function, potentially leading to aggregation or altered binding affinity.

  • Environmental Sensitivity: The fluorescence of some dyes can be sensitive to environmental factors such as pH and polarity, which could affect assay results.

  • Quantum Yield and Brightness: A higher quantum yield results in a brighter signal, which can allow for the use of lower tracer concentrations and reduced light exposure, thereby minimizing photobleaching.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with fluorescently labeled JAK2 JH2 tracers.

Problem 1: Rapid loss of fluorescent signal during measurement.

This is a classic sign of photobleaching.

  • Reduce Illumination Intensity: Use the lowest light intensity that provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the light source power.

  • Minimize Exposure Time: Reduce the duration of light exposure for each measurement. For time-lapse experiments, increase the interval between acquisitions.

  • Use Antifade Reagents: Incorporate commercial antifade reagents (e.g., ProLong Gold, VECTASHIELD) into the assay buffer. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.

  • Choose a More Photostable Fluorophore: If possible, use a tracer labeled with a more robust dye.

Problem 2: High background fluorescence.

High background can obscure the specific signal from the tracer-protein interaction.

  • Optimize Tracer Concentration: Use the lowest possible concentration of the fluorescent tracer that still yields a good signal window.

  • Ensure Purity of Labeled Protein: Unbound free dye in the protein preparation can contribute significantly to background fluorescence. Ensure the labeled protein is properly purified to remove any free dye.

  • Check Buffer Components: Some buffer components may be autofluorescent. Test the buffer alone to rule out this possibility.

Problem 3: Inconsistent or non-reproducible results.

This can stem from a variety of stability issues.

  • Prevent Protein Aggregation:

    • Store the labeled JAK2 JH2 protein at an appropriate concentration (generally >1 mg/mL for storage) and in an optimized buffer.

    • Include additives like glycerol (10-50%) in the storage buffer to act as a cryoprotectant and prevent aggregation during freeze-thaw cycles.

    • Avoid repeated freeze-thaw cycles by aliquoting the protein into single-use vials.

  • Maintain Protein Integrity:

    • Store the protein at -80°C for long-term storage.

    • Include reducing agents like DTT or β-mercaptoethanol (1-5 mM) in the storage buffer to prevent oxidation of cysteine residues.

    • Add protease inhibitors to the buffer during purification and storage to prevent proteolytic degradation.

  • Verify Tracer Stability: Ensure the fluorescent tracer has been stored correctly, protected from light, and is within its expiration date.

Quantitative Data Summary

The following table summarizes the dissociation constants (Kd) for different fluorescent tracers developed for the JAK2 JH2 domain. A lower Kd value indicates a higher binding affinity.

Tracer IDFluorophoreJAK2 JH2 Kd (µM)Reference
BODIPY-ATP (4)BODIPY7
Tracer 5Fluorescein0.2
Tracer 6Fluorescein~0.2
JH2 Probe 1Not SpecifiedNot Specified

Note: The specific chemical structures of "Tracer 5", "Tracer 6", and "JH2 Probe 1" are proprietary to the developers.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for JAK2 JH2 Inhibitor Screening

This protocol is adapted from competitive FP assays described for determining the binding affinities of small molecules to the JAK2 JH2 domain.

Materials:

  • Purified, fluorescently labeled this compound (e.g., Tracer 5)

  • Purified recombinant human JAK2 JH2 protein

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (inhibitors) dissolved in DMSO

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Dilute the JAK2 JH2 protein and the fluorescent tracer to the desired concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for a high-affinity tracer.

    • Prepare a serial dilution of the test compounds in DMSO. Then, dilute them further into the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to avoid interference.

  • Assay Setup:

    • Add a small volume (e.g., 5 µL) of the test compound dilutions to the wells of the 384-well plate.

    • Include control wells:

      • Negative control (no protein): Tracer and buffer only.

      • Positive control (no inhibitor): Tracer, protein, and buffer with DMSO.

    • Add the JAK2 JH2 protein solution (e.g., 5 µL) to all wells except the negative controls.

    • Add the fluorescent tracer solution (e.g., 5 µL) to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light during incubation.

  • Measurement:

    • Measure the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • The data can be used to calculate the IC50 value for each test compound, which represents the concentration of inhibitor required to displace 50% of the bound tracer.

Visualizations

experimental_workflow Fluorescence Polarization Assay Workflow prep Reagent Preparation (Tracer, Protein, Compounds) setup Assay Plate Setup (Add Compounds, Protein, Tracer) prep->setup incubate Incubation (Room Temp, Protected from Light) setup->incubate measure FP Measurement (Microplate Reader) incubate->measure analyze Data Analysis (IC50 Calculation) measure->analyze

Caption: A simplified workflow for a JAK2 JH2 fluorescence polarization assay.

troubleshooting_logic Troubleshooting Logic for Unstable Signal start Unstable/Fading Fluorescent Signal is_rapid Is the signal loss rapid during measurement? start->is_rapid photobleaching Likely Photobleaching is_rapid->photobleaching Yes is_inconsistent Are results inconsistent between experiments? is_rapid->is_inconsistent No solutions1 Solutions: - Reduce light intensity - Minimize exposure time - Use antifade reagents photobleaching->solutions1 degradation Possible Protein/Tracer Degradation or Aggregation is_inconsistent->degradation Yes solutions2 Solutions: - Check storage conditions (-80°C) - Aliquot to avoid freeze-thaw - Use fresh reagents - Add stabilizers/reducing agents degradation->solutions2

Caption: A troubleshooting decision tree for unstable fluorescent signals.

References

Technical Support Center: Overcoming Interference in Cellular JAK2 JH2 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers identify and mitigate interference in cellular assays targeting the JAK2 JH2 pseudokinase domain.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in cellular JAK2 JH2 assays?

Common sources of interference include:

  • Off-target effects: Compounds may inhibit other kinases or cellular proteins, leading to indirect effects on the signaling pathway being studied.

  • Compound promiscuity and non-specific interactions: Some compounds can interact with multiple proteins without specificity, often due to properties like aggregation.

  • Assay artifacts: The compound may interfere with the assay technology itself, such as luciferase or fluorescence-based readouts.

  • Cellular toxicity: High concentrations of a compound can lead to cell death, which can be misinterpreted as a specific inhibitory effect.

Q2: My compound shows activity in my primary cellular assay, but I suspect it's not a true JAK2 JH2 inhibitor. What should I do first?

The first step is to perform orthogonal assays to confirm the mechanism of action. This involves using different experimental setups to verify the initial results. For example, if your primary assay is a reporter gene assay, you could use a direct measure of protein phosphorylation (e.g., Western blot) as a secondary assay.

Q3: How can I differentiate between an allosteric JAK2 JH2 inhibitor and a compound that is simply interfering with the assay?

True allosteric inhibitors will often display specific biochemical and biophysical profiles. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can confirm direct binding to the JAK2 JH2 domain. Additionally, a genuine allosteric inhibitor should demonstrate a clear structure-activity relationship (SAR) in medicinal chemistry follow-up studies.

Troubleshooting Guide

Problem 1: High Hit Rate or Inconsistent Results in Primary Screen

High hit rates or poor reproducibility can be indicative of non-specific compound activity or assay artifacts.

Possible Causes & Solutions

CauseRecommended Action
Compound Aggregation Include a detergent like Triton X-100 (0.01%) in the assay buffer to disrupt aggregates. Perform dynamic light scattering (DLS) on compounds to identify aggregators.
Interference with Readout Run a counterscreen without the target protein or cells to see if the compound directly affects the detection reagents (e.g., luciferase, fluorescent probes).
Cellular Toxicity Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to ensure the observed effect is not due to cell death.
Problem 2: Promising Biochemical Hit Fails in Cellular Assays

A compound that shows good activity against the isolated JAK2 JH2 protein but has no effect in a cellular context may have poor cell permeability or be subject to efflux.

Possible Causes & Solutions

CauseRecommended Action
Poor Cell Permeability Assess compound permeability using a parallel artificial membrane permeability assay (PAMPA).
Active Efflux Use cell lines that overexpress specific efflux pumps (e.g., P-gp) to determine if the compound is a substrate. Co-incubation with known efflux pump inhibitors can also be informative.
Rapid Metabolism Incubate the compound with liver microsomes to assess its metabolic stability.

Experimental Protocols

Protocol 1: Counterscreen for Luciferase Interference

This protocol is designed to identify compounds that directly inhibit the luciferase enzyme commonly used in reporter assays.

Methodology

  • Prepare a standard reaction buffer used in your primary assay, but omit the cell lysate.

  • Add the luciferase substrate (e.g., luciferin) and ATP to the buffer.

  • Dispense the mixture into a multi-well plate.

  • Add your test compounds at the same concentrations used in your primary screen.

  • Add a purified, recombinant luciferase enzyme to each well to initiate the reaction.

  • Incubate for 10 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Analysis: Compounds that show a decrease in luminescence in this cell-free system are likely luciferase inhibitors and should be flagged as potential false positives.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a compound with JAK2 in a cellular environment.

Methodology

  • Culture cells to 80-90% confluency.

  • Treat one set of cells with your test compound and another with a vehicle control for a specified time.

  • Harvest the cells and lyse them.

  • Divide the lysate from each treatment group into several aliquots.

  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction) and analyze the amount of soluble JAK2 protein by Western blot or ELISA.

  • Analysis: A genuine JAK2 JH2 binder will stabilize the protein, leading to more soluble JAK2 at higher temperatures compared to the vehicle control. This results in a "thermal shift."

Representative CETSA Data

Temperature% Soluble JAK2 (Vehicle)% Soluble JAK2 (Compound X)
45°C100%100%
50°C95%98%
55°C70%92%
60°C40%75%
65°C15%50%
70°C5%20%

Visual Guides

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_Kinase JAK2 (JH1 Kinase Domain) Receptor->JAK2_Kinase assoc. Receptor->JAK2_Kinase Activates JAK2_Pseudo JAK2 (JH2 Pseudokinase) Receptor->JAK2_Pseudo STAT STAT JAK2_Kinase->STAT Phosphorylates JAK2_Pseudo->JAK2_Kinase Inhibits (Allosteric) Cytokine Cytokine Cytokine->Receptor Binds STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Caption: Simplified JAK/STAT signaling pathway highlighting the inhibitory role of the JH2 pseudokinase domain on the JH1 kinase domain.

Assay_Workflow start Start: Compound Library primary_screen Primary Cellular Assay (e.g., Reporter Gene) start->primary_screen hit_id Identify Initial Hits primary_screen->hit_id counterscreen Counterscreens (Luciferase, Cytotoxicity) hit_id->counterscreen Active false_pos Eliminate False Positives counterscreen->false_pos false_pos->hit_id Failed ortho_assay Orthogonal Cellular Assay (e.g., pSTAT Western Blot) false_pos->ortho_assay Passed confirm_activity Confirm On-Target Activity ortho_assay->confirm_activity confirm_activity->hit_id Failed biophys_assay Biophysical Assay (CETSA, SPR, ITC) confirm_activity->biophys_assay Passed confirm_binding Confirm Direct Binding to JAK2 JH2 biophys_assay->confirm_binding confirm_binding->hit_id Failed validated_hit Validated Hit for Lead Op confirm_binding->validated_hit Passed

Caption: Experimental workflow for identifying and validating true JAK2 JH2 inhibitors while eliminating false positives.

Troubleshooting_Tree start Inconsistent Cellular Activity Observed q1 Is the effect dose-dependent? start->q1 a1_yes Run cytotoxicity assay q1->a1_yes Yes a1_no Possible compound aggregation or assay artifact q1->a1_no No q2 Is the compound toxic at active concentrations? a1_yes->q2 sol_agg Add detergent (e.g., 0.01% Triton X-100) Run counterscreen vs. detection tech a1_no->sol_agg a2_yes Toxicity is masking true effect. Re-test at non-toxic concentrations. q2->a2_yes Yes a2_no Verify on-target effect q2->a2_no No sol_target Use orthogonal assay (e.g., pSTAT Western) Perform target engagement (e.g., CETSA) a2_no->sol_target q3 Does CETSA confirm target engagement? sol_target->q3 a3_yes Confirmed on-target cellular activity. q3->a3_yes Yes a3_no Likely off-target effect or poor permeability. Test permeability (PAMPA) and for efflux. q3->a3_no No

Technical Support Center: Refining Protein Purification for JAK2 JH2 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of the JAK2 JH2 (pseudokinase) domain. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in obtaining high-quality, soluble JAK2 JH2 protein for downstream assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of the JAK2 JH2 domain and why is it important?

The Janus Kinase 2 (JAK2) protein is a critical component of the JAK-STAT signaling pathway, which regulates essential cellular processes like cell proliferation, hematopoiesis, and immune responses.[1] JAK2 contains a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). While initially thought to be inactive, the JH2 domain is now understood to be an active dual-specificity kinase that negatively regulates the activity of the JH1 domain.[2][3] Disease-causing mutations, such as the V617F mutation found in myeloproliferative neoplasms (MPNs), often occur in the JH2 domain, disrupting its inhibitory function and leading to hyperactivation of JAK2.[4][5] This makes the JH2 domain a key target for therapeutic drug development.

Q2: What are the main challenges in purifying recombinant JAK2 JH2?

Purifying the JAK2 JH2 domain is often challenging due to its tendency to aggregate and its low solubility when expressed recombinantly. Researchers have reported that even when expressed in soluble form in insect cells, the protein can show signs of aggregation during purification, which hinders downstream applications like crystallography. Additionally, like any affinity-tagged protein purification, co-purification of host cell contaminants is a common issue that requires careful optimization of chromatography steps.

Q3: Which expression system is recommended for JAK2 JH2?

The baculovirus expression system using insect cells (such as Spodoptera frugiperda Sf9 cells) is frequently reported for producing soluble and functional JAK2 JH2 domains. This system is often preferred over bacterial expression for complex eukaryotic proteins as it provides better protein folding and post-translational modifications.

Q4: What affinity tags are commonly used for JAK2 JH2 purification?

C-terminal 6xHis-tags (hexahistidine tags) are commonly used for the purification of JAK2 JH2 constructs. This allows for efficient capture using Immobilized Metal Affinity Chromatography (IMAC). GST (glutathione S-transferase) tags have also been used. A C-terminal tag is often advantageous as it ensures that only full-length protein is purified.

Experimental Workflow and Signaling Pathway

JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by cytokine binding to its receptor, leading to JAK2 activation and subsequent phosphorylation of STAT proteins, which then regulate gene transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_inactive Cytokine Receptor (Inactive Dimer) JAK2_inactive JAK2 Receptor_active Cytokine Receptor (Active Dimer) Receptor_inactive->Receptor_active Cytokine Binding JAK2_active P-JAK2-P JAK2_inactive->JAK2_active trans-phosphorylation STAT_inactive STAT STAT_active P-STAT-P (Dimer) STAT_inactive->STAT_active Phosphorylation by P-JAK2-P DNA DNA STAT_active->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription

Caption: Overview of the canonical JAK-STAT signaling cascade.

General Protein Purification Workflow

A typical workflow for purifying His-tagged JAK2 JH2 involves expression in Sf9 cells, lysis, affinity capture, and a final polishing step to remove aggregates and contaminants.

Purification_Workflow Expr Baculovirus Transfection of Sf9 Cells Harvest Cell Harvest (48h post-transfection) Expr->Harvest Lysis Cell Lysis (Sonication/Detergent) Harvest->Lysis Clarify Centrifugation (Remove Debris) Lysis->Clarify IMAC IMAC Capture (Ni-NTA Resin) Clarify->IMAC Wash Wash Steps (Remove Non-specific Binders) IMAC->Wash Elute Elution (Imidazole Gradient) Wash->Elute Polish Polishing Step (Size Exclusion Chromatography) Elute->Polish QC QC Analysis (SDS-PAGE, Assay) Polish->QC

Caption: Standard experimental workflow for JAK2 JH2 purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Problem Area: Low Protein Yield

Q: My final yield of purified JAK2 JH2 is very low. What are the potential causes and solutions?

A: Low protein yield can stem from issues in expression, lysis, or purification. Consider the following:

  • Suboptimal Expression: Ensure Sf9 cells were healthy and at the correct density (2.5–4.0 x 10^6 cells/mL) before transfection. Verify the integrity of your baculovirus stock.

  • Inefficient Lysis: Ensure complete cell disruption. Use a combination of sonication and a well-formulated lysis buffer containing detergents (if compatible with downstream assays) and protease inhibitors.

  • Protein Loss During IMAC:

    • Slow Flow Rate: During lysate application, use a slower flow rate to maximize the binding of the His-tagged protein to the resin.

    • Insufficient Resin: Ensure you are using an adequate volume of Ni-NTA resin for your expected expression level.

    • Premature Elution: Low concentrations of imidazole in wash buffers can strip weakly bound target protein. Test a range of imidazole concentrations (e.g., 10-40 mM) to find the optimal balance between removing contaminants and retaining your protein.

Problem Area: Protein Insolubility and Aggregation

Q: A large portion of my JH2 protein is in the insoluble pellet after lysis. How can I improve solubility?

A: Protein insolubility is a common hurdle. Here are several strategies to enhance solubility:

  • Lower Expression Temperature: After transfection, reduce the incubation temperature of the Sf9 cells from 27°C to a lower temperature (e.g., 18-25°C). This slows down protein synthesis, allowing more time for proper folding.

  • Modify the Construct: The wild-type JH2 domain has exposed hydrophobic residues that can promote aggregation. Creating mutations to replace these residues (e.g., W659A, W777A, F794H) has been shown to significantly improve solubility and behavior during purification without abolishing activity.

  • Optimize Lysis Buffer:

    • Additives: Include additives like glycerol (10-20%) and non-ionic detergents in the lysis buffer to help stabilize the protein.

    • Reducing Agents: Maintain a reducing environment by including agents like TCEP (0.25-0.5 mM) or DTT to prevent disulfide-mediated aggregation.

    • Salt Concentration: Use an adequate salt concentration (e.g., 300-500 mM NaCl) to minimize non-specific ionic interactions.

Q: My purified JH2 protein looks good on a gel but aggregates over time. How can I prevent this?

A: This indicates an issue with buffer composition or protein concentration.

  • Final Buffer Composition: The final storage buffer is critical. A common formulation includes 20 mM Tris pH 8.0-8.5, a reducing agent (e.g., 0.5 mM TCEP), and glycerol (10-20%) for cryoprotection.

  • Size Exclusion Chromatography (SEC): An SEC (gel filtration) step is highly effective at removing existing aggregates and oligomers from the final protein preparation.

  • Concentration: Avoid over-concentrating the protein. Determine the maximum soluble concentration empirically.

  • Storage: Aliquot the purified protein into small volumes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Problem Area: Low Purity and Contamination

Q: My eluted protein contains many other bands on an SDS-PAGE gel. How can I improve purity?

A: Contamination in IMAC is often due to host proteins with surface-exposed histidines or metal-binding motifs.

  • Optimize Wash Steps: This is the most critical step for removing contaminants.

    • Increase Wash Volume: Wash the resin with at least 10-20 column volumes of wash buffer.

    • Increase Imidazole: Perform step-washes with increasing concentrations of imidazole (e.g., 20 mM, then 40 mM) to progressively remove weakly bound contaminants before eluting your target protein (typically at 250-300 mM imidazole).

  • Add a Second Purification Step: A single affinity step is rarely sufficient for high purity.

    • Size Exclusion Chromatography (SEC): This is an excellent second step to separate your monomeric protein from contaminants of different sizes and aggregates.

    • Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on charge. One study reported using anion-exchange chromatography after Ni-NTA affinity purification of JH2.

  • Change Metal Ion: Cobalt-based IMAC resins often provide higher purity than nickel resins, although sometimes with a lower yield. This can be an effective way to reduce specific contaminants.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_purity Purity Issue cluster_yield Yield Issue cluster_solubility Solubility/Aggregation Issue start Problem with Purification purity_check Contaminants on SDS-PAGE? start->purity_check yield_check Low Final Yield? start->yield_check sol_check Protein in Pellet or Aggregating? start->sol_check purity_sol1 Optimize IMAC Wash: - Increase Imidazole - Increase Volume purity_check->purity_sol1 Yes purity_check->yield_check No purity_sol2 Add 2nd Step: - Size Exclusion (SEC) - Ion Exchange (IEX) purity_sol1->purity_sol2 purity_sol3 Switch to Cobalt (Co2+) Resin purity_sol2->purity_sol3 yield_sol1 Check Expression: - Cell Health/Density - Virus Titer yield_check->yield_sol1 Yes yield_check->sol_check No yield_sol2 Improve Lysis Efficiency yield_sol1->yield_sol2 yield_sol3 Optimize IMAC Binding: - Slow Flow Rate yield_sol2->yield_sol3 sol_sol1 Optimize Expression: - Lower Temperature sol_check->sol_sol1 Yes sol_sol2 Mutagenesis: - Mutate W659, W777, etc. sol_sol1->sol_sol2 sol_sol3 Optimize Buffers: - Add Glycerol, TCEP - Use SEC for polishing sol_sol2->sol_sol3

Caption: A decision tree for troubleshooting common JH2 purification issues.

Quantitative Data Summary

The following tables summarize key quantitative parameters found in the literature to guide experimental setup.

Table 1: Example Buffer Compositions for JAK2 JH2 Purification

StepBuffer ComponentConcentrationPurposeReference
Lysis Tris-HCl, pH 8.020 mMBuffering agent
NaCl500 mMReduce non-specific ionic interactions
Glycerol20%Protein stabilization, cryoprotectant
TCEP0.25 - 0.5 mMReducing agent, prevents oxidation
Protease InhibitorsVariesPrevent protein degradation
Final Storage Tris-HCl, pH 8.520 mMBuffering agent
TCEP0.5 mMReducing agent
Glycerol10%Cryoprotectant

Table 2: Binding Affinities of Ligands to JAK2 Domains

This data is crucial for researchers developing or using small molecule inhibitors for functional assays.

CompoundTarget DomainAssay TypeKd (μM)
Control Compound 1JAK2 JH2 (WT)Fluorescence Polarization0.456 ± 0.124
Control Compound 1JAK2 JH2 (WT)Microscale Thermophoresis0.489 ± 0.084
Compound 9JAK2 JH2 (WT)Fluorescence Polarization0.64
Compound 10JAK2 JH2 (WT)Fluorescence Polarization0.57
Compound 10JAK2 JH1Fluorescence Polarization42
JAK2 JH2 binder-1JAK2 JH2 (WT)Not Specified0.0371

Data synthesized from multiple sources.

Detailed Experimental Protocols

Protocol 1: Expression and Lysis of His-tagged JAK2 JH2

This protocol is adapted from methodologies described for expression in Sf9 insect cells.

  • Cell Culture: Grow Sf9 cells in a suitable insect cell culture medium (e.g., HyClone SFX-Insect) to a density of 2.5–4.0 x 10^6 cells/mL.

  • Transfection: Transfect the cells with the P3 baculovirus stock containing the C-terminally His-tagged JAK2 JH2 construct (residues ~536-812). Consider using a construct with solubility-enhancing mutations (W659A, W777A, F794H) if aggregation is a concern.

  • Incubation: Incubate the cell culture for 48 hours at 27°C. For potentially insoluble proteins, consider reducing the temperature to 18-25°C post-transfection.

  • Harvest: Harvest the cells by centrifugation at ~4000 rpm for 30 minutes. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (20 mM Tris pH 8.0, 500 mM NaCl, 20% glycerol, 0.5 mM TCEP, 1x cOmplete EDTA-free protease inhibitor cocktail).

  • Disruption: Lyse the cells on ice using sonication.

  • Clarification: Centrifuge the lysate at high speed (e.g., >14,000 rpm) for 45-60 minutes at 4°C to pellet insoluble debris. Collect the supernatant, which contains the soluble protein fraction.

Protocol 2: IMAC and Size Exclusion Chromatography

This protocol outlines the purification from the soluble lysate.

  • Resin Equilibration: Equilibrate a Ni-NTA affinity column with Lysis Buffer (without protease inhibitors).

  • Binding: Apply the clarified supernatant to the equilibrated column at a low flow rate (e.g., 0.5-1.0 mL/min) to allow for efficient binding.

  • Wash 1 (Low Imidazole): Wash the column with at least 10 column volumes of Wash Buffer 1 (Lysis Buffer + 20 mM Imidazole).

  • Wash 2 (Medium Imidazole): (Optional but recommended) Wash with 5-10 column volumes of Wash Buffer 2 (Lysis Buffer + 40-50 mM Imidazole) to remove more tightly bound contaminants.

  • Elution: Elute the target protein using a step or linear gradient of Elution Buffer (Lysis Buffer + 250-500 mM Imidazole). Collect fractions and analyze by SDS-PAGE.

  • Pooling and Concentration: Pool the purest fractions containing JAK2 JH2. Concentrate the pooled fractions using an appropriate centrifugal filter device (e.g., Amicon Ultra with a 10 kDa MWCO).

  • Size Exclusion Chromatography (SEC):

    • Equilibrate an SEC column (e.g., Superdex 75 or Superdex 200) with the final SEC Buffer (e.g., 20 mM Tris pH 8.5, 150 mM NaCl, 10% glycerol, 0.5 mM TCEP).

    • Load the concentrated protein onto the column.

    • Collect fractions corresponding to the monomeric peak of JAK2 JH2 (~33 kDa).

  • Final QC and Storage: Verify the purity of the final protein pool by SDS-PAGE. Measure the concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

References

addressing non-specific binding in JAK2 JH2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the JAK2 JH2 domain, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the JAK2 JH2 domain and why is it a target of interest?

The Janus kinase 2 (JAK2) protein is a non-receptor tyrosine kinase crucial for signal transduction from cytokine receptors to the nucleus via the JAK-STAT pathway. It comprises a kinase domain (JH1) and a pseudokinase domain (JH2). The JH2 domain, despite its limited catalytic activity, plays a critical regulatory role over the JH1 domain. Mutations in the JH2 domain, such as the V617F mutation, are linked to myeloproliferative neoplasms, making it a significant target for drug development.

Q2: What are the common causes of non-specific binding in JAK2 JH2 experiments?

Non-specific binding in JAK2 JH2 experiments can arise from several factors:

  • Hydrophobic and Electrostatic Interactions: Proteins and ligands can non-specifically adhere to assay surfaces (e.g., microplates, beads) or other proteins due to hydrophobic or ionic interactions.

  • Suboptimal Buffer Composition: Incorrect pH, low ionic strength, or the absence of appropriate detergents in lysis, wash, and assay buffers can promote non-specific binding.

  • Inadequate Blocking: Insufficient blocking of non-specific sites on solid supports (e.g., beads, ELISA plates) can lead to high background signals.

  • Antibody Cross-Reactivity: Primary or secondary antibodies may cross-react with other proteins in the lysate, leading to the detection of non-target bands in immunoprecipitation and Western blot experiments.

  • High Protein Concentration: Overly concentrated cell lysates can increase the likelihood of random protein-protein interactions.

Q3: How can I minimize non-specific binding in my co-immunoprecipitation (Co-IP) experiment for JAK2 JH2?

To minimize non-specific binding in a JAK2 JH2 Co-IP experiment, consider the following:

  • Optimize Lysis and Wash Buffers: Use a lysis buffer with a physiological pH and salt concentration (e.g., 150 mM NaCl). Include a mild non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40). Increase the stringency of your wash buffers by moderately increasing the salt and/or detergent concentration.

  • Pre-clear the Lysate: Before adding your specific antibody, incubate the cell lysate with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.

  • Use a Blocking Agent: Block the beads with a protein solution like Bovine Serum Albumin (BSA) or normal serum before adding the cell lysate.

  • Include Proper Controls: Always include an isotype control (a non-specific IgG from the same species as your primary antibody) to differentiate between specific and non-specific binding to the antibody. A "beads-only" control can identify proteins that bind directly to the beads.

Troubleshooting Guides

Issue 1: High Background in Co-Immunoprecipitation (Co-IP) / Western Blot

Possible Causes and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
High background in all lanes (including controls) 1. Insufficient blocking of beads: Unoccupied sites on the beads bind proteins non-specifically. 2. Inadequate washing: Non-specifically bound proteins are not sufficiently removed. 3. Cell lysate is too concentrated: High protein concentration increases random interactions.1. Increase the concentration or incubation time with the blocking agent (e.g., 1-5% BSA). 2. Increase the number of wash steps (from 3 to 5) and/or the volume of wash buffer. Consider increasing the stringency of the wash buffer (see table below). 3. Reduce the total amount of protein lysate used in the IP reaction.
Bands present in the isotype control lane 1. Non-specific binding to the antibody Fc region: Cellular proteins are binding to the constant region of the antibody. 2. Cross-reactivity of the isotype control antibody: The control antibody is not truly non-specific.1. Pre-clear the lysate with a non-specific IgG of the same isotype. 2. Ensure the isotype control is from a non-immunized animal and has been validated for IP.
Bands present in the beads-only control lane Proteins are binding directly to the beads: Certain proteins have a high affinity for the bead matrix.1. Perform a thorough pre-clearing step with beads alone before the IP. 2. Block the beads with BSA or normal serum before adding the lysate. 3. Consider switching to a different type of bead (e.g., from agarose to magnetic).
Issue 2: Inconsistent Results in Fluorescence Polarization (FP) Assays

Possible Causes and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
High background fluorescence 1. Buffer components are autofluorescent. 2. Test compound is fluorescent. 1. Test the fluorescence of your buffer alone. If high, prepare fresh buffer with high-purity reagents. 2. Measure the fluorescence of your compound at the assay concentration in the absence of the tracer and protein. Subtract this value from your experimental readings.
No change in polarization upon protein addition 1. Protein is inactive or misfolded. 2. Tracer concentration is too high. 3. The fluorophore's mobility is unaffected by binding. 1. Verify protein integrity and activity using another method (e.g., SDS-PAGE, kinase assay). 2. Optimize the tracer concentration to be at or below its Kd for the protein. 3. Consider a different fluorescent label or a different labeling site on your tracer.
High variability between replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations. 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing after each reagent addition. 3. Allow all reagents to equilibrate to room temperature before starting the assay and maintain a constant temperature during incubation and reading.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of JAK2 JH2

This protocol provides a general framework for the immunoprecipitation of JAK2 to study its interactions involving the JH2 domain. Optimization may be required for specific cell lines and antibodies.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and centrifuge to pellet.

    • Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-Clearing:

    • Add 20-30 µL of Protein A/G beads to the cell lysate.

    • Incubate with rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.

  • Immunoprecipitation:

    • Add the primary antibody against JAK2 (or a tag if using a tagged protein) and an isotype control IgG to separate aliquots of the pre-cleared lysate.

    • Incubate with rotation for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of pre-blocked Protein A/G beads to each sample.

    • Incubate with rotation for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

    • Aspirate the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a slightly higher detergent or salt concentration).

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • The samples are now ready for analysis by SDS-PAGE and Western blotting.

Protocol 2: In Vitro Kinase Assay for JAK2 JH2

This protocol is for an in vitro autophosphorylation assay using [γ-³²P]ATP.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture containing purified JAK2 JH2 protein in kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Add the test compound or vehicle control and incubate for a specified time (e.g., 30 minutes) at 30°C.

  • Initiate Reaction:

    • Start the phosphorylation reaction by adding [γ-³²P]ATP (to a final concentration of ~10 µM).

    • Incubate for 30 minutes at 30°C.

  • Stop Reaction:

    • Terminate the reaction by adding 4X Laemmli sample buffer.

  • Analysis:

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated JAK2 JH2 by autoradiography.

Data Presentation

Table 1: Buffer Components for Reducing Non-Specific Binding

Buffer ComponentStandard ConcentrationHigh Stringency ConcentrationPurpose
Salt (NaCl) 150 mM250-500 mMReduces electrostatic interactions.
Non-ionic Detergent (Triton X-100, NP-40) 0.1 - 0.5% (v/v)0.5 - 1.0% (v/v)Reduces hydrophobic interactions.
Blocking Agent (BSA) 1 - 2% (w/v)3 - 5% (w/v)Blocks non-specific binding sites on surfaces.

Table 2: Binding Affinities of Selected Ligands to JAK2 JH2

CompoundAssay TypeBinding Affinity (Kd)Reference
JNJ-7706621FP0.456 ± 0.124 µM[1]
NVP-BSK805FP0.346 ± 0.034 µM[1]
Filgotinib (GLPG0634)FP0.2 µM[2]
BODIPY-ATPFP7 µM[2]
MANT-ATPSpectrofluorometry~1 µM[3]

Visualizations

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_activation cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) JAK2_active JAK2 (active) (trans-phosphorylation) Receptor->JAK2_active 2. Dimerization & JAK2 Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Receptor_p Phosphorylated Receptor JAK2_active->Receptor_p 3. Receptor Phosphorylation STAT_active STAT-P JAK2_active->STAT_active 5. STAT Phosphorylation STAT_inactive STAT (inactive) Receptor_p->STAT_inactive 4. STAT Recruitment (via SH2 domain) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 8. Gene Regulation

Caption: A simplified diagram of the JAK-STAT signaling pathway.

CoIP_Workflow Co-Immunoprecipitation Workflow start Start: Cell Culture lysis 1. Cell Lysis (Non-denaturing buffer) start->lysis preclear 2. Pre-clearing (with beads) lysis->preclear ip 3. Immunoprecipitation (Add specific Ab) preclear->ip capture 4. Immune Complex Capture (Add Protein A/G beads) ip->capture wash 5. Washing (Remove non-specific binders) capture->wash elute 6. Elution wash->elute analysis 7. Analysis (SDS-PAGE / Western Blot) elute->analysis end End: Data Interpretation analysis->end

Caption: A general workflow for a co-immunoprecipitation experiment.

Troubleshooting_Logic Troubleshooting Non-Specific Binding start High Background Signal? isotype_control Bands in Isotype Control? start->isotype_control Yes beads_only_control Bands in Beads-only Control? start->beads_only_control No isotype_control->beads_only_control No preclear_lysate Action: Pre-clear lysate with non-specific IgG isotype_control->preclear_lysate Yes block_beads Action: Block beads (BSA, serum) beads_only_control->block_beads Yes increase_wash Action: Increase wash stringency (more washes, higher salt/detergent) beads_only_control->increase_wash No re_evaluate Re-evaluate Results preclear_lysate->re_evaluate block_beads->re_evaluate increase_wash->re_evaluate

Caption: A logical workflow for troubleshooting non-specific binding.

References

Validation & Comparative

Validating Hits from a JAK2 JH2 Inhibitor Screen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecule inhibitors targeting the pseudokinase (JH2) domain of Janus kinase 2 (JAK2) represents a promising therapeutic strategy for myeloproliferative neoplasms (MPNs) and other diseases driven by aberrant JAK2 signaling. Unlike traditional ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain, JH2 inhibitors offer the potential for greater selectivity and a differentiated mechanism of action. Following a primary screen, rigorous validation of initial hits is crucial to identify genuine binders and characterize their biochemical and cellular activity. This guide provides a comparative framework for validating hits from a JAK2 JH2 inhibitor screen, outlining key experimental assays, presenting comparative data, and offering detailed protocols.

Comparison of a Selective JAK2 JH2 Inhibitor and a JAK2 JH1 Inhibitor

To illustrate the validation process, this guide compares a hypothetical selective JAK2 JH2 inhibitor with a well-characterized JAK2 JH1 inhibitor across a series of standard assays. The data presented below is a composite representation based on publicly available information for similar classes of compounds.

Assay TypeParameterSelective JAK2 JH2 InhibitorRepresentative JAK2 JH1 Inhibitor (e.g., Ruxolitinib)Interpretation
Biochemical Assays
Fluorescence Polarization (FP)Binding Affinity (Kd) to JAK2 JH2 50 nM >10,000 nMThe JH2 inhibitor shows strong and selective binding to the target domain, while the JH1 inhibitor does not bind to the JH2 domain.
Binding Affinity (Kd) to JAK2 JH1 >10,000 nM5 nM This confirms the selectivity of the JH2 inhibitor for its intended target and the potent binding of the JH1 inhibitor to the kinase domain.
Kinase Activity Assay (e.g., Kinase-Glo®)IC50 for JAK2 Kinase Activity 500 nM10 nM The JH1 inhibitor directly and potently inhibits the catalytic activity of JAK2. The JH2 inhibitor shows weaker, indirect inhibition of kinase activity, likely through allosteric modulation.
Kinase Selectivity PanelIC50 for JAK1, JAK3, TYK2 >5,000 nMJAK1: 15 nM, JAK3: 400 nM, TYK2: 20 nMThe JH2 inhibitor demonstrates high selectivity for JAK2 over other JAK family members. The JH1 inhibitor shows some cross-reactivity, particularly with JAK1.
Cellular Assays
pSTAT5 Western Blot (in JAK2-dependent cells)IC50 for pSTAT5 Inhibition 200 nM50 nM Both inhibitors effectively block downstream JAK2 signaling in a cellular context, with the JH1 inhibitor being more potent due to its direct enzymatic inhibition.
Cell Proliferation Assay (in JAK2V617F mutant cells)IC50 for Inhibition of Proliferation 300 nM80 nM The inhibition of cell proliferation correlates with the inhibition of JAK2 signaling. The JH1 inhibitor shows greater potency in this cellular model.
In Vivo Efficacy
Mouse Model of MPNReduction in Spleen Size Significant reduction at 50 mg/kgSignificant reduction at 20 mg/kgBoth compounds demonstrate in vivo efficacy. The JH2 inhibitor may require higher doses to achieve a similar therapeutic effect as the JH1 inhibitor.
Reduction of Mutant Allele Burden Potential for reduction with long-term treatmentLimited effect on allele burdenSome studies suggest that allosteric inhibitors of the JH2 domain may have a greater potential to reduce the malignant clone over time compared to direct kinase inhibitors.[1]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for validating hits from a JAK2 JH2 inhibitor screen.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibitor Action cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_JH2 JAK2 JH2 (Pseudokinase) Receptor->JAK2_JH2 2. Activation JAK2_JH1 JAK2 JH1 (Kinase) JAK2_JH2->JAK2_JH1 Allosteric Regulation STAT5 STAT5 JAK2_JH1->STAT5 3. Phosphorylation pSTAT5 pSTAT5 Dimer STAT5 Dimer pSTAT5->Dimer 4. Dimerization Gene Gene Transcription Dimer->Gene 5. Transcription Regulation Nucleus Nucleus JH2_Inhibitor JH2 Inhibitor JH2_Inhibitor->JAK2_JH2 Inhibits JH1_Inhibitor JH1 Inhibitor JH1_Inhibitor->JAK2_JH1 Inhibits

Caption: JAK-STAT pathway with inhibitor binding sites.

Validation_Workflow Workflow for Validating JAK2 JH2 Inhibitor Hits Screen Primary Screen Hits Biochem Biochemical Validation Screen->Biochem FP Fluorescence Polarization (FP) (Binding to JH2) Biochem->FP TSA Thermal Shift Assay (TSA) (Binding Confirmation) Biochem->TSA Kinase_Assay Kinase Activity Assay (Effect on JH1 activity) Biochem->Kinase_Assay Selectivity Kinase Selectivity Profiling (vs. JAK1, JAK3, TYK2, JH1) Biochem->Selectivity Cellular Cellular Validation Biochem->Cellular pSTAT pSTAT5 Western Blot (Target engagement) Cellular->pSTAT Proliferation Cell Proliferation Assay (Functional effect) Cellular->Proliferation InVivo In Vivo Validation Cellular->InVivo MPN_Model Mouse Model of MPN (Efficacy and PK/PD) InVivo->MPN_Model Lead Lead Candidate InVivo->Lead

Caption: A typical hit validation workflow.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accurate interpretation of validation assays.

Fluorescence Polarization (FP) Binding Assay for JAK2 JH2

This assay directly measures the binding of a hit compound to the JAK2 JH2 domain by competing with a fluorescently labeled tracer molecule.

Materials:

  • Purified recombinant human JAK2 JH2 protein

  • Fluorescently labeled tracer (e.g., a known JH2 ligand conjugated to a fluorophore)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to a 2X final concentration.

  • In a 384-well plate, add 10 µL of the 2X test compound dilution.

  • Prepare a 2X solution of JAK2 JH2 protein and the fluorescent tracer in assay buffer. The final concentration of the tracer should be at its Kd for the JH2 domain, and the protein concentration should be optimized to give a stable polarization signal.

  • Add 10 µL of the 2X protein/tracer mix to each well containing the test compound.

  • Include controls:

    • No inhibitor control: Wells with protein, tracer, and assay buffer with DMSO.

    • Tracer only control: Wells with tracer and assay buffer (no protein).

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure fluorescence polarization on a compatible plate reader (Excitation/Emission wavelengths will depend on the fluorophore used).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value, which can be converted to a Ki (binding affinity) using the Cheng-Prusoff equation.

Western Blot for Phosphorylated STAT5 (pSTAT5)

This cellular assay determines if the test compound can inhibit the downstream signaling of JAK2 by measuring the phosphorylation of its substrate, STAT5.

Materials:

  • JAK2-dependent cell line (e.g., HEL92.1.7, SET-2, or Ba/F3 cells expressing JAK2V617F)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pSTAT5 (Tyr694) and anti-total STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Seed the cells in appropriate culture plates and allow them to adhere or stabilize overnight.

  • Treat the cells with a serial dilution of the test compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).

  • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

  • Incubate the membrane with the primary anti-pSTAT5 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with the anti-total STAT5 antibody as a loading control.

  • Quantify the band intensities and calculate the IC50 for pSTAT5 inhibition.

Cell Proliferation Assay

This assay assesses the functional consequence of JAK2 inhibition by measuring the impact on the proliferation of JAK2-dependent cancer cell lines.

Materials:

  • JAK2V617F-positive cell line (e.g., HEL, UKE-1)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Luminometer or fluorescence plate reader

Protocol:

  • Seed the cells at an appropriate density in a 96-well plate and allow them to acclimate.

  • Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours under standard cell culture conditions.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure luminescence or fluorescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

In Vivo Efficacy in a Mouse Model of Myeloproliferative Neoplasm

This experiment evaluates the therapeutic potential of a lead compound in a living organism. A common model involves the transplantation of bone marrow from a JAK2V617F transgenic mouse into irradiated recipient mice, which then develop an MPN-like disease.

Protocol:

  • Establish the MPN mouse model.

  • Once the disease is established (e.g., elevated hematocrit, splenomegaly), randomize the mice into treatment and vehicle control groups.

  • Administer the test compound and vehicle control daily via an appropriate route (e.g., oral gavage).

  • Monitor the health of the mice and measure disease parameters such as body weight, complete blood counts, and spleen size at regular intervals.

  • At the end of the study, harvest tissues (spleen, bone marrow, peripheral blood) for further analysis, such as histology, flow cytometry for hematopoietic stem and progenitor cell populations, and determination of the JAK2V617F allele burden by quantitative PCR.

  • Analyze the data to determine if the compound ameliorates the disease phenotype (e.g., reduces spleen size, normalizes blood counts) and assess its effect on the underlying malignant clone.

By systematically applying these validation assays, researchers can confidently identify and characterize promising JAK2 JH2 inhibitor hits, paving the way for the development of novel and effective therapies for MPNs and other related disorders.

References

Orthogonal Assays to Confirm JAK2 JH2 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the binding of small molecules to the pseudokinase domain (JH2) of Janus kinase 2 (JAK2) is a critical step in the development of novel therapeutics. The JH2 domain plays a key regulatory role in JAK2 function, and its modulation presents a promising strategy for treating myeloproliferative neoplasms and other diseases. This guide provides an objective comparison of various orthogonal assays used to validate and characterize the binding of compounds to the JAK2 JH2 domain, supported by experimental data and detailed protocols.

The JAK family of non-receptor tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2, are central to cytokine signaling pathways.[1] Each JAK protein contains a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). While the JH2 domain has little to no catalytic activity, it allosterically regulates the JH1 domain's function.[1] Mutations in the JH2 domain, such as the prevalent V617F mutation in JAK2, can lead to constitutive kinase activation and are hallmarks of various cancers.[2][3] Therefore, selectively targeting the ATP-binding site of the JAK2 JH2 domain is a key therapeutic strategy.[4]

To rigorously validate the binding of potential inhibitors to the JAK2 JH2 domain, a multi-faceted approach employing orthogonal assays is essential. This ensures that the observed binding is specific and not an artifact of a single experimental technique. This guide details several widely used biochemical and biophysical assays, outlining their principles, protocols, and comparative advantages.

Comparison of JAK2 JH2 Binding Assays

The following table summarizes the key quantitative parameters and characteristics of various assays used to confirm and quantify the binding of ligands to the JAK2 JH2 domain.

Assay TypePrincipleTypical ReadoutThroughputKey AdvantagesKey Disadvantages
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled tracer upon displacement by a test compound.IC50, KdHighHomogeneous, rapid, and suitable for high-throughput screening (HTS).Requires a suitable fluorescent probe; potential for interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the disruption of FRET between a donor (e.g., Europium) and an acceptor (e.g., Alexa Fluor 647) on a tracer when displaced by a test compound.IC50HighHigh sensitivity, low background, and robust for HTS.Requires specific labeled reagents; potential for FRET interference.
Isothermal Titration Calorimetry (ITC) Directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile.Kd, ΔH, ΔSLowLabel-free, provides detailed thermodynamic information (enthalpy and entropy).Requires large amounts of pure protein and compound; low throughput.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.KdMediumLow sample consumption; can be performed in complex solutions.Requires a fluorescently labeled binding partner or relies on intrinsic tryptophan fluorescence.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature (Tm) of a protein upon ligand binding.ΔTmHighLabel-free (using fluorescent dyes that bind to unfolded protein); suitable for HTS.Provides information on stabilization, not direct binding affinity; some compounds may not induce a significant thermal shift.
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.Kd, kon, koffMediumLabel-free, provides real-time kinetic data (on- and off-rates).Requires protein immobilization, which can affect its conformation; potential for mass transport limitations.
Cell-Based Assays (e.g., pSTAT5, Reporter Assays) Indirectly measure target engagement by quantifying the downstream signaling effects of JAK2 inhibition in a cellular context.IC50HighPhysiologically relevant; assesses cell permeability and functional activity.Indirect measure of binding; can be influenced by off-target effects.

Experimental Protocols and Workflows

Detailed methodologies for the key assays are provided below, along with visual representations of the experimental workflows.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a widely used, robust method for quantifying binding interactions in solution. The assay relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tracer's movement is restricted, leading to an increase in fluorescence polarization. Competitive binding assays are performed where a test compound displaces the tracer from the protein, causing a decrease in polarization.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent tracer (e.g., a fluorescein-conjugated known binder) in an appropriate buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100).

    • Prepare a stock solution of purified recombinant JAK2 JH2 protein in the same buffer.

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Preparation:

    • In a 384-well microplate, add the test compound dilutions.

    • Add the JAK2 JH2 protein to all wells except the negative control.

    • Add the fluorescent tracer to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes to 20 hours, depending on the kinetics of binding).

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • The raw polarization data is converted to percent inhibition.

    • IC50 values are determined by fitting the data to a four-parameter logistic equation. Kd values can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tracer Fluorescent Tracer Plate Mix in 384-well Plate Tracer->Plate Protein JAK2 JH2 Protein Protein->Plate Compound Test Compound Compound->Plate Incubate Incubate Plate->Incubate Read Measure FP Incubate->Read Inhibition Calculate % Inhibition Read->Inhibition IC50 Determine IC50/Kd Inhibition->IC50

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays, such as the LanthaScreen™ Eu Kinase Binding Assay, offer high sensitivity and are less prone to interference from compound fluorescence. This assay format utilizes a long-lifetime europium (Eu) chelate as a donor fluorophore, typically on an antibody that binds to the protein of interest, and a red-shifted acceptor fluorophore (e.g., Alexa Fluor 647) on a tracer molecule. When the tracer binds to the protein, the donor and acceptor are brought into proximity, resulting in FRET. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the acceptor signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound in kinase buffer.

    • Prepare a 3X mixture of the JAK2 JH1-JH2 protein and the Eu-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor 647-labeled tracer in kinase buffer.

  • Assay Plate Preparation:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation and Measurement:

    • Incubate the plate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TRFRET_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (3X) Plate Combine in Plate Compound->Plate Kinase_Ab JAK2-Ab Mix (3X) Kinase_Ab->Plate Tracer Tracer (3X) Tracer->Plate Incubate Incubate (1 hr) Plate->Incubate Read Read TR-FRET Signal Incubate->Read Ratio Calculate Emission Ratio Read->Ratio IC50 Determine IC50 Ratio->IC50

Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a comprehensive thermodynamic characterization of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the purified JAK2 JH2 protein and the test compound into the same buffer to minimize buffer mismatch effects.

    • Thoroughly degas the solutions.

    • Determine the accurate concentrations of the protein and ligand.

  • ITC Experiment:

    • Load the JAK2 JH2 protein into the sample cell of the calorimeter.

    • Load the test compound into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, ΔS).

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein JAK2 JH2 in Cell Titration Titrate Ligand into Protein Protein->Titration Ligand Compound in Syringe Ligand->Titration Heat Measure Heat Change Titration->Heat Isotherm Generate Binding Isotherm Heat->Isotherm Fit Fit Data to Model Isotherm->Fit Params Determine Kd, ΔH, ΔS, n Fit->Params

Signaling Pathway Context

The binding of ligands to the JAK2 JH2 domain occurs within the broader context of the JAK-STAT signaling pathway. This pathway is initiated by cytokine binding to their cognate receptors, leading to receptor dimerization and JAK2 activation. Activated JAK2 then phosphorylates downstream STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression. The V617F mutation in the JH2 domain leads to constitutive activation of this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 (JH1-JH2) Receptor->JAK2 2. Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Gene Target Gene Expression pSTAT_dimer->Gene 5. Nuclear Translocation & Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor JH2 Inhibitor Inhibitor->JAK2 Inhibition

Conclusion

Confirming the binding of small molecules to the JAK2 JH2 domain requires a rigorous and multi-pronged approach. No single assay is sufficient to fully characterize a binding event. Fluorescence-based assays like FP and TR-FRET are excellent for initial high-throughput screening to identify potential binders. Subsequently, orthogonal, label-free biophysical methods such as ITC, MST, and TSA should be employed to confirm these hits and provide deeper insights into the binding thermodynamics and kinetics. Finally, cell-based assays are crucial to translate the biochemical binding affinity into a functional cellular response. By utilizing a combination of these orthogonal assays, researchers can confidently identify and characterize selective and potent modulators of the JAK2 JH2 domain for the development of next-generation therapeutics.

References

A Comparative Guide to Compound Binding Affinities for Wild-Type vs. V617F Mutant JAK2 JH2 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of small molecule interactions with the JAK2 pseudokinase domain, providing key data and methodologies to inform novel therapeutic strategies.

The Janus kinase 2 (JAK2) protein is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in hematopoiesis. The V617F mutation within its pseudokinase (JH2) domain is a key driver in myeloproliferative neoplasms (MPNs), leading to constitutive activation of the JAK-STAT pathway. Consequently, the JAK2 JH2 domain has emerged as a significant target for the development of novel therapeutics. This guide provides a comparative analysis of the binding affinities of various small molecule compounds to the wild-type (WT) and the V617F mutant JAK2 JH2 domains, supported by experimental data and detailed protocols.

Unraveling the JAK-STAT Signaling Pathway and the Impact of V617F Mutation

The JAK-STAT signaling cascade is initiated upon cytokine binding to its receptor, leading to the dimerization of JAK proteins and their subsequent autophosphorylation. This activates the kinase activity of the JH1 domain, which then phosphorylates STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription. The JH2 domain normally functions as a negative regulator of the JH1 kinase domain. The V617F mutation disrupts this autoinhibitory function, resulting in uncontrolled cell proliferation.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_receptor Cell Membrane cluster_jak_wt Wild-Type JAK2 cluster_jak_v617f V617F Mutant JAK2 cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_WT JAK2 (Wild-Type) Receptor->JAK2_WT Activation JAK2_V617F JAK2 (V617F) Receptor->JAK2_V617F Constitutive Activation STAT STAT JAK2_WT->STAT Phosphorylation JH2_WT JH2 (Autoinhibitory) JAK2_WT->JH2_WT JH1_WT JH1 (Regulated Kinase Activity) JAK2_WT->JH1_WT JAK2_V617F->STAT Constitutive Phosphorylation JH2_V617F JH2 (V617F Mutation) Loss of Inhibition JAK2_V617F->JH2_V617F JH1_V617F JH1 (Constitutively Active) JAK2_V617F->JH1_V617F pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization GeneTranscription Gene Transcription pSTAT->GeneTranscription Nuclear Translocation Nucleus Nucleus Proliferation Cell Proliferation GeneTranscription->Proliferation JH2_WT->JH1_WT Inhibition

Caption: The JAK-STAT signaling pathway with wild-type and V617F mutant JAK2.

Comparative Binding Affinities of Small Molecules to JAK2 JH2

The following table summarizes the dissociation constants (Kd) of various compounds for both wild-type and V617F mutant JAK2 JH2 domains, as determined by fluorescence polarization assays. Lower Kd values indicate higher binding affinity.

CompoundWT JAK2 JH2 Kd (µM)V617F JAK2 JH2 Kd (µM)Reference
Indoloxytriazines
Compound 2214965[1]
Compound 33n2-32-3[1]
Diaminotriazoles
Compound 10~0.30~0.30[2]
Compound 12~0.30~0.30[2]
Compound 15~0.20~0.20[2]
Other Compounds
JNJ77066210.456 ± 0.124Not Reported

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled probe from the ATP-binding site of the JAK2 JH2 domain by a test compound. The change in fluorescence polarization is proportional to the amount of probe displaced, allowing for the determination of the compound's binding affinity.

Materials:

  • Purified recombinant human JAK2 JH2 (wild-type or V617F mutant) protein.

  • Fluorescently labeled probe (e.g., BODIPY-ATP or a high-affinity fluorescent ligand).

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • 384-well, low-volume, black, round-bottom plates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare Reagents:

    • Dilute the JAK2 JH2 protein to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.

    • Dilute the fluorescent probe to a concentration that gives a stable and robust fluorescence polarization signal. This is usually at or below its Kd for the protein.

    • Prepare a serial dilution of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%).

  • Assay Setup:

    • Add a fixed volume of the JAK2 JH2 protein solution to each well of the 384-well plate.

    • Add the serially diluted test compounds to the wells. Include control wells with buffer only (for background) and wells with protein and probe but no compound (for maximum polarization).

    • Add a fixed volume of the fluorescent probe solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific protein-ligand system.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used.

  • Data Analysis:

    • The raw fluorescence polarization data is converted to millipolarization units (mP).

    • The data is then plotted as mP versus the logarithm of the test compound concentration.

    • The resulting sigmoidal dose-response curve is fitted to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent probe.

    • The IC50 value can be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Start Start PrepareReagents Prepare Reagents (Protein, Probe, Compounds) Start->PrepareReagents DispenseProtein Dispense JAK2 JH2 Protein into 384-well plate PrepareReagents->DispenseProtein AddCompounds Add Serially Diluted Test Compounds DispenseProtein->AddCompounds AddProbe Add Fluorescent Probe AddCompounds->AddProbe Incubate Incubate at Room Temperature (to reach equilibrium) AddProbe->Incubate MeasureFP Measure Fluorescence Polarization (Plate Reader) Incubate->MeasureFP AnalyzeData Data Analysis (IC50/Ki Determination) MeasureFP->AnalyzeData End End AnalyzeData->End

Caption: A generalized workflow for a competitive fluorescence polarization binding assay.

Conclusion

The development of small molecules that selectively target the JAK2 JH2 domain, particularly the V617F mutant, holds significant promise for the treatment of myeloproliferative neoplasms. The data presented in this guide highlights that compounds from different chemical scaffolds, such as indoloxytriazines and diaminotriazoles, exhibit a range of binding affinities for both wild-type and V617F JAK2 JH2. Notably, some compounds show comparable affinity for both forms, while others display a preference for the mutant. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative binding studies, facilitating the discovery and optimization of novel and selective JAK2 JH2 inhibitors. Further investigation into the structural basis of these interactions will be crucial for designing next-generation therapeutics with improved potency and selectivity.

References

Navigating the Pseudokinase Landscape: A Comparative Guide to the Cross-Reactivity of JAK2 JH2 Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of ligands targeting the pseudokinase domain (JH2) of Janus kinase 2 (JAK2) is paramount. This guide provides an objective comparison of the cross-reactivity of prominent JAK2 JH2 ligands with other pseudokinases, supported by experimental data and detailed methodologies. The goal is to offer a clear perspective on the current state of selective JAK2 JH2 ligand development and their potential for targeted therapeutic intervention.

The JAK2 protein, a critical component of the JAK-STAT signaling pathway, comprises a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[1][2] The V617F mutation within the JH2 domain is a key driver in myeloproliferative neoplasms (MPNs), making it a compelling therapeutic target.[1][3] The development of ligands that selectively bind to the JAK2 JH2 domain over its active JH1 domain, and indeed over other kinases and pseudokinases, is a significant challenge in the pursuit of safer and more effective treatments for these disorders.[1]

Comparative Analysis of Ligand Selectivity

The following table summarizes the binding affinities of several reported JAK2 JH2 ligands against the JAK2 JH1 domain and the pseudokinase domains of other JAK family members. This quantitative data, primarily derived from fluorescence polarization and isothermal titration calorimetry assays, highlights the varying degrees of selectivity achieved.

Ligand/CompoundTargetBinding Affinity (Kd or IC50, µM)Selectivity (Fold)Reference
Diaminotriazole Analog 18 JAK2 JH2 V617F~1-10 (IC50)Selective over JH1
JAK2 JH1>10 (IC50)
Diaminotriazine Compound 4 JAK2 JH2 V617F~1 (IC50)~10-fold vs JH1
JAK2 JH2 wt~3 (IC50)
JAK2 JH1~10 (IC50)
Diaminotriazine Compound 24 JAK2 JH2 V617F~1 (IC50)~10-fold vs JH1
JAK2 JH2 wt~2 (IC50)
JAK2 JH1~10 (IC50)
Phenylpyrazolo-pyrimidone 34 JAK2 JH2 V617F~1-10 (IC50)Selective over JH1
JAK2 JH1>10 (IC50)
Phenylpyrazolo-pyrimidone 36 JAK2 JH2 V617F~1-10 (IC50)Selective over JH1
JAK2 JH1>10 (IC50)
Compound 2 JAK2 JH20.34619-fold vs JH1
JAK2 JH1~6.6
Compound 6 JAK2 JH2 V617FNot specified~3-fold vs WT JH2
JAK2 JH1~3-8
Compound 13 JAK2 JH2 wtLow nanomolar10-fold > Compound 2
JAK2 JH1Not specified
SHR9332 (TYK2 JH2 Ligand) JAK2 JH20.220
JAK1 JH20.0018
TYK2 JH20.00004
JAK2 JH1>2

Experimental Protocols

The determination of ligand binding affinity and selectivity is crucial for the development of targeted inhibitors. The following are detailed methodologies for key experiments cited in the literature.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is a common method to measure the binding of a small molecule (ligand) to a larger protein.

  • Protein and Ligand Preparation : Recombinant JAK2 JH2 and JH1 domains are purified. A fluorescently labeled probe that is known to bind to the ATP-binding site of the pseudokinase is used.

  • Assay Principle : The assay measures the change in the polarization of fluorescent light emitted from the probe. When the small, fluorescently labeled probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger protein, its tumbling is restricted, leading to an increase in the polarization of the emitted light.

  • Procedure :

    • A constant concentration of the fluorescent probe and the protein (e.g., JAK2 JH2) are incubated together in an appropriate buffer.

    • Increasing concentrations of the unlabeled test ligand are added to the mixture.

    • The test ligand competes with the fluorescent probe for binding to the protein. As the concentration of the test ligand increases, it displaces the probe, causing a decrease in fluorescence polarization.

  • Data Analysis : The data is plotted as fluorescence polarization versus the logarithm of the ligand concentration. The IC50 value, the concentration of ligand that displaces 50% of the bound probe, is determined by fitting the data to a sigmoidal dose-response curve. The binding affinity (Ki) can then be calculated from the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Constant Determination

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).

  • Instrumentation : The experiment is performed using an isothermal titration calorimeter.

  • Sample Preparation : The purified protein (e.g., JAK2 JH2) is placed in the sample cell, and the ligand is loaded into a syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Procedure :

    • The syringe containing the ligand is placed into the calorimeter, and small, precise injections of the ligand are made into the protein solution in the sample cell.

    • With each injection, the heat released or absorbed due to the binding interaction is measured.

  • Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to determine the stoichiometry (n), enthalpy of binding (ΔH), and the association constant (Ka). The dissociation constant (Kd) is the reciprocal of Ka.

Thermal Shift Assay (TSA) for Ligand Binding

TSA, also known as differential scanning fluorimetry, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Principle : The assay utilizes a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein. As the protein is heated and unfolds, more hydrophobic regions are exposed, causing an increase in fluorescence.

  • Procedure :

    • The purified protein is mixed with the fluorescent dye in a suitable buffer.

    • The mixture is divided, and different concentrations of the test ligand are added to separate samples. A control sample contains no ligand.

    • The samples are heated in a real-time PCR instrument, and the fluorescence is measured at increasing temperatures.

  • Data Analysis : The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. The change in melting temperature (ΔTm) between the protein with and without the ligand indicates a binding interaction.

Visualizing the Landscape

To better understand the context of JAK2 JH2 ligand activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor:f2->JAK2_inactive 2. Receptor Dimerization JAK2_active JAK2 (active) P JAK2_inactive->JAK2_active 3. JAK2 Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT (active) P STAT_inactive->STAT_active STAT_dimer STAT Dimer P-P STAT_active->STAT_dimer 5. STAT Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 7. Gene Transcription

Caption: The JAK-STAT signaling pathway is initiated by cytokine binding.

Ligand_Binding_Workflow start Start protein_prep Recombinant Protein (JAK2 JH2, other pseudokinases) start->protein_prep ligand_prep Synthesize/Acquire Test Ligands start->ligand_prep primary_screen Primary Screening (e.g., Thermal Shift Assay) protein_prep->primary_screen ligand_prep->primary_screen hit_validation Hit Validation (e.g., Fluorescence Polarization) primary_screen->hit_validation affinity_determination Affinity Determination (e.g., Isothermal Titration Calorimetry) hit_validation->affinity_determination selectivity_profiling Selectivity Profiling (vs. JH1 and other pseudokinases) affinity_determination->selectivity_profiling end End selectivity_profiling->end

Caption: A typical workflow for identifying and characterizing selective ligands.

References

A Head-to-Head Comparison of Binding Assays for the JAK2 JH2 Pseudokinase Domain

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug discovery professionals navigating the complexities of targeting the JAK2 pseudokinase (JH2) domain, selecting the optimal binding assay is a critical first step. This guide provides an objective comparison of Fluorescence Polarization (FP) with other key biophysical assays—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and AlphaScreen—offering a comprehensive overview of their principles, performance, and practical considerations when studying ligand binding to the JAK2 JH2 domain.

The Janus kinase 2 (JAK2) protein is a key mediator in the JAK/STAT signaling pathway, playing a crucial role in hematopoiesis and immune response.[1] The catalytically inactive pseudokinase (JH2) domain of JAK2 is an important allosteric regulator of the adjacent active kinase (JH1) domain. Consequently, the JH2 domain has emerged as a promising target for the development of selective inhibitors.[2] Accurate and robust binding assays are essential for the discovery and characterization of small molecules that target this domain.

This guide delves into a comparative analysis of leading binding assay technologies, with a focus on their application to the JAK2 JH2 domain. We present a summary of quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the most appropriate assay for your research needs.

Comparative Analysis of Binding Assays for JAK2 JH2

The choice of a binding assay depends on various factors, including the specific research question, the properties of the interacting molecules, and the desired throughput. The following table summarizes the key characteristics of four commonly used assays for studying protein-ligand interactions.

AssayPrincipleThroughputInformation ProvidedKey Considerations for JAK2 JH2
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein.HighBinding affinity (Kd)Requires a suitable fluorescent probe; sensitive to autofluorescent compounds.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.MediumBinding affinity (Kd), kinetics (ka, kd), and stoichiometryRequires immobilization of JAK2 JH2; can be sensitive to buffer composition.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.LowBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Provides a complete thermodynamic profile; requires larger amounts of protein and compound.
AlphaScreen A bead-based proximity assay where binding brings donor and acceptor beads together, generating a luminescent signal.HighBinding affinity (IC50/Kd)Highly sensitive; potential for interference from library compounds.

Quantitative Data Summary

The following table compiles representative binding affinity (Kd) values for compounds targeting the JAK2 JH2 domain, as determined by different assays reported in the literature. It is important to note that variations in experimental conditions (e.g., buffer, temperature) can influence the measured affinities.

CompoundFluorescence Polarization (FP) KdIsothermal Titration Calorimetry (ITC) KdMicroscale Thermophoresis (MST) KdReference
JNJ7706621 0.456 ± 0.124 µM0.106 µM0.489 ± 0.084 µM[3]
Compound 10 (a diaminotriazole derivative) 0.346 ± 0.034 µMNot ReportedNot Reported[4]
Indoloxytriazine derivative 33n 2-3 µMNot ReportedNot Reported[5]

Signaling Pathway and Experimental Workflow

To provide a better context for the role of JAK2 and the application of these assays, the following diagrams illustrate the JAK2 signaling pathway and a typical experimental workflow for a Fluorescence Polarization assay.

JAK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation JH1 JH1 (Kinase Domain) JH2 JH2 (Pseudokinase Domain) STAT STAT JAK2->STAT 3. STAT Phosphorylation JH2->JH1 Allosteric Regulation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation

Caption: The JAK/STAT signaling pathway.

FP_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Detection Protein JAK2 JH2 Protein Mix Protein->Mix Tracer Fluorescent Tracer Tracer->Mix Compound Test Compound Compound->Mix Incubate Mix->Incubate Reader FP Plate Reader Incubate->Reader Measure Polarization Data Data Analysis (Kd) Reader->Data

Caption: Fluorescence Polarization experimental workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Fluorescence Polarization (FP) Assay Protocol

This protocol describes a competitive FP assay to determine the binding affinity of test compounds to the JAK2 JH2 domain.

1. Reagents and Materials:

  • Purified recombinant human JAK2 JH2 protein.

  • Fluorescently labeled tracer with known affinity for JAK2 JH2 (e.g., a fluorescein-labeled inhibitor).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • 384-well, low-volume, black microplates.

  • A microplate reader capable of measuring fluorescence polarization.

2. Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add a fixed concentration of the fluorescent tracer.

  • Add the serially diluted test compounds to the wells.

  • Initiate the binding reaction by adding a fixed concentration of JAK2 JH2 protein to each well. The final concentration of the protein should be close to the Kd of the tracer.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the logarithm of the compound concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can then be converted to a Ki (and subsequently Kd) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines a general procedure for analyzing the binding of small molecules to immobilized JAK2 JH2 using SPR.

1. Reagents and Materials:

  • Purified recombinant human JAK2 JH2 protein (with an appropriate tag for immobilization, e.g., His-tag or AviTag).

  • SPR sensor chip (e.g., CM5, NTA).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling, Ni-NTA for His-tag capture).

  • Test compounds dissolved in running buffer.

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • SPR instrument.

2. Procedure:

  • Immobilize the JAK2 JH2 protein onto the sensor chip surface according to the manufacturer's instructions for the chosen coupling chemistry.

  • Prepare a series of dilutions of the test compound in the running buffer.

  • Inject the compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer. A range of concentrations should be used to obtain a full binding curve.

  • Regenerate the sensor surface between compound injections if necessary, using a suitable regeneration solution.

  • Data Analysis: The sensorgrams (plots of response units versus time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) Protocol

This protocol describes the determination of thermodynamic parameters for the binding of a compound to JAK2 JH2 using ITC.

1. Reagents and Materials:

  • Purified, high-concentration recombinant human JAK2 JH2 protein.

  • Test compound at a high concentration.

  • Dialysis buffer identical to the buffer used for dissolving the protein and compound (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • ITC instrument.

2. Procedure:

  • Thoroughly dialyze the JAK2 JH2 protein against the ITC buffer. Dissolve the test compound in the final dialysis buffer.

  • Degas both the protein and compound solutions immediately before the experiment.

  • Load the JAK2 JH2 protein into the sample cell of the calorimeter.

  • Load the test compound into the injection syringe. The compound concentration should typically be 10-20 times higher than the protein concentration.

  • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of compound to protein. Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from the Gibbs free energy equation.

AlphaScreen Protocol

This protocol provides a hypothetical framework for a competitive AlphaScreen assay to measure compound binding to JAK2 JH2.

1. Reagents and Materials:

  • Biotinylated JAK2 JH2 protein.

  • Ligand conjugated to a tag (e.g., digoxigenin, DIG) that binds to JAK2 JH2.

  • Streptavidin-coated Donor beads.

  • Anti-DIG antibody-conjugated Acceptor beads.

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

  • 384-well, white, opaque microplates.

  • A plate reader capable of AlphaScreen detection.

2. Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the biotinylated JAK2 JH2 protein and the DIG-conjugated ligand.

  • Add the serially diluted test compounds to the wells.

  • Add a mixture of Streptavidin-Donor beads and anti-DIG-Acceptor beads to all wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the AlphaScreen signal as a function of the logarithm of the compound concentration. Fit the data to determine the IC50 value, which can be used to rank compound potencies.

Conclusion

The selection of a binding assay for the JAK2 JH2 domain is a multifaceted decision that requires careful consideration of the specific research goals and available resources. Fluorescence Polarization offers a high-throughput, solution-based method ideal for primary screening and affinity determination. Surface Plasmon Resonance provides detailed kinetic and affinity data, crucial for lead optimization. Isothermal Titration Calorimetry delivers a comprehensive thermodynamic profile of the binding interaction, offering deep mechanistic insights. AlphaScreen presents another high-throughput option, particularly suited for detecting protein-protein and protein-ligand interactions with high sensitivity.

By understanding the principles, strengths, and limitations of each technique, as outlined in this guide, researchers can make informed decisions to effectively advance their drug discovery efforts targeting the allosteric regulation of JAK2.

References

Unveiling the Structural Secrets of JAK2 JH2 Ligand Binding: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the structural validation of ligand binding to the Janus kinase 2 (JAK2) pseudokinase domain (JH2) is a critical step in the development of novel allosteric inhibitors. This guide provides a comparative overview of crystallographic data for various ligands targeting the JAK2 JH2 domain, supported by detailed experimental protocols and visual workflows.

The JAK2 protein is a key player in cytokine signaling pathways, and its dysregulation is implicated in various myeloproliferative neoplasms (MPNs).[1][2][3][4] The V617F mutation within the regulatory JH2 domain is a prevalent driver of these diseases, making the JH2 domain an attractive target for therapeutic intervention.[1] Unlike the highly conserved ATP-binding site of the active kinase domain (JH1), the JH2 domain offers opportunities for developing more selective, allosteric inhibitors. Crystallography provides invaluable, high-resolution insights into the binding modes of small molecules to the JAK2 JH2 domain, guiding structure-activity relationship (SAR) studies and the design of next-generation therapeutics.

Comparative Analysis of Ligand-Bound JAK2 JH2 Crystal Structures

The following table summarizes key quantitative data from publicly available crystal structures of the JAK2 JH2 domain in complex with various ligands. This data allows for a direct comparison of the quality of the structural models and the reported binding affinities.

PDB IDLigand NameResolution (Å)R-freeR-workBinding Affinity (Kd)JAK2 Construct
8EX1 Reversine1.500.1910.169Not ReportedV617F
4FVQ Mg-ATP1.750.1990.1751 µMWild-type
PDB ID Not Explicitly Stated AT9283Not ReportedNot ReportedNot Reported1323 nM (for JH2)Not Specified
PDB ID Not Explicitly Stated NVP-BSK8052.0Not ReportedNot ReportedNot ReportedNot Specified
PDB ID Not Explicitly Stated Filgotinib1.9Not ReportedNot ReportedNot ReportedNot Specified
PDB ID Not Explicitly Stated Diaminopyrimidine 81.6Not ReportedNot ReportedNot ReportedNot Specified

Visualizing the Path to Structure: The Crystallography Workflow

The determination of a ligand-bound protein crystal structure is a multi-step process. The following diagram illustrates a typical experimental workflow for the structural validation of ligand binding to the JAK2 JH2 domain.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination Gene Synthesis JAK2 JH2 Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene Synthesis->Cloning Expression Protein Expression (e.g., E. coli, Insect Cells) Cloning->Expression Purification Multi-step Chromatography (e.g., Affinity, Size Exclusion) Expression->Purification Complex Formation Incubation of Protein with Ligand Purification->Complex Formation Crystallization Screening High-Throughput Screening of Conditions Complex Formation->Crystallization Screening Crystal Optimization Fine-tuning Conditions for Diffraction-quality Crystals Crystallization Screening->Crystal Optimization X-ray Diffraction Data Collection at Synchrotron Source Crystal Optimization->X-ray Diffraction Data Processing Indexing, Integration, & Scaling of Data X-ray Diffraction->Data Processing Structure Solution Molecular Replacement or Phasing Data Processing->Structure Solution Refinement & Validation Model Building, Refinement, & Validation Structure Solution->Refinement & Validation PDB Deposition Deposition to Protein Data Bank Refinement & Validation->PDB Deposition

Caption: Experimental workflow for JAK2 JH2 crystallography.

The JAK2-STAT Signaling Pathway and the Role of JH2

The JAK2 protein is a critical component of the JAK-STAT signaling pathway, which is initiated by cytokine binding to their receptors. The JH2 domain plays a crucial autoinhibitory role, and mutations like V617F disrupt this regulation, leading to constitutive activation of the downstream STAT signaling.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) JH1-JH2 Interaction Receptor->JAK2_inactive Dimerization & Conformational Change Cytokine Cytokine Cytokine->Receptor Binding JAK2_active JAK2 (Active) Phosphorylated JAK2_inactive->JAK2_active Trans-phosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active STAT (Active) Phosphorylated Dimer STAT_inactive->STAT_active Dimerization Gene_Expression Target Gene Expression STAT_active->Gene_Expression Nuclear Translocation V617F V617F Mutation in JH2 V617F->JAK2_inactive Disrupts Autoinhibition Ligand JH2 Ligand Ligand->JAK2_inactive Stabilizes Inactive State

References

Assessing the Cellular Permeability of JAK2 JH2 Binders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective small molecule inhibitors targeting the pseudokinase (JH2) domain of Janus Kinase 2 (JAK2) is a promising therapeutic strategy for myeloproliferative neoplasms. A critical attribute for the success of these binders is their ability to permeate the cell membrane and engage with their intracellular target. This guide provides a comparative overview of cellular permeability for select JAK2 JH2 binders, supported by experimental data and detailed protocols for key assessment assays.

Comparative Permeability of JAK2 JH2 Binders

The following table summarizes the apparent permeability coefficient (Papp) values for a series of diaminotriazole-based JAK2 JH2 binders, as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA). A higher Papp value is indicative of greater passive diffusion across the artificial membrane.

Compound IDStructure/ModificationPapp (10⁻⁶ cm/s)Reference
Compound 11 Diaminotriazole core with optimized substitutions1.5 ± 0.1[1]
Compound 12 Diaminotriazole core with alternative substitutions0.9 ± 0.1[1]
Compound 13 Diaminotriazole core with further modifications1.0 ± 0.1[1]
Compound 14 Diaminotriazole core with distinct modifications1.1 ± 0.1[1]
Compound 4 Phenyl-substituted diaminotriazole< 0.1[2]
Compound 15 Pyridyl-substituted diaminotriazole0.2 ± 0.0
Compound 22 Biphenyl-substituted diaminotriazole1.9 ± 0.3
Compound 25 Phenyl-pyridyl-substituted diaminotriazole0.6 ± 0.1

Experimental Protocols

Accurate assessment of cellular permeability is crucial for the development of orally bioavailable drugs. Below are detailed protocols for two standard in vitro assays used to evaluate the permeability of JAK2 JH2 binders.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput assay that predicts passive diffusion of a compound across an artificial lipid-oil-lipid trilayer membrane.

Materials:

  • 96-well microtiter filter plates (e.g., hydrophobic PVDF)

  • 96-well acceptor plates

  • Lecithin/dodecane solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and reference compounds

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Membrane Preparation: Gently dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate completely.

  • Solution Preparation: Prepare the test compounds in a buffer solution (e.g., 1X PBS, pH 7.4 with 5% DMSO) to a final concentration of 1-10 µM.

  • Assay Setup:

    • Fill the wells of the acceptor plate with 300 µL of the buffer solution.

    • Add 150 µL of the test compound solution to the wells of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 10-20 hours with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or a UV-Vis plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a human colorectal adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. This assay can assess both passive and active transport mechanisms.

Materials:

  • Caco-2 cells (passage number 40-60)

  • Transwell™ inserts and plates

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • Test compounds, reference compounds (e.g., atenolol for low permeability, propranolol for high permeability), and Lucifer yellow for monolayer integrity testing

  • Transepithelial Electrical Resistance (TEER) meter

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²). Co-incubate with Lucifer yellow to assess paracellular flux.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed buffer.

    • Add the test compound solution (e.g., 10 µM in buffer) to the apical (donor) side.

    • Add fresh buffer to the basolateral (receiver) side.

    • Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points.

  • Transport Experiment (Basolateral to Apical - B-A) for Efflux Assessment:

    • Reverse the process by adding the test compound to the basolateral side and collecting samples from the apical side.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

Visualizations

JAK2-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors. Upon ligand binding, receptor-associated JAKs, including JAK2, become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK2_STAT_Pathway Ligand Cytokine/Growth Factor Receptor Cytokine Receptor Ligand->Receptor Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Recruitment STAT_inactive STAT Receptor->STAT_inactive STAT Docking JAK2_active JAK2 (active) P JAK2_inactive->JAK2_active Autophosphorylation JAK2_active->Receptor Phosphorylation JAK2_active->STAT_inactive Phosphorylation STAT_active STAT P STAT_inactive->STAT_active STAT_dimer STAT Dimer P STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Permeability_Workflow Start Start: JAK2 JH2 Binder PAMPA PAMPA Assay Start->PAMPA Caco2 Caco-2 Assay Start->Caco2 Analysis LC-MS/MS Analysis PAMPA->Analysis Caco2->Analysis Passive Passive Permeability (Papp) End End: Permeability Profile Passive->End Active Active Transport & Efflux Ratio Active->End Analysis->Passive Analysis->Active

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of JAK2 JH2 Tracers in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. For researchers and drug development professionals utilizing JAK2 JH2 tracers, a fluorescent probe integral to studying the JAK2 JH2 domain, understanding the correct disposal procedures is paramount for maintaining a safe work environment and adhering to regulatory standards. While specific disposal instructions for every chemical compound are not always readily available, a comprehensive procedure can be established by synthesizing general laboratory chemical waste guidelines with the known properties of small molecule kinase inhibitors.

Step-by-Step Disposal Protocol for JAK2 JH2 Tracer Waste

The following procedure outlines the essential steps for the proper disposal of waste containing JAK2 JH2 tracers, including contaminated labware and unused solutions.

1. Waste Characterization and Segregation:

The first crucial step is to characterize the waste. Waste containing this compound should be considered hazardous chemical waste. This includes:

  • Unused or expired this compound solutions.

  • Aqueous solutions and buffers used in experiments with the tracer.

  • Solvents, such as DMSO, used to prepare stock solutions.[1][2]

  • Contaminated labware, including pipette tips, microplates, tubes, and glassware.

  • Personal Protective Equipment (PPE) that is grossly contaminated.

This waste must be segregated from non-hazardous and biological waste streams to prevent cross-contamination and ensure proper handling.[3] Incompatible hazardous wastes must also be stored separately to prevent dangerous reactions.[4][5]

2. Containerization:

  • Liquid Waste: Collect all liquid waste containing the this compound in a designated, leak-proof, and chemically compatible container. Plastic or glass bottles with secure screw caps are appropriate. Ensure the container material does not react with the waste components, such as the solvent used (e.g., DMSO). The container should not be filled beyond 90% capacity or to the neck to allow for expansion and prevent spills.

  • Solid Waste: Collect contaminated solid waste, such as pipette tips, gloves, and microplates, in a separate, clearly labeled, puncture-resistant container. For chemically contaminated sharps like needles or broken glass, use a designated sharps container.

3. Labeling:

Properly label all waste containers with a hazardous waste label as soon as waste is first added. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name of all contents (e.g., "this compound in DMSO and aqueous buffer"). Avoid using abbreviations or chemical formulas.

  • The approximate concentrations and volumes of each component.

  • The date accumulation started.

  • The name of the principal investigator and the laboratory location.

4. Storage:

Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sinks or floor drains to prevent accidental release.

  • Provided with secondary containment to contain any potential leaks or spills.

Waste containers must be kept closed at all times except when adding waste.

5. Empty Container Disposal:

Empty containers that held the original this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the tracer residue). The first rinseate should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. After triple-rinsing and air-drying in a well-ventilated area like a fume hood, deface the original label and dispose of the container as regular trash or according to institutional guidelines.

6. Arranging for Disposal:

Once a waste container is full or has been in accumulation for the maximum allowed time (check with your institution's Environmental Health and Safety office), arrange for its collection by the designated hazardous waste management personnel. Do not dispose of hazardous chemical waste down the drain or in the regular trash.

Quantitative Data for Disposal Procedures

ParameterGuidelineSource
Container Fill Level Do not fill beyond the neck or have at least one-inch of headroom.
Empty Container Rinsing Triple-rinse the container.
Rinseate Collection The first rinse should be collected as chemical waste.
Waste Pickup Request Request pickup for a full laboratory chemical waste container or after 150 days.

Experimental Protocols: General Safe Handling of Kinase Inhibitors

While a specific deactivation protocol for this compound is not available, the principles of handling potent small molecule kinase inhibitors should be applied. These compounds are designed to be biologically active, and appropriate safety measures are necessary to minimize exposure.

Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • When handling the powdered form of the tracer or preparing concentrated stock solutions, consider working in a chemical fume hood to avoid inhalation of aerosols.

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the tracer and before leaving the laboratory.

  • Avoid contact of contaminated gloves or clothing with your face or eyes.

  • Change work clothes daily, especially if there is a risk of contamination.

Spill Response:

  • In the event of a spill, alert others in the area and evacuate if necessary.

  • Use a chemical spill kit to absorb and contain the spill.

  • Collect all cleanup materials as hazardous waste.

  • Consult your institution's safety data sheets (SDS) and emergency procedures for specific guidance.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving JAK2 JH2 tracers.

start Waste Generation (this compound Experiment) is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in labeled, leak-proof liquid waste container. is_liquid->liquid_waste Yes is_solid Is the waste solid (e.g., tips, gloves)? is_liquid->is_solid No store_waste Store all hazardous waste in designated Satellite Accumulation Area (SAA). liquid_waste->store_waste solid_waste Collect in labeled, puncture-resistant solid waste container. is_solid->solid_waste Yes is_sharp Is the waste a chemically contaminated sharp? is_solid->is_sharp No solid_waste->store_waste sharp_waste Collect in designated sharps container. is_sharp->sharp_waste Yes is_empty_container Is it an empty reagent container? is_sharp->is_empty_container No sharp_waste->store_waste rinse_container Triple-rinse container. Collect first rinseate as hazardous waste. is_empty_container->rinse_container Yes is_empty_container->store_waste No (Other) dispose_rinsed Deface label and dispose of rinsed container as non-hazardous waste. rinse_container->dispose_rinsed is_full Is container full or accumulation time limit reached? store_waste->is_full is_full->store_waste No request_pickup Arrange for hazardous waste collection. is_full->request_pickup Yes end Waste Disposed request_pickup->end

Caption: Decision tree for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling JAK2 JH2 Tracer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JAK2 JH2 Tracer. The following procedures are designed to ensure safe operational use and proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal safety is paramount. The following personal protective equipment is required to minimize exposure and ensure safe handling.

PPE CategoryItemSpecifications & Use
Eye & Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust meet ANSI Z87.1 standards. Required at all times in the laboratory when handling the tracer.[1][2][3]
Face ShieldTo be worn over safety glasses or goggles during procedures with a high risk of splashing, such as when preparing large volumes of stock solution.[1][4]
Hand Protection Disposable Nitrile GlovesStandard for incidental contact. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection Laboratory CoatA properly fitting lab coat should be worn to protect skin and personal clothing from potential splashes.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosolization is possible, a risk assessment should be conducted to determine if a respirator is necessary.

Operational Protocol: From Receipt to Disposal

The following workflow outlines the key steps for safely handling the this compound from the moment it is received until its final disposal. Adherence to these steps is critical for laboratory safety and experimental integrity.

cluster_receiving Receiving and Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use cluster_disposal Waste Management and Disposal A Receive Tracer B Inspect for Damage A->B C Store at -20°C or -80°C B->C D Equilibrate to Room Temp C->D Retrieve for Use E Prepare 10 mM Stock in Anhydrous DMSO D->E F Aliquot Stock Solution E->F G Store Aliquots at -20°C or -80°C F->G H Prepare Working Solution (e.g., 1.5 pM) G->H Retrieve for Use I Perform Assay H->I J Collect Liquid Waste I->J Liquid Waste K Collect Solid Waste I->K Contaminated Solids L Dispose as Chemical Waste J->L K->L

Workflow for Handling this compound

Step-by-Step Handling and Disposal Plan

1. Receiving and Storage:

  • Upon receipt, immediately inspect the packaging for any signs of damage or leakage.

  • The this compound should be stored in a freezer at -20°C or -80°C in the dark.

2. Preparation of Stock Solution:

  • Before use, allow the tracer to equilibrate to room temperature.

  • To prepare a 10 mM stock solution, use anhydrous dimethyl sulfoxide (DMSO).

  • It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquoted stock solution at -20°C or -80°C.

3. Preparation of Working Solution:

  • For experimental use, the stock solution can be diluted with a suitable buffer, such as preheated serum-free cell culture medium or PBS, to the desired working concentration (e.g., 1.5 pM).

  • The final concentration of the working solution should be adjusted based on the specific experimental conditions.

4. Experimental Use:

  • The this compound is a fluorescent probe used in assays such as fluorescence polarization to study the JAK2 JH2 domain.

  • Follow the specific protocol for your assay, which may involve incubating the tracer with the JAK2 JH2 protein and measuring fluorescence.

5. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • Ensure the area is well-ventilated.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

6. Waste Disposal:

  • All waste materials, including unused tracer solutions, contaminated consumables (e.g., pipette tips, tubes), and absorbent materials from spills, should be collected in a designated and properly labeled hazardous waste container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Health and Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound was not found, it is prudent to handle it with the care afforded to all novel chemical compounds. The tracer is a component of a class of molecules that can have biological activity. Therefore, minimizing direct contact and inhalation is a critical safety measure. In the event of exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician.

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize the this compound in their discovery and development efforts.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.